molecular formula C24H42O21 B013520 Cellotetraose CAS No. 38819-01-1

Cellotetraose

カタログ番号: B013520
CAS番号: 38819-01-1
分子量: 666.6 g/mol
InChIキー: UYQJCPNSAVWAFU-ZEUIETHYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cellotetraose is a linear oligosaccharide composed of four β-1,4-linked D-glucose units, serving as a fundamental model substrate and intermediate in cellulose degradation research. This well-defined cello-oligosaccharide is critical for studying the mechanism of action of various carbohydrate-active enzymes, particularly endo-cellulases and cellobiohydrolases. Its structure mimics the natural cellulose polymer, allowing researchers to investigate substrate specificity, binding affinities, and hydrolysis kinetics in a controlled manner. In enzymology, this compound is extensively used to assay and characterize cellulase activity. Research has demonstrated its role as a potent inducer of cellobiohydrolase gene expression in certain fungal systems, providing insights into the regulation of cellulolytic machinery. Furthermore, its well-defined size and solubility make it an ideal ligand for X-ray crystallography and other structural biology techniques to elucidate enzyme-substrate interactions, as evidenced by its use in determining the crystal structures of cellulases from organisms like Thermotoga maritima . With a molecular formula of C 24 H 42 O 21 and a molecular weight of 666.6 g/mol, this high-purity compound (>90%) is supplied as a stable powder for ease of use in various biochemical and analytical applications. Please note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

38819-01-1

分子式

C24H42O21

分子量

666.6 g/mol

IUPAC名

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1

InChIキー

UYQJCPNSAVWAFU-ZEUIETHYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O

異性体SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O

正規SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O

物理的記述

Beige powder;  [Sigma-Aldrich MSDS]

同義語

O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose;  (Glc1-b-4)3-D-Glc; 

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotetraose is a tetrasaccharide, a carbohydrate composed of four D-glucose units linked by β-1,4 glycosidic bonds. As a fundamental repeating unit of cellulose (B213188), the most abundant biopolymer on Earth, this compound serves as a crucial model compound for studying cellulose structure and enzymatic degradation. Its well-defined structure makes it an invaluable tool in various research fields, including biofuel development, enzymology, and materials science. Furthermore, recent studies have highlighted its role as a signaling molecule in plant defense mechanisms and its potential as a prebiotic in promoting gut health, opening new avenues for its application in agriculture and medicine.[1] This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological pathways.

Molecular Structure and Properties

This compound is a linear oligosaccharide with the chemical formula C24H42O21.[2] The molecule consists of four glucose monomers in the pyranose form, connected by β-1,4 glycosidic linkages. This specific linkage results in a straight-chain conformation, which is characteristic of cellulose. The terminal glucose unit at one end possesses a reducing hemiacetal group, while the other end has a non-reducing terminus.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C24H42O21PubChem[2]
Molecular Weight 666.58 g/mol PubChem[2]
CAS Number 38819-01-1PubChem[2]
Appearance White crystalline powder
Melting Point 252 °C (decomposition)
Optical Rotation ([α]D) +21.7° (c=3.38 in water)[3]
Computed XLogP3-AA -9.3PubChem[2]
2D Molecular Structure

The 2D structure of this compound, illustrating the β-1,4 glycosidic bonds between the four glucose units, is depicted below.

cellotetraose_structure cluster_glucose1 Glucose 1 (Reducing End) cluster_glucose2 Glucose 2 cluster_glucose3 Glucose 3 cluster_glucose4 Glucose 4 (Non-reducing End) G1 HO C1_1 1 O1 O C1_1->O1 C1_5 5 O1->C1_5 C1_2 2 C1_2->C1_1 C1_3 3 C1_3->C1_2 C1_4 4 C1_4->C1_3 O_link1 O_link1 C1_4->O_link1 O C1_5->C1_4 C1_6 6 CH2OH C1_5->C1_6 G2 HO C2_1 1 O2 O C2_1->O2 C2_5 5 O2->C2_5 C2_2 2 C2_2->C2_1 C2_3 3 C2_3->C2_2 C2_4 4 C2_4->C2_3 O_link2 O_link2 C2_4->O_link2 O C2_5->C2_4 C2_6 6 CH2OH C2_5->C2_6 G3 HO C3_1 1 O3 O C3_1->O3 C3_5 5 O3->C3_5 C3_2 2 C3_2->C3_1 C3_3 3 C3_3->C3_2 C3_4 4 C3_4->C3_3 O_link3 O_link3 C3_4->O_link3 O C3_5->C3_4 C3_6 6 CH2OH C3_5->C3_6 G4 HO C4_1 1 O4 O C4_1->O4 C4_5 5 O4->C4_5 C4_2 2 C4_2->C4_1 C4_3 3 C4_3->C4_2 C4_4 4 C4_4->C4_3 C4_5->C4_4 C4_6 6 CH2OH C4_5->C4_6 O_link1->C2_1 β(1→4) O_link2->C3_1 β(1→4) O_link3->C4_1 β(1→4) enzymatic_synthesis_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis substrates Substrates: Sucrose + Glucose enzyme_cascade Three-Enzyme Cascade: - Sucrose Phosphorylase - Cellobiose Phosphorylase - Cellodextrin Phosphorylase reaction One-pot reaction at controlled pH and temperature enzyme_cascade->reaction hplc Preparative HPLC reaction->hplc Crude product mixture fractionation Fraction Collection hplc->fractionation dp_analysis Degree of Polymerization (DP) Analysis fractionation->dp_analysis Isolated this compound structure_verification Structural Verification dp_analysis->structure_verification cellotetraose_signaling cluster_perception Perception at the Cell Surface cluster_signaling_cascade Intracellular Signaling Cascade cluster_response Cellular Defense Response This compound This compound (DAMP) receptor Putative Receptor This compound->receptor mapk_cascade MAP Kinase Cascade (e.g., MPK3/MPK6 activation) receptor->mapk_cascade Signal Transduction ros_production Reactive Oxygen Species (ROS) Production receptor->ros_production gene_expression Upregulation of Defense Genes (e.g., WRKY30) mapk_cascade->gene_expression ros_production->gene_expression hormone_signaling Activation of Defense Hormone Signaling (e.g., Salicylic Acid, Ethylene) gene_expression->hormone_signaling

References

Cellotetraose: A Technical Guide to its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotetraose is a tetrasaccharide composed of four β-(1→4) linked D-glucose units. As a fundamental constituent of cellulose (B213188), the most abundant biopolymer on Earth, this compound and other cello-oligosaccharides are of significant interest in various scientific and industrial fields. They serve as crucial substrates for cellulolytic enzymes, act as signaling molecules in biological systems, and are explored for their potential in biofuel production, as prebiotics, and in drug delivery systems.[1] This technical guide provides an in-depth overview of the chemical properties, characteristics, and known biological roles of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive reference for laboratory and research applications.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₂₄H₄₂O₂₁[2][3][4][5][6][7]
Molecular Weight 666.58 g/mol [2][3][5][6][7]
CAS Number 38819-01-1[2][3][4]
Appearance White to off-white powder/crystals[1][2][6]
Purity ≥85% (HPLC), ≥95% (NMR) available[1][2][8]
Table 2: Physical Characteristics of this compound
PropertyValueSource(s)
Melting Point 252 °C (decomposes)[9][10][11]
Solubility in Water 25 mg/mL, clear, colorless to faintly yellow solution[2][9][10]
Predicted Boiling Point 1116.9 ± 65.0 °C[9][10][11]
Predicted Density 1.79 ± 0.1 g/cm³[9][10][11]
Predicted pKa 12.39 ± 0.20[9]
Optical Rotation Data not readily available in cited literature. It is expected to be dextrorotatory.
Hygroscopicity Hygroscopic[9]
Storage Temperature -20°C or ≤ -10°C[1][2]
Stability > 2 years under recommended storage conditions[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of oligosaccharides like this compound are outlined below. These are generalized protocols based on standard analytical techniques.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. Due to decomposition, the sample may char or darken.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by the equilibrium solubility method.

Methodology:

  • An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector.

Determination of Specific Optical Rotation

The specific rotation of this compound, a measure of its optical activity, can be determined using a polarimeter.[12][13]

Methodology:

  • A solution of this compound of known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

  • The polarimeter sample tube of a known path length (l, in decimeters) is filled with the solution, ensuring no air bubbles are present.

  • The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • The specific rotation, [α]Tλ, is calculated using the formula:[14]

    [α]Tλ = α / (l × c)

Biological Activity and Signaling Pathways

This compound, along with other cello-oligosaccharides, is recognized as a Damage-Associated Molecular Pattern (DAMP) in plants. DAMPs are molecules released upon tissue damage that can trigger an immune response.

Cello-oligosaccharide Induced Plant Defense Signaling

When plant cell walls are damaged by pathogens or mechanical stress, cello-oligosaccharides like this compound are released. These molecules can be perceived by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade known as Pattern-Triggered Immunity (PTI). While cellotriose (B13521) has been identified as a potent elicitor, this compound also contributes to these responses, albeit to a lesser extent in some cases.

The signaling pathway generally involves:

  • Reception: Binding of the cello-oligosaccharide to a cell surface receptor.

  • Transduction: Activation of downstream signaling components, including an influx of calcium ions (Ca²⁺) into the cytosol and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.

  • Response: This leads to various defense responses, such as the production of reactive oxygen species (ROS), transcriptional reprogramming leading to the expression of defense-related genes, and the synthesis of defense hormones like salicylic (B10762653) acid, jasmonic acid, and ethylene.

Below is a generalized diagram of the plant defense signaling pathway initiated by cello-oligosaccharides.

Plant_Defense_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR Ca_channel Ca²⁺ Channel Activation PRR->Ca_channel MAPK_cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) PRR->MAPK_cascade Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ROS_production Reactive Oxygen Species (ROS) Production Ca_influx->ROS_production Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes Hormone_synthesis Defense Hormone Synthesis MAPK_cascade->Hormone_synthesis ROS_production->Defense_genes

Cello-oligosaccharide induced plant defense signaling pathway.
Induction of Cellulolytic Enzymes in Fungi

In some fungi, such as Phanerochaete chrysosporium, cellotriose and this compound act as inducers for the expression of genes encoding cellulolytic enzymes, like cellobiohydrolases. This suggests a feedback mechanism where the products of cellulose degradation signal the fungus to produce more enzymes for further breakdown of the substrate.

Applications and Future Directions

The unique properties of this compound make it a valuable molecule for various applications:

  • Biochemical Research: As a substrate for studying the activity and kinetics of cellulases and other glycoside hydrolases.

  • Biofuel Production: As an intermediate in the enzymatic hydrolysis of cellulosic biomass to fermentable sugars.

  • Food Industry: Investigated for its potential as a prebiotic to promote the growth of beneficial gut bacteria.[15][16]

  • Pharmaceuticals: Explored for its use in drug delivery systems to potentially improve the solubility and bioavailability of certain drugs.[1]

Future research will likely focus on elucidating the specific receptors and downstream signaling components involved in cello-oligosaccharide perception in various organisms. A deeper understanding of these pathways could lead to the development of novel strategies for enhancing plant disease resistance, improving biofuel production processes, and designing new functional foods and therapeutics.

Conclusion

This compound is a key oligosaccharide with well-defined chemical and physical properties. Its role as a biological signaling molecule, particularly in plant defense, is an active area of research with significant implications. This technical guide provides a foundational understanding of this compound for researchers and professionals, aiming to facilitate further investigation and application of this important carbohydrate.

References

The Pivotal Role of Cellotetraose in Plant Cell Wall Integrity and Defense Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic structure crucial for growth, development, and defense. Damage to this barrier, often occurring during pathogen invasion or mechanical stress, releases oligosaccharides that function as Damage-Associated Molecular Patterns (DAMPs). Among these, cellotetraose, a β-1,4-linked glucose tetramer derived from cellulose, has emerged as a significant signaling molecule. This technical guide provides an in-depth analysis of the biological role of this compound in plant cell walls, detailing its perception, the subsequent signaling cascade, and downstream physiological responses. This document synthesizes current knowledge, presents detailed experimental methodologies, and offers visual representations of key pathways to facilitate further research and potential applications in crop protection and drug development.

Introduction: this compound as a Damage-Associated Molecular Pattern (DAMP)

Plant cell walls are primarily composed of cellulose, hemicellulose, and pectin. Cellulose, a polymer of glucose, provides the structural backbone of the cell wall.[1] During microbial infection, pathogens often secrete cell wall-degrading enzymes to breach this physical barrier.[1] This enzymatic degradation releases various oligosaccharides, including cellodextrins like cellobiose (B7769950) (DP2), cellotriose (B13521) (DP3), and this compound (DP4). These cellulose-derived oligomers are recognized by the plant as endogenous danger signals, or DAMPs, initiating a state of heightened defense known as pattern-triggered immunity (PTI).[1][2] this compound, along with other short-chain cellodextrins, triggers a signaling cascade that shares similarities with the perception of pathogen-associated molecular patterns (PAMPs), such as chitin (B13524) and flagellin.[1]

The this compound Signaling Pathway

The perception of this compound at the cell surface initiates a rapid and complex signaling cascade. While the specific receptor for this compound has not yet been definitively identified, downstream signaling events have been well-characterized.

Early Signaling Events: Ion Fluxes and Kinase Activation

Upon perception, one of the earliest detectable responses is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol.[1][2] This calcium signature is a hallmark of DAMP/PAMP signaling and is crucial for the activation of downstream components. The elevation in cytosolic Ca²⁺ is followed by the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. Specifically, MPK3 and MPK6 have been shown to be phosphorylated and activated in response to cellodextrin treatment.[2][3]

Cellotetraose_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytosol Cytosol CW Plant Cell Wall (Cellulose) This compound This compound (DAMP) CW->this compound releases Pathogen Pathogen/ Mechanical Stress CWDE Cell Wall Degrading Enzymes Pathogen->CWDE releases CWDE->CW degrades Receptor Putative Receptor This compound->Receptor binds Ca_channel Ca²⁺ Channel Receptor->Ca_channel activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx MAPKKK MAPKKK Ca_influx->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (MPK3/6) MAPKK->MAPK activates TFs Transcription Factors (e.g., WRKYs) MAPK->TFs activates Gene_expression Defense Gene Expression TFs->Gene_expression induces Metabolites Defense Metabolites (e.g., Phytoalexins) Gene_expression->Metabolites Callose Callose Deposition Gene_expression->Callose

Caption: this compound-induced signaling cascade in plant cells.
Downstream Responses

The activation of the MAPK cascade leads to the phosphorylation of various downstream targets, including transcription factors such as those from the WRKY family. This culminates in a significant reprogramming of the plant's transcriptome, with the upregulation of a suite of defense-related genes. These genes are involved in the biosynthesis of defense hormones like salicylic (B10762653) acid, jasmonic acid, and ethylene, as well as the production of antimicrobial compounds such as phytoalexins.[1] Another important downstream response is the reinforcement of the cell wall through the deposition of callose, a β-1,3-glucan polymer, at the site of potential pathogen entry.[1]

Quantitative Data on this compound-Induced Responses

While extensive research has demonstrated the qualitative effects of this compound and other cellodextrins, publicly available, comprehensive quantitative data in structured tables is limited. The following tables are representative of the types of quantitative data generated in studies on cellodextrin-induced plant defense responses, based on descriptive reports in the literature.

Table 1: Representative Fold-Change in Expression of Defense-Related Genes in Arabidopsis thaliana Seedlings Treated with Cellobiose (a proxy for this compound).

Gene LocusGene NameFunctionFold Change (2 hours post-treatment)
AT2G14610WRKY30Transcription Factor> 3.0
AT4G31550PAD4Salicylic Acid Signaling~ 2.5
AT1G75040SAG101Salicylic Acid Signaling~ 2.0
AT4G23550CYP86B1Suberin Biosynthesis> 3.0
AT5G41040GPAT5Suberin Biosynthesis> 3.0

Note: This table is a representative summary based on descriptive data from publications such as Souza et al. (2017). The exact fold changes can vary based on experimental conditions.

Table 2: Representative Quantification of Callose Deposition in Arabidopsis thaliana Leaves.

TreatmentCallose Deposits (per mm²)
Mock (Water)10 ± 3
Cellobiose (1 mM)85 ± 12
flg22 (1 µM)150 ± 20

Note: This table illustrates the expected quantitative differences in callose deposition. Actual values depend on the specific experimental setup.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to study the biological effects of this compound.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Col-0) is commonly used.

  • Growth Medium: Murashige and Skoog (MS) medium with 0.8% (w/v) agar (B569324) and 1% (w/v) sucrose.

  • Growth Conditions: Plants are typically grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the expression of defense-related genes in response to this compound treatment.

qRT_PCR_Workflow Start Arabidopsis Seedlings (10-14 days old) Treatment Treat with this compound (e.g., 1 mM) or Mock (Water) for desired time points (e.g., 0, 30 min, 1h, 3h) Start->Treatment Harvest Harvest tissue and flash-freeze in liquid nitrogen Treatment->Harvest RNA_Extraction Total RNA Extraction (e.g., using a commercial kit) Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with gene-specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., 2^-ΔΔCt method) qPCR->Data_Analysis End Relative Gene Expression Data_Analysis->End

Caption: Workflow for qRT-PCR analysis of gene expression.
  • Treatment: Grow Arabidopsis seedlings in liquid MS medium for 10-14 days. Replace the medium with a solution containing 1 mM this compound or sterile water (mock control).

  • Harvesting: At specified time points (e.g., 0, 30, 60, 180 minutes), harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen).

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the genes of interest and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

MAPK Phosphorylation Assay

This protocol describes the detection of MAPK activation (phosphorylation) via immunoblotting.

  • Protein Extraction: Treat plant material with this compound as described above. Grind frozen tissue in extraction buffer [50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM EDTA, 1% (v/v) Triton X-100, 1 mM DTT, and protease/phosphatase inhibitor cocktails].

  • Quantification: Determine protein concentration using a Bradford assay.

  • SDS-PAGE and Immunoblotting: Separate 20-30 µg of total protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK). Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Calcium Imaging

This protocol outlines the in vivo measurement of cytosolic Ca²⁺ changes using aequorin-expressing plants.

  • Plant Material: Use transgenic Arabidopsis plants expressing the Ca²⁺ reporter aequorin.

  • Assay Preparation: Place seedlings in a luminometer cuvette with assay buffer.

  • Luminometer Measurement: Measure baseline luminescence. Inject this compound solution into the cuvette and record the luminescence signal over time.

  • Data Conversion: Convert the luminescence data into Ca²⁺ concentrations using a standard calibration curve.

Callose Staining

This protocol details the visualization and quantification of callose deposition.

  • Treatment and Fixation: Treat leaf discs or whole seedlings with this compound or a mock solution for 12-24 hours. Fix the tissue in an ethanol:acetic acid (3:1) solution.

  • Staining: Clear the tissue with 95% ethanol. Stain with 0.01% (w/v) aniline (B41778) blue in 150 mM K₂HPO₄ (pH 9.5) for 2 hours in the dark.

  • Microscopy: Mount the stained tissue in 50% glycerol (B35011) and visualize callose deposits using a fluorescence microscope with a UV filter.

  • Quantification: Capture images and quantify the number of callose deposits per unit area using image analysis software such as ImageJ.

Logical Relationships and Experimental Design

The study of this compound's role in plant immunity involves a logical progression of experiments to connect the initial perception event to the final physiological outcomes.

Experimental_Logic Hypothesis Hypothesis: This compound acts as a DAMP to trigger plant immunity Perception Early Signaling Events (Is there a rapid response?) Hypothesis->Perception Signaling Signal Transduction (How is the signal relayed?) Perception->Signaling Ca_Imaging Calcium Imaging Perception->Ca_Imaging Downstream Downstream Responses (What are the physiological outcomes?) Signaling->Downstream MAPK_Assay MAPK Phosphorylation Assay Signaling->MAPK_Assay qRT_PCR qRT-PCR for Defense Genes Downstream->qRT_PCR Callose_Staining Callose Staining Downstream->Callose_Staining Pathogen_Assay Pathogen Resistance Assay Downstream->Pathogen_Assay

Caption: Logical flow of experimental investigation.

Conclusion and Future Directions

This compound, a breakdown product of the most abundant polysaccharide in plant cell walls, plays a crucial role as a DAMP in plant immunity. Its perception triggers a sophisticated signaling cascade involving Ca²⁺ influx and MAPK activation, leading to transcriptional reprogramming and the induction of various defense responses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this important aspect of plant-pathogen interactions.

Future research should focus on the identification of the specific receptor(s) for this compound and other cellodextrins. A deeper understanding of the signaling network, including the identification of additional downstream components, will be vital. Furthermore, exploring the potential of using this compound or its derivatives as a novel plant defense elicitor could pave the way for new strategies in sustainable agriculture and the development of drugs that modulate plant immune responses. The synergistic effects observed when cellodextrins are co-applied with PAMPs suggest a complex interplay that warrants further investigation for practical applications.[1]

References

A Technical Guide to the Discovery and Isolation of Cellotetraose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, isolation methodologies, and biological significance of cellotetraose, a key cello-oligosaccharide. This document provides detailed experimental protocols, quantitative data analysis, and visual representations of relevant biological pathways to support advanced research and development.

Introduction

This compound, a tetramer of glucose units linked by β-1,4-glycosidic bonds, is a significant cello-oligosaccharide (COS) derived from the partial hydrolysis of cellulose (B213188). As a water-soluble oligomer, it serves as a crucial model compound for studying cellulose structure and enzymatic degradation. Furthermore, emerging research has highlighted its potential as a prebiotic and a signaling molecule in plant defense mechanisms. This technical guide offers a comprehensive overview of the historical context of its discovery, detailed methodologies for its isolation and synthesis, and an examination of its biological roles, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective

The study of cellulose oligomers, including this compound, dates back to the mid-20th century. Initial efforts for their isolation were challenging due to their similar chemical properties. A significant breakthrough came with the advent of chromatographic techniques, which allowed for the effective separation of these oligosaccharides. Early methods relied on the partial acetolysis of cellulose followed by column chromatography to separate the resulting acetylated oligomers. Subsequent deacetylation yielded pure cello-oligosaccharides. More recently, enzymatic and chemo-enzymatic methods have been developed, offering more controlled and efficient production of specific COS, including this compound.

Isolation and Synthesis Methodologies

The production of this compound can be broadly categorized into two approaches: hydrolysis of cellulose (top-down) and enzymatic synthesis (bottom-up).

Acid Hydrolysis of Cellulose

A traditional and effective method for producing a mixture of cello-oligosaccharides, including this compound, is through the controlled acid hydrolysis of cellulose. This process involves the partial degradation of the cellulose polymer into smaller oligomers.

Experimental Protocol: Isolation of this compound by Sulfuric Acid Hydrolysis

This protocol is adapted from a convenient preparation method of cello-oligosaccharides by partial hydrolysis of cellulose powder.[1]

  • Partial Hydrolysis:

    • Suspend Whatman CF-11 cellulose powder in 72% sulfuric acid.

    • Incubate the mixture for 1 hour at 5°C with stirring to achieve partial hydrolysis.[1]

    • Stop the reaction by diluting the mixture with cold water.

  • Extraction of Oligosaccharides:

    • Extract the resulting cello-oligosaccharide mixture with a 1:1 (v/v) mixture of acetonitrile (B52724) and water.[1]

  • Purification by High-Performance Liquid Chromatography (HPLC):

    • Employ a semi-preparative HPLC system equipped with a YMC PA-43 column (or a similar amino-based column).

    • Use a mobile phase of acetonitrile and water, with the ratio adjusted to optimize separation (e.g., starting from 75:25 v/v and applying a gradient).

    • Monitor the elution profile using a refractive index (RI) detector.

    • Collect the fraction corresponding to this compound based on the retention time of a known standard or by analyzing the degree of polymerization of the collected fractions. A single run can yield approximately 30 mg of this compound from 300 mg of the crude oligosaccharide mixture.[1]

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using techniques such as ¹H-NMR spectroscopy and mass spectrometry.

Enzymatic Synthesis

Enzymatic methods offer a high degree of control and specificity in the production of cello-oligosaccharides. Multi-enzyme cascade reactions have been developed for the efficient synthesis of COS.

Experimental Protocol: Enzymatic Synthesis of Cello-oligosaccharides using a Three-Enzyme Cascade

This protocol is based on a multi-enzyme cascade reaction system for the synthesis of soluble cello-oligosaccharides.[2]

  • Strain Construction:

    • Construct an E. coli strain (e.g., Cc 01) expressing cellodextrin phosphorylase (CDP).

    • Utilize a previously constructed strain (e.g., COS 01) for the initial steps of the cascade.[2]

  • Three-Enzyme Cascade Reaction:

    • Establish a whole-cell catalysis system combining the engineered E. coli strains.

    • The cascade reaction converts glucose and sucrose (B13894) into a mixture of cello-oligosaccharides.[2]

  • Reaction Optimization and Product Profile:

    • Optimize reaction conditions (e.g., substrate concentrations, temperature, pH, and reaction time) to maximize the yield of desired oligosaccharides.

    • Under optimized conditions, a final titer of 97 g/L of soluble cello-oligosaccharides (DP 2-6) with a purity of approximately 97% can be achieved.[2]

    • The resulting mixture typically contains cellobiose (B7769950) (16.8 wt%), cellotriose (B13521) (49.8 wt%), this compound (16.4 wt%), cellopentaose (B43506) (11.5 wt%), and cellohexose (B8235720) (5.5 wt%).[2]

  • Purification:

    • Purify this compound from the reaction mixture using preparative HPLC as described in the acid hydrolysis protocol.

Quantitative Data on this compound Isolation

The yield of this compound is highly dependent on the chosen isolation or synthesis method. The following table summarizes representative quantitative data from different approaches.

MethodStarting MaterialProductYield of this compoundPurityReference
Acid Hydrolysis & HPLC Whatman CF-11 Cellulose PowderThis compound~10% of crude oligosaccharide mixtureHigh (after HPLC)[1]
Enzymatic Cascade Glucose and SucroseCello-oligosaccharide mixture16.4 wt% of total soluble COS (15.9 g/L)~97% (total COS)[2]

Biological Significance and Signaling Pathways

This compound and other cello-oligosaccharides are not merely structural components but also possess biological activity, particularly as signaling molecules in plants and as prebiotics for gut microbiota.

This compound as a Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cello-oligosaccharides, including this compound, are recognized as Damage-Associated Molecular Patterns (DAMPs), which signal cell wall damage and trigger immune responses.[3]

Signaling Pathway in Arabidopsis thaliana

When the plant cell wall is damaged by pathogens or mechanical stress, cellulose is broken down, releasing cello-oligosaccharides into the apoplast. Cellotriose, and to a lesser extent this compound, is perceived by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).[3] This recognition initiates a downstream signaling cascade, leading to various defense responses, including the production of reactive oxygen species (ROS) and the activation of defense-related genes through the phosphorylation of mitogen-activated protein kinases (MAPKs).[3]

Cellotetraose_Signaling_Pathway cluster_extracellular Apoplast cluster_membrane Plasma Membrane cluster_intracellular Cytosol Cell Wall Damage Cell Wall Damage Cellulose Cellulose Cell Wall Damage->Cellulose degrades This compound This compound Cellulose->this compound releases CORK1 CORK1 (Receptor Kinase) This compound->CORK1 binds Signaling Cascade Signaling Cascade CORK1->Signaling Cascade activates MAPK Cascade MAPK Cascade Signaling Cascade->MAPK Cascade activates ROS Production ROS Production Signaling Cascade->ROS Production induces Defense Gene Activation Defense Gene Activation MAPK Cascade->Defense Gene Activation leads to

This compound-mediated DAMP signaling in plants.

Role in Gut Microbiota

Cello-oligosaccharides, including this compound, are considered prebiotics as they can promote the growth of beneficial gut bacteria. Studies have shown that COS can enhance the proliferation of Lactobacillus and Bifidobacterium species.[2] This prebiotic effect is attributed to the ability of these bacteria to utilize COS as a carbon source, leading to the production of short-chain fatty acids (SCFAs) which have numerous health benefits. The specific signaling pathways within gut microbes initiated by this compound are an active area of research.

Experimental Workflow for this compound Analysis

The following diagram outlines a general workflow for the isolation, purification, and analysis of this compound.

Cellotetraose_Analysis_Workflow Start Start: Cellulose Source Hydrolysis Hydrolysis (Acid or Enzymatic) Start->Hydrolysis Crude Extract Crude Cello-oligosaccharide Mixture Hydrolysis->Crude Extract Purification Purification (Preparative HPLC) Crude Extract->Purification Isolated Fractions Isolated Oligosaccharide Fractions Purification->Isolated Fractions Analysis Analysis Isolated Fractions->Analysis Purity Check Purity Check (Analytical HPLC) Analysis->Purity Check Structural Elucidation Structural Elucidation (NMR, MS) Analysis->Structural Elucidation Biological Assays Biological Assays (e.g., Prebiotic activity, DAMP signaling) Analysis->Biological Assays End End: Characterized this compound Biological Assays->End

General workflow for this compound analysis.

Conclusion

This compound is a cello-oligosaccharide of growing importance in both fundamental and applied research. The methodologies for its isolation and synthesis have evolved from classical chemical hydrolysis to highly specific enzymatic routes, enabling more detailed investigations into its biological functions. Its role as a DAMP in plant immunity and as a prebiotic in gut health opens up exciting avenues for its application in agriculture and medicine. The detailed protocols and data presented in this guide are intended to facilitate further research into this versatile molecule and unlock its full potential in various scientific and therapeutic areas.

References

Cellotetraose as a Chromatographic Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of cellotetraose as a standard in various chromatographic techniques. This compound, a cello-oligosaccharide consisting of four β-(1→4) linked D-glucose units, serves as a critical reference compound in the analysis of cellulosic biomass degradation, biofuel production, and studies involving cellulolytic enzymes. Its well-defined structure and properties make it an ideal standard for the qualitative and quantitative analysis of oligosaccharides.

Core Properties and Specifications

This compound is commercially available as a white powder with a purity of ≥85% as determined by High-Performance Liquid Chromatography (HPLC).[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 38819-01-1[1]
Empirical Formula C₂₄H₄₂O₂₁[1]
Molecular Weight 666.58 g/mol [1]
Purity (HPLC) ≥85%[1]
Solubility 25 mg/mL in water[1]
Storage Temperature −20°C[1]

Applications in Chromatography

This compound is primarily utilized as a standard in chromatographic assays to:

  • Identify and quantify the products of enzymatic hydrolysis of cellulose (B213188) and other β-glucans.[2]

  • Serve as a substrate for various cellulases and 1,4-β-D-glucan glucohydrolases.[1]

  • Calibrate chromatographic systems for the analysis of cello-oligosaccharides.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of cello-oligosaccharides. The following protocol is a general guideline for the analysis of this compound and other cellulose hydrolysis products.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • For enzymatic hydrolysis samples, stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.01 M HCl).[3]

  • Centrifuge the samples to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[3][4]

Chromatographic Conditions:

ParameterRecommended Conditions
Column Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 μm
Mobile Phase 100% Deionized Water
Flow Rate 0.6 mL/min
Column Temperature 85 °C
Detector Refractive Index (RI)
Injection Volume 20 µL

This is an example protocol. Optimization may be required based on the specific application and available instrumentation.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-resolution alternative for the analysis of oligosaccharides, especially in complex matrices like ionic liquids.

Sample Derivatization (for enhanced detection): While not always necessary, derivatization with a fluorophore can significantly improve sensitivity.

Electrophoretic Conditions:

ParameterRecommended Conditions
Capillary Fused silica
Buffer Dependent on the specific method, often phosphate (B84403) or borate (B1201080) buffers
Voltage Dependent on capillary length and buffer
Detection UV or Laser-Induced Fluorescence (LIF) if derivatized

Data Presentation

The following table summarizes typical retention times for cello-oligosaccharides in an HPLC system. Note that these values can vary depending on the specific chromatographic conditions.

OligosaccharideDegree of Polymerization (DP)Typical Elution Order
Glucose1Last
Cellobiose2
Cellotriose3
This compound 4
Cellopentaose5
Cellohexaose6First

In size-exclusion chromatography (SEC) and some forms of liquid chromatography, larger molecules (higher DP) elute earlier.

Visualizations

experimental_workflow Experimental Workflow for this compound as a Standard cluster_analysis Analysis Standard Prepare this compound Standard Solutions HPLC HPLC/CE Analysis Standard->HPLC Sample Prepare Hydrolysis Sample Sample->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve Standard Data Quant Quantify Oligosaccharides in Sample HPLC->Quant Sample Data CalCurve->Quant

Caption: Workflow for using this compound as a standard in chromatography.

enzymatic_hydrolysis_pathway Enzymatic Hydrolysis of Cellulose Cellulose Cellulose (Insoluble Polymer) Endoglucanase Endoglucanase Cellulose->Endoglucanase Cello_oligos Cello-oligosaccharides (e.g., this compound) Endoglucanase->Cello_oligos Exoglucanase Exoglucanase Cello_oligos->Exoglucanase Beta_glucosidase β-glucosidase Cello_oligos->Beta_glucosidase also acts on oligosaccharides Cellobiose Cellobiose Exoglucanase->Cellobiose Cellobiose->Beta_glucosidase Glucose Glucose Beta_glucosidase->Glucose

Caption: Simplified pathway of cellulose enzymatic hydrolysis.

References

The Pivotal Role of Cellotetraose in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotetraose, a β-1,4-linked tetramer of glucose, has emerged as a key molecule in the intricate world of microbial cellulose (B213188) utilization. Far from being a mere metabolic intermediate, this compound actively participates in signaling cascades that govern the expression of cellulolytic enzymes, a critical process for biofuel production and a potential target for novel antimicrobial strategies. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in microbial metabolism, with a focus on its transport, enzymatic processing, and role as a signaling molecule.

This compound Transport: The Gateway to Microbial Metabolism

The uptake of cellodextrins, including this compound, is a crucial first step for cellulolytic microbes to harness the energy stored in cellulose. This process is mediated by specialized cellodextrin transporters.

Fungal Cellodextrin Transporters: The "Transceptor" Concept

In filamentous fungi such as Neurospora crassa, cellodextrin transporters, notably CDT-1 and CDT-2, exhibit a dual function. They not only transport cellodextrins across the cell membrane but also act as "transceptors," initiating a signaling cascade upon binding to their substrate. This unique mechanism allows the fungus to sense the presence of cellulose in its environment and trigger the appropriate enzymatic response. While specific kinetic data for this compound transport is still emerging, studies have shown that this compound can act as a competitive inhibitor of cellobiose (B7769950) transport by CDT-1, indicating its interaction with the transporter's binding site.

Bacterial Cellodextrin Transporters

In bacteria like Clostridium thermocellum, the uptake of cellodextrins is primarily managed by ATP-binding cassette (ABC) transporters. Transporter B has been identified as the major cellodextrin transporter in this organism. The efficient uptake of cellodextrins like this compound is energetically advantageous for the bacterium as it allows for intracellular phosphorolytic cleavage, conserving ATP. The binding protein CbpB, associated with transporter B, has shown a high affinity for cellodextrins, including this compound.

Table 1: Quantitative Data on Cellodextrin Transport

MicroorganismTransporter/ProteinSubstrateParameterValue
Aspergillus nigerCtAThis compoundConsumption Rate8.3 mg/L/h[1][2]
Neurospora crassaCDT-1CellobioseInhibition by this compoundYes[3]
Clostridium thermocellumCbpBThis compoundBinding Affinity (KD)High affinity observed[4]

Intracellular Metabolism of this compound

Once inside the cell, this compound is broken down into glucose monomers, which can then enter central metabolic pathways like glycolysis. Two primary enzymatic routes are involved in this process.

Hydrolysis by β-Glucosidases

β-glucosidases are enzymes that hydrolyze the β-glycosidic bonds in cellodextrins, releasing glucose. While many studies have focused on cellobiose as a substrate, these enzymes are also active on longer-chain oligosaccharides like this compound.

Phosphorolysis by Cellodextrin Phosphorylase

An alternative, more energy-efficient pathway involves cellodextrin phosphorylase (CDP). This enzyme catalyzes the phosphorolytic cleavage of cellodextrins, producing glucose-1-phosphate and a shorter cellodextrin. Glucose-1-phosphate can directly enter glycolysis, bypassing the ATP-consuming hexokinase step. Kinetic studies on CDP from various microorganisms have begun to elucidate its substrate preferences.

Table 2: Enzyme Kinetic Parameters for Cellodextrin Metabolism

MicroorganismEnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)
Clostridium cellulosiCellodextrin PhosphorylaseCellotriose--25.5 ± 1.3[5]
Clostridium thermocellumCellobiose Phosphorylase (S497G variant)Cellotriose--2.3-fold higher than wild type[6]
Thermotoga maritimaβ-Glucosidase (BglA)Cellobiose22.363.1-[7]

Note: Specific kinetic data for this compound is limited in the current literature. The table presents available data for closely related substrates to provide context.

This compound as a Signaling Molecule: Orchestrating Cellulase (B1617823) Gene Expression

Perhaps the most critical role of this compound in microbial metabolism is its function as an inducer of cellulase gene expression. This signaling function ensures that the energetically expensive process of producing and secreting cellulolytic enzymes is only initiated when a suitable substrate is present.

The Fungal Signaling Cascade in Neurospora crassa

In N. crassa, the presence of cellodextrins like this compound triggers a complex signaling pathway that leads to the activation of transcription factors responsible for cellulase gene expression. The cellodextrin transporters CDT-1 and CDT-2 are thought to be the initial sensors. Downstream of these "transceptors," a G-protein signaling pathway involving GNA-1, GNA-3, GNB-1, CPC-2, and GNG-1, as well as the adenylyl cyclase CR-1, is activated.[3][8] This ultimately leads to the activation of the key transcription factors CLR-1 and CLR-2, which bind to the promoter regions of cellulase genes and initiate their transcription.[9][10][11][12]

Regulation of Cellulosome Expression in Clostridium thermocellum

In C. thermocellum, the uptake of cellodextrins via transporter B is linked to the regulation of cellulosome gene expression. The presence of cellodextrins is thought to trigger a signaling cascade involving sigma (SigI) and anti-sigma (RsgI) factors, which in turn control the expression of the cellulosome components.[4] This ensures a coordinated response to the availability of cellulose in the environment.

Table 3: Comparative Induction of Cellulase/β-Glucosidase Activity by Oligosaccharides

MicroorganismEnzyme ActivityInducer (0.2%)Relative Activity
Fusarium oxysporumEndoglucanaseThis compoundHighest induction
ExoglucanaseThis compoundHighest induction
β-GlucosidaseThis compoundHighest induction
Phanerochaete chrysosporiumCellobiohydrolase gene transcriptionCellotriose & this compoundStrong inducers
Cellobiohydrolase gene transcriptionCellobioseWeak inducer

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound function in microbial metabolism.

Cellodextrin Transport Assay

This protocol is adapted for the analysis of this compound uptake in a yeast strain heterologously expressing a fungal cellodextrin transporter.

Materials:

  • Yeast strain expressing the cellodextrin transporter of interest.

  • Synthetic complete medium lacking appropriate amino acids for selection.

  • Yeast extract-peptone-dextrose (YPD) medium.

  • Assay buffer (e.g., 50 mM MES-NaOH, pH 5.5).

  • Radiolabeled [14C]-Cellotetraose.

  • Non-radiolabeled this compound.

  • Silicone oil and bromododecane mixture (80:20, v/v).

  • 2M NaOH.

  • Scintillation fluid and vials.

Procedure:

  • Grow the yeast strain in selective synthetic medium to mid-log phase.

  • Harvest the cells by centrifugation, wash twice with ice-cold assay buffer, and resuspend in assay buffer to a final OD600 of 10.

  • Prepare a series of microcentrifuge tubes with varying concentrations of non-radiolabeled this compound and a fixed concentration of [14C]-cellotetraose.

  • Add 100 µL of the oil mixture to each tube.

  • Initiate the transport assay by adding 100 µL of the cell suspension to the substrate mixture.

  • At defined time points (e.g., 15, 30, 60, 120 seconds), centrifuge the tubes at maximum speed for 1 minute to pellet the cells through the oil layer.

  • Freeze the tubes in liquid nitrogen.

  • Cut the tip of the tube containing the cell pellet and place it in a scintillation vial with 2M NaOH to lyse the cells.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Determine the kinetic parameters (Km and Vmax) by plotting the initial rates of uptake against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Cellulase Induction Assay

This protocol describes a method to quantify the induction of cellulase gene expression in a filamentous fungus in response to this compound.

Materials:

  • Filamentous fungal strain of interest.

  • Minimal medium with a non-inducing carbon source (e.g., glycerol).

  • This compound solution (sterile-filtered).

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and instrument.

  • Primers for the cellulase gene of interest and a housekeeping gene.

Procedure:

  • Grow the fungus in minimal medium with the non-inducing carbon source until a sufficient mycelial mass is obtained.

  • Harvest the mycelia by filtration, wash with sterile water, and transfer to fresh minimal medium lacking a carbon source for a period of carbon starvation (e.g., 2-4 hours).

  • Induce cellulase expression by adding this compound to a final concentration of, for example, 1 mM.

  • Collect mycelial samples at various time points post-induction (e.g., 0, 1, 2, 4, 8 hours).

  • Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Extract total RNA from the mycelia using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target cellulase gene and a housekeeping gene for normalization.

  • Analyze the relative gene expression levels using the ΔΔCt method.

Enzyme Kinetics of β-Glucosidase

This protocol outlines the determination of Km and Vmax for a β-glucosidase with this compound as the substrate.

Materials:

  • Purified β-glucosidase.

  • This compound solutions of varying concentrations.

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification.

  • Spectrophotometer.

Procedure:

  • Prepare a series of reactions containing a fixed concentration of β-glucosidase and varying concentrations of this compound in the reaction buffer.

  • Incubate the reactions at the optimal temperature for the enzyme.

  • At defined time intervals, take aliquots of the reaction and stop the reaction by, for example, heat inactivation or addition of a stop solution (e.g., sodium carbonate).

  • Quantify the amount of glucose released in each aliquot using the GOPOD reagent and measuring the absorbance at 510 nm.

  • Determine the initial reaction velocity for each substrate concentration by plotting glucose concentration against time and calculating the slope of the linear portion of the curve.

  • Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

cellotetraose_transport_and_metabolism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Cellotetraose_ext This compound Cellulose->Cellotetraose_ext Cellulases Transporter Cellodextrin Transporter Cellotetraose_ext->Transporter Cellotetraose_int This compound Transporter->Cellotetraose_int BetaGlucosidase β-Glucosidase Cellotetraose_int->BetaGlucosidase CDP Cellodextrin Phosphorylase Cellotetraose_int->CDP Glucose Glucose BetaGlucosidase->Glucose G1P Glucose-1-P CDP->G1P Glycolysis Glycolysis Glucose->Glycolysis G1P->Glycolysis

Caption: this compound transport and intracellular metabolism.

neurospora_signaling_pathway This compound This compound Transceptor CDT-1/CDT-2 (Transceptor) This compound->Transceptor G_protein G-protein Signaling (GNA1, GNA3, etc.) Transceptor->G_protein Adenylate_cyclase Adenylyl Cyclase (CR-1) G_protein->Adenylate_cyclase cAMP cAMP Adenylate_cyclase->cAMP CLR1 CLR-1 cAMP->CLR1 Activation CLR2 CLR-2 CLR1->CLR2 Upregulation Cellulase_genes Cellulase Genes CLR2->Cellulase_genes Transcription Activation

Caption: this compound-induced signaling in N. crassa.

Caption: Workflow for cellulase gene expression analysis.

Conclusion and Future Directions

This compound plays a central and dynamic role in microbial metabolism, acting as a key nutrient source, a metabolic intermediate, and a critical signaling molecule. Understanding the intricacies of this compound transport, its enzymatic breakdown, and the signaling pathways it triggers is paramount for advancing biotechnological applications, particularly in the realm of biofuel production from lignocellulosic biomass. Future research should focus on obtaining more comprehensive quantitative data on this compound-specific transport and enzyme kinetics from a wider range of industrially relevant microorganisms. Elucidating the precise molecular interactions within the this compound-induced signaling networks will undoubtedly open new avenues for the rational engineering of microbial strains with enhanced cellulolytic capabilities and could inform the development of novel antimicrobial agents that target these essential metabolic and signaling pathways.

References

The Pivotal Role of Cellotetraose in Cellulose Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cellulose (B213188), the Earth's most abundant biopolymer, represents a vast, renewable resource for biofuels, biochemicals, and pharmaceuticals. Its efficient degradation is a critical challenge, hinging on a complex interplay of cellulolytic enzymes. Central to this process are cello-oligosaccharides (COS), particularly cellotetraose (G4), which functions not only as a key intermediate in the depolymerization cascade but also as a potent signaling molecule, inducing the expression of cellulase (B1617823) genes in cellulolytic microorganisms. This technical guide provides an in-depth examination of the enzymatic processes that produce and degrade this compound, details the analytical methods for its quantification, presents key kinetic data for the enzymes involved, and elucidates its role in the transcriptional regulation of cellulase synthesis, primarily in the model fungus Trichoderma reesei.

Introduction: The Cellulose Degradation Cascade

The enzymatic breakdown of crystalline cellulose is a synergistic process carried out by a consortium of enzymes known as cellulases. This process can be broadly categorized into three sequential stages involving distinct enzyme classes:

  • Endoglucanases (EGs) (EC 3.2.1.4): These enzymes act on the amorphous regions within the cellulose fibril, randomly cleaving internal β-1,4-glycosidic bonds. This action creates new, accessible chain ends.

  • Exoglucanases or Cellobiohydrolases (CBHs) (EC 3.2.1.91 / EC 3.2.1.176): These enzymes processively cleave cellulose chains from either the reducing (e.g., Cel7A/CBH1) or non-reducing (e.g., Cel6A/CBH2) ends, releasing primarily cellobiose (B7769950) (G2) units.

  • β-Glucosidases (BGLs) (EC 3.2.1.21): These enzymes complete the degradation by hydrolyzing short, soluble cello-oligosaccharides, such as cellobiose and this compound, into glucose monomers.[1]

Within this cascade, this compound emerges as a significant product of both endo- and exo-glucanase activity. It is a linear oligosaccharide composed of four β-1,4-linked D-glucose units. Beyond its role as a substrate for β-glucosidases, this compound is a crucial signaling molecule, informing the microorganism of the presence of cellulose in its environment and triggering the upregulation of the very enzymes required for its further degradation.[2]

Cellulose_Degradation Cellulose Crystalline Cellulose Amorphous Amorphous Regions EG Endoglucanases (EGs) Amorphous->EG ChainEnds Cellulose Chain Ends CBH Cellobiohydrolases (CBHs) ChainEnds->CBH This compound This compound (G4) & Other COS BGL β-Glucosidases (BGLs) This compound->BGL Cellobiose Cellobiose (G2) Cellobiose->BGL Glucose Glucose (G1) EG->ChainEnds Creates new ends EG->this compound Random cleavage CBH->Cellobiose Processive cleavage BGL->Glucose Hydrolysis

Fig. 1: Synergistic action of cellulases in cellulose degradation.

This compound as a Transcriptional Inducer

In saprophytic fungi like Trichoderma reesei, the synthesis of cellulases is tightly regulated. It is energetically wasteful to produce these enzymes in the absence of their substrate. The fungus solves this problem by maintaining a basal level of cellulase expression.[3] When cellulose is present, these basal enzymes generate soluble cello-oligosaccharides, including cellotriose (B13521) (G3) and this compound (G4).[2] These oligosaccharides are then transported into the fungal cell, where they initiate a signaling cascade that leads to the massive upregulation of cellulase gene transcription.

The key steps in this induction pathway are:

  • Transport: Cello-oligosaccharides are transported across the cell membrane by specialized sugar transporters. For instance, the transporter Tr44175 in T. reesei has been shown to be capable of transporting cellobiose, cellotriose, this compound, and the potent inducer sophorose.[4]

  • Signal Transduction: Inside the cell, the presence of these inducers triggers a complex regulatory network. While the exact intracellular sensor remains an area of active research, the cascade ultimately leads to the activation of key transcription factors.

  • Transcriptional Activation: The primary transcriptional activator for cellulase and hemicellulase (B13383388) genes in T. reesei is XYR1 (Xylanase Regulator 1). Other crucial activators include ACE3 (Activator of Cellulase Expression 3) and Vib1 , while repressors like CRE1 (Carbon Catabolite Repressor 1) and ACE1 prevent expression in the presence of easily metabolizable sugars like glucose.[5][6][7][8]

  • Gene Expression: Activated transcription factors bind to specific promoter regions of cellulase genes (e.g., cbh1, cbh2, egl1), leading to robust transcription and subsequent secretion of cellulase enzymes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cellulose Cellulose Basal_Enzymes Basal Cellulases Cellulose->Basal_Enzymes This compound This compound (Inducer) Transporter Sugar Transporter (e.g., Tr44175) This compound->Transporter Basal_Enzymes->this compound Inducer_In This compound XYR1_inactive XYR1 (Inactive) Inducer_In->XYR1_inactive Activates XYR1_active XYR1 (Active) XYR1_inactive->XYR1_active Cellulase_Genes Cellulase Genes (cbh1, egl1, etc.) XYR1_active->Cellulase_Genes Binds Promoter ACE3 ACE3 ACE3->Cellulase_Genes Binds Promoter CRE1 CRE1 (Repressor) CRE1->Cellulase_Genes Represses Glucose Glucose Glucose->CRE1 Activates Cellulase_mRNA Cellulase_mRNA Cellulase_Genes->Cellulase_mRNA Transcription Transporter->Inducer_In Secreted_Cellulases Secreted Cellulases Cellulase_mRNA->Secreted_Cellulases Translation & Secretion Secreted_Cellulases->Cellulose Degradation (Positive Feedback) HPLC_Workflow Sample Enzymatic Hydrolysate (e.g., from FPA) Stop Stop Reaction (e.g., Heat or pH change) Sample->Stop Filter Centrifuge & Filter (0.22 µm syringe filter) Stop->Filter Dilute Dilute Sample (with ultrapure water) Filter->Dilute Inject Inject into HPAEC-PAD System Dilute->Inject Separate Separation on Column (e.g., CarboPac PA200) Inject->Separate Detect Pulsed Amperometric Detection (PAD) Separate->Detect Analyze Quantify Peaks (against standards G1-G6) Detect->Analyze

References

The Occurrence and Quantification of Cellotetraose in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cellotetraose, a tetrasaccharide composed of four β-(1→4) linked D-glucose units, is a key cello-oligosaccharide (COS) derived from cellulose (B213188), the most abundant biopolymer on Earth[1]. While not typically found in its free form in significant quantities, this compound is readily obtained from the enzymatic or chemical hydrolysis of cellulose-rich biomass. Its role as a bioactive molecule, particularly as a Damage-Associated Molecular Pattern (DAMP) in plants, has spurred interest in its natural sourcing and quantification. This guide provides a technical overview of the natural sources, abundance, and experimental protocols for the study of this compound, tailored for researchers and drug development professionals.

Natural Sources and Abundance of this compound

This compound is a product of cellulose degradation, meaning its natural sources are intrinsically linked to lignocellulosic materials[2]. These materials are abundant, sustainable, and relatively low-cost feedstocks[2]. Documented sources include agricultural residues, forestry products, and food processing byproducts.

Table 1: Quantitative Yields of this compound from Various Natural Sources

Natural SourcePretreatment/Hydrolysis MethodProductYieldReference
Microcrystalline Cellulose (Avicel)Mixed Concentrated Acid HydrolysisThis compound (G4)~0.07 g/g cellulose[3]
Microcrystalline CelluloseEnzymatic Hydrolysis (Cellulase) at 10% substrate concentrationCellobiose (G2)1176 mg/L[4]
Grape MarcEnzymatic Hydrolysis (Endo-1,4-β-D-glucanase)Cello-oligosaccharides (including this compound)Not explicitly quantified for this compound alone[5]
BambooEnzymatic HydrolysisCello-oligosaccharidesNot explicitly quantified for this compound alone[4]
Pine Needles & CornstalksGeneral mention as a sourceCello-oligosaccharidesNot quantified

Note: Data for this compound is often reported as part of a mixture of cello-oligosaccharides (COS). The yield of specific oligomers is highly dependent on the hydrolysis conditions.

Experimental Protocols

Production of this compound via Enzymatic Hydrolysis of Lignocellulosic Biomass

This protocol is a generalized procedure based on methods for producing cello-oligosaccharides from sources like bamboo or corncob[2][4].

Objective: To produce a hydrolysate rich in cello-oligosaccharides, including this compound, from a lignocellulosic source.

Materials:

  • Lignocellulosic biomass (e.g., microcrystalline cellulose, steam-exploded corncob, bamboo pulp)

  • Citrate (B86180) buffer (0.05 M, pH 4.8)

  • Cellulase (B1617823) enzyme preparation

  • Sulfuric acid (98%) for reaction termination

  • 250-mL Erlenmeyer flasks

  • Shaking incubator (50°C)

Procedure:

  • Suspend 1.0 g of the lignocellulosic substrate in 50 mL of 0.05 M citrate buffer (pH 4.8) in a 250-mL Erlenmeyer flask[2].

  • Add cellulase at a specified activity loading (e.g., 5 FPIU/g of cellulose) to the suspension[2].

  • Seal the flask and incubate at 50°C in a shaking incubator at 150 rpm for a defined period (e.g., 6 hours)[2]. The reaction time can be optimized to maximize the yield of this compound.

  • Terminate the enzymatic reaction by adding 0.1 mL of 98% sulfuric acid[2].

  • Centrifuge the mixture to pellet any remaining solids. The supernatant contains the mixture of soluble cello-oligosaccharides.

  • The resulting hydrolysate can be prepared for purification and analysis.

Purification of this compound

This protocol describes a general chromatographic approach for isolating this compound from a mixed oligosaccharide hydrolysate[6].

Objective: To isolate and purify this compound from a crude hydrolysate.

Materials:

  • Crude cello-oligosaccharide hydrolysate

  • Chromatography column

  • Stationary phase (e.g., Charcoal-Celite, Sephadex G-75)[6][7]

  • Mobile phase (e.g., gradient of aqueous ethanol (B145695) or butanol)[6]

  • Fraction collector

Procedure:

  • Preparation of Acetylated Derivatives (Optional but common for older methods): The crude hydrolysate can be acetylated to improve separation on certain columns. The resulting acetylated oligosaccharides are then separated[6].

  • Column Chromatography:

    • Pack a chromatography column with a suitable stationary phase like Charcoal-Celite or a gel filtration medium like Sephadex[6][7].

    • Equilibrate the column with the initial mobile phase.

    • Load the concentrated hydrolysate (or acetylated mixture) onto the column.

    • Elute the oligosaccharides using a gradient of the mobile phase (e.g., increasing concentration of ethanol in water). Oligomers will elute based on their degree of polymerization.

    • Collect fractions using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using a method like High-Performance Anion-Exchange Chromatography (HPAEC) or Thin-Layer Chromatography (TLC).

  • Pooling and Deacetylation: Pool the fractions containing pure this compound. If acetylated, the sugar is deacetylated using a catalyst like sodium methoxide (B1231860) in methanol[6].

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., water/ethanol) to obtain a solid, high-purity product[6].

Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the simultaneous separation and quantification of cello-oligosaccharides[2].

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPAEC system (e.g., Dionex)

  • Anion-exchange column (e.g., CarboPac PA200)[2]

  • Pulsed Amperometric Detector with a gold electrode

Reagents:

Procedure:

  • Sample Preparation: Dilute the hydrolysate sample to a concentration within the linear range of the detector. Filter through a 0.22 µm syringe filter before injection.

  • Standard Curve Generation: Prepare a series of this compound standards of known concentrations. Inject each standard into the HPAEC-PAD system to generate a standard curve of peak area versus concentration.

  • Chromatographic Separation:

    • Inject the prepared sample into the HPAEC system.

    • Perform a gradient elution to separate the different oligosaccharides. A typical program involves a multi-step gradient of NaOAc in a constant concentration of NaOH[2]. For example, a two-stage binary gradient can effectively separate xylo- and cello-oligosaccharides within 30 minutes[2].

    • The separation is based on the differential ion-exchange behavior of the oligosaccharides on the column[2].

  • Detection and Quantification:

    • The separated oligosaccharides are detected by the PAD.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the pure standard.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: From Biomass to Pure this compound

The following diagram illustrates the general workflow for producing and isolating this compound from a natural lignocellulosic source.

G Figure 1: General Experimental Workflow for this compound Production cluster_0 Source Material cluster_1 Processing cluster_2 Purification & Analysis A Lignocellulosic Biomass (e.g., Bamboo, Corncob) B Pretreatment (Optional, e.g., Steam Explosion) A->B C Enzymatic or Acid Hydrolysis B->C D Crude Hydrolysate (Mixture of Sugars) C->D E Column Chromatography (e.g., Gel Filtration) D->E F Fraction Collection E->F F->E Pool & Re-run G Analysis (HPAEC-PAD) F->G H Pure this compound G->H

Figure 1: General Experimental Workflow for this compound Production.
Signaling Pathway: Cello-oligosaccharide Perception in Plants

Cellotriose (B13521), and to a lesser extent this compound, are recognized as DAMPs in plants, triggering immune responses[8]. This signaling is initiated by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1). The diagram below outlines this critical defense signaling pathway[8].

G Figure 2: Cello-oligosaccharide Signaling Pathway in Plants cluster_0 Apoplast (Outside Cell) cluster_1 Plasma Membrane cluster_2 Cytoplasm (Inside Cell) A Cell Wall Damage (Pathogen Attack / Stress) B Cellulose Breakdown A->B C Cellotriose / this compound (DAMPs) B->C D CORK1 Receptor Kinase C->D Binding & Activation E NADPH Oxidase Activation D->E F MAP Kinase Cascade (MPK3/MPK6 Phosphorylation) D->F G Reactive Oxygen Species (ROS) Production E->G H Defense Gene Activation (e.g., WRKY30) F->H I Biosynthesis of Defense Hormones F->I J Immune Responses G->J H->J I->J

Figure 2: Cello-oligosaccharide Signaling Pathway in Plants.

References

An In-depth Technical Guide to the Synthesis and Biosynthesis of Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotetraose, a β-1,4-linked tetramer of glucose, is a significant cello-oligosaccharide (COS) with emerging applications in various scientific fields. It serves as a crucial model compound for studying cellulose (B213188) structure and enzymatic degradation. Furthermore, recent discoveries have highlighted its role as a damage-associated molecular pattern (DAMP) in plants, triggering immune responses and influencing cell wall biosynthesis, making it a molecule of interest for drug development and crop improvement. This technical guide provides a comprehensive overview of the synthesis, biosynthesis, and signaling pathways associated with this compound, with a focus on providing actionable data and protocols for researchers.

Synthesis of this compound

The production of pure this compound can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Each approach offers distinct advantages and challenges in terms of yield, purity, and scalability.

Enzymatic Synthesis

Enzymatic methods are generally favored for their high specificity, mild reaction conditions, and environmentally friendly nature. The two main enzymatic strategies for this compound synthesis are the controlled hydrolysis of cellulose and the "bottom-up" synthesis using phosphorylases.

This "top-down" approach involves the partial hydrolysis of cellulosic materials using a cocktail of cellulolytic enzymes. The key is to control the reaction to favor the accumulation of intermediate-length oligosaccharides like this compound.

Experimental Protocol: Enzymatic Hydrolysis of Microcrystalline Cellulose

  • Substrate Preparation: Suspend microcrystalline cellulose (e.g., Avicel) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 4.5) to a final concentration of 14% (w/v).[1]

  • Enzyme Addition: Add a commercial cellulase (B1617823) mixture (e.g., from Trichoderma reesei) to the cellulose suspension. The enzyme loading is a critical parameter and should be optimized; a starting point is 2 Filter Paper Units (FPU) per liter of reaction mixture.[1] To enhance the yield of this compound and other oligosaccharides, inhibition of β-glucosidase activity is often necessary. This can be achieved by adding an inhibitor like glucono-δ-lactone to a final concentration of 2%.[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature, typically around 55°C, with constant agitation for a defined period (e.g., 4 hours).[1] The reaction time will influence the distribution of cello-oligosaccharides.

  • Reaction Termination: Stop the enzymatic reaction by heat inactivation, for example, by placing the reaction vessel in a boiling water bath for 10 minutes.[2]

  • Product Separation and Purification:

    • Remove insoluble cellulose by centrifugation or filtration (e.g., using a 0.22 µm filter).[2]

    • The resulting supernatant will contain a mixture of glucose, cellobiose (B7769950), cellotriose (B13521), this compound, and higher-order cello-oligosaccharides.

    • Purification of this compound can be achieved using size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., porous graphitized carbon or an amino-functionalized silica (B1680970) column).[3]

A more controlled, "bottom-up" approach utilizes phosphorylase enzymes to sequentially add glucose units to an acceptor molecule. This method can lead to higher purity of the desired oligosaccharide. A three-enzyme cascade is often employed for the synthesis of soluble cellodextrins, including this compound, from inexpensive substrates like sucrose (B13894) and glucose.

Experimental Protocol: Three-Enzyme Cascade for Cellodextrin Synthesis

  • Enzyme Preparation: Obtain or prepare purified sucrose phosphorylase (SP), cellobiose phosphorylase (CBP), and cellodextrin phosphorylase (CDP).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Sucrose (e.g., 0.5 M) as the glucose donor.

    • Glucose (e.g., 0.15 M) as the initial acceptor.[4]

    • Phosphate buffer (e.g., 50 mM, pH 7.0).[4]

    • Optimized concentrations of SP, CBP, and CDP. An exemplary ratio could be 10 U/mL of SP, 3 U/mL of CBP, and 2 U/mL of CDP.[5]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 45°C) for a specified time (e.g., 6 hours).[4]

  • Reaction Monitoring and Termination: Monitor the production of cellodextrins over time using HPLC. Terminate the reaction by heat inactivation (95°C for 5 minutes).[4]

  • Purification: The resulting mixture will contain fructose (B13574) (from sucrose hydrolysis), residual glucose and sucrose, and a distribution of cello-oligosaccharides.

    • Yeast fermentation can be used to remove the fermentable sugars (glucose, fructose, sucrose).[4]

    • Subsequent purification of this compound from the remaining cello-oligosaccharides can be performed using chromatographic methods as described in section 1.1.1.

Chemical Synthesis

Chemical synthesis of this compound is a complex, multi-step process that allows for precise control over the molecular structure but is often associated with lower overall yields and the use of protecting groups. A convergent synthesis strategy is typically employed, where smaller, protected oligosaccharide fragments (e.g., cellobiose derivatives) are synthesized and then coupled to form the larger this compound.

General Protocol Outline: Convergent Chemical Synthesis

  • Preparation of Protected Monosaccharide Building Blocks: Start with a suitable glucose derivative with appropriate protecting groups on the hydroxyls to allow for selective formation of the β-1,4-glycosidic bond.

  • Synthesis of a Protected Cellobiose Acceptor: Couple two protected glucose units to form a cellobiose derivative where the hydroxyl group at the C4 position of the non-reducing end is available for glycosylation.

  • Synthesis of a Protected Cellobiose Donor: Prepare another protected cellobiose derivative that is activated at the anomeric carbon (e.g., as a trichloroacetimidate (B1259523) or a glycosyl bromide) to act as a glycosyl donor.

  • Glycosylation Reaction: Couple the cellobiose donor and the cellobiose acceptor in the presence of a suitable promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) to form the protected this compound.

  • Deprotection: Remove all protecting groups in a final step to yield the free this compound. This often involves a series of reactions to remove different types of protecting groups.

  • Purification: Purify the final product using chromatographic techniques such as silica gel chromatography or reversed-phase HPLC.

Note: The detailed, step-by-step chemical synthesis of this compound is highly technical and involves advanced organic chemistry techniques. For a specific protocol, it is recommended to consult specialized literature on carbohydrate chemistry.

Quantitative Data Comparison
Synthesis MethodStarting Material(s)Key Enzymes/ReagentsTypical YieldPurityAdvantagesDisadvantages
Enzymatic Hydrolysis CelluloseCellulase cocktailVariable, depends on controlLow (mixture of COS)Green, uses renewable resourcesDifficult to control product size, complex purification
Phosphorylase Cascade Sucrose, GlucoseSP, CBP, CDPHigh (e.g., 34 wt% of total COS)[4]Moderate to HighControlled synthesis, high yieldRequires multiple purified enzymes
Chemical Synthesis Protected Glucose DerivativesVarious organic reagents and catalystsLower overall yieldHighPrecise structural controlMulti-step, requires protecting groups, harsh reagents

Biosynthesis of this compound

In nature, this compound is not synthesized directly but is a product of the enzymatic degradation of cellulose, the most abundant biopolymer on Earth. This process is carried out by a wide range of cellulolytic microorganisms, including fungi and bacteria.

The Cellulolytic Enzyme System

The breakdown of cellulose is a synergistic process involving three main types of enzymes:

  • Endoglucanases (EGs): These enzymes randomly cleave internal β-1,4-glycosidic bonds within the amorphous regions of cellulose chains, creating new chain ends.

  • Exoglucanases (or Cellobiohydrolases, CBHs): These enzymes act on the reducing or non-reducing ends of the cellulose chains, processively cleaving off cellobiose (a disaccharide of glucose) units.

  • β-Glucosidases (BGs): These enzymes hydrolyze cellobiose and other short-chain cello-oligosaccharides into glucose.

This compound is an intermediate product in this degradation cascade, primarily generated by the action of endoglucanases. Its concentration in a natural environment is typically transient as it is further broken down by exoglucanases and β-glucosidases.

Biosynthesis cluster_enzymes Cellulolytic Enzymes cluster_products Degradation Products Cellulose Cellulose Chain (β-1,4-glucan) Amorphous Amorphous Region Crystalline Crystalline Region Cellodextrins Cellodextrins (including this compound) Amorphous->Cellodextrins  EG action Cellobiose Cellobiose Crystalline->Cellobiose  CBH action Endoglucanase Endoglucanase (EG) Exoglucanase Exoglucanase (CBH) BetaGlucosidase β-Glucosidase (BG) Cellodextrins->Cellobiose  EG/CBH action Glucose Glucose Cellodextrins->Glucose  BG action Cellobiose->Glucose  BG action

Caption: Enzymatic degradation of cellulose to produce cello-oligosaccharides.

This compound in Signaling Pathways

Recent research has unveiled a fascinating role for cello-oligosaccharides, including cellotriose and this compound, as signaling molecules in plants. They act as Damage-Associated Molecular Patterns (DAMPs), alerting the plant to cell wall damage, which can be caused by mechanical stress or pathogen attack.

The CORK1 Signaling Pathway in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, the perception of cellotriose (and likely this compound) is mediated by the plasma membrane-localized receptor kinase, CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) .[2][6][7][8][9] Binding of cellotriose to the extracellular malectin domain of CORK1 initiates a downstream signaling cascade.

Key Events in the CORK1 Signaling Pathway:

  • Perception: Cellotriose binds to the extracellular domain of CORK1.[2][6][7][8][9]

  • Activation of CORK1: This binding event activates the intracellular kinase domain of CORK1.

  • Cytoplasmic Calcium Influx: One of the earliest responses is a rapid increase in the concentration of cytosolic calcium ions (Ca²⁺).[2][6][7][8][9]

  • Reactive Oxygen Species (ROS) Production: The influx of calcium and activation of other signaling components lead to the production of reactive oxygen species (ROS), such as hydrogen peroxide, by enzymes like NADPH oxidases.[2][6][7][8][9]

  • MAP Kinase (MAPK) Cascade Activation: A cascade of mitogen-activated protein kinases (MAPKs) is activated, which involves the phosphorylation of specific MAPKs. This phosphorylation cascade relays the signal to the nucleus.[2][6][7][8][9]

  • Transcriptional Reprogramming: The MAPK cascade and other signaling pathways lead to changes in gene expression, including the upregulation of defense-related genes.

  • Phosphoproteome Alterations: The CORK1 pathway also leads to rapid changes in the phosphorylation status of numerous proteins, including those involved in cellulose synthesis and trafficking of cellulose synthase complexes to the plasma membrane, suggesting a feedback mechanism to repair cell wall damage.

CORK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane This compound Cellotriose/ This compound CORK1 CORK1 Receptor Kinase This compound->CORK1 Binding Ca2_influx Ca²⁺ Influx CORK1->Ca2_influx MAPK_cascade MAPK Cascade Activation CORK1->MAPK_cascade Phosphorylation Protein Phosphorylation (e.g., Cellulose Synthase) CORK1->Phosphorylation ROS ROS Production Ca2_influx->ROS Gene_expression Defense Gene Expression MAPK_cascade->Gene_expression

Caption: The CORK1 signaling pathway in Arabidopsis thaliana.

Experimental Workflows

Workflow for Enzymatic Production and Purification of this compound

Workflow start Start: Cellulose Slurry enzymatic_hydrolysis Enzymatic Hydrolysis (Cellulase, 55°C, 4h) start->enzymatic_hydrolysis heat_inactivation Heat Inactivation (100°C, 10 min) enzymatic_hydrolysis->heat_inactivation centrifugation Centrifugation/Filtration heat_inactivation->centrifugation supernatant Supernatant (Mixture of COS) centrifugation->supernatant sec Size-Exclusion Chromatography (SEC) supernatant->sec fraction_collection Fraction Collection sec->fraction_collection hplc_analysis HPLC Analysis of Fractions fraction_collection->hplc_analysis pooling Pool this compound Fractions hplc_analysis->pooling lyophilization Lyophilization pooling->lyophilization end Pure this compound lyophilization->end

Caption: Experimental workflow for this compound production and purification.

Analysis of Cello-oligosaccharides by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of cello-oligosaccharides. Several types of columns can be used, each with its own advantages.

Protocol: HPLC Analysis of Cello-oligosaccharides

  • System Preparation: Use an HPLC system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD) for sensitive carbohydrate detection.[3]

  • Column Selection and Equilibration:

    • Porous Graphitized Carbon (PGC) Column: Offers excellent separation of oligosaccharide isomers. Equilibrate the column with the initial mobile phase conditions.

    • Amino-functionalized Silica Column (e.g., Amide-80): A common choice for carbohydrate analysis. Equilibrate with a high concentration of acetonitrile (B52724) in water.

    • High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with PAD, this method provides high sensitivity and resolution for carbohydrates.[3]

  • Mobile Phase: A typical mobile phase for amino columns is a gradient of acetonitrile and water. For HPAEC, an aqueous sodium hydroxide (B78521) and sodium acetate gradient is common.

  • Sample Preparation: Dilute the cello-oligosaccharide mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Injection and Elution: Inject the sample and run the appropriate gradient program to elute the oligosaccharides. The retention time will increase with the degree of polymerization (DP).

  • Data Analysis: Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards (glucose, cellobiose, cellotriose, this compound, etc.).

Conclusion

This compound stands at the intersection of fundamental carbohydrate chemistry and modern plant biology. The ability to synthesize and purify this molecule is crucial for advancing our understanding of cellulose degradation and its role in signaling. This guide provides a foundational framework of the key methodologies and biological pathways involving this compound, intended to empower researchers in their scientific pursuits. As research in glycobiology and plant signaling continues to evolve, the importance of well-characterized oligosaccharides like this compound will undoubtedly grow, opening new avenues for innovation in drug development, agriculture, and biotechnology.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) for Cellotetraose Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of cellotetraose using High-Performance Liquid Chromatography (HPLC). Methodologies employing High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) are presented, offering options based on sensitivity, equipment availability, and analytical goals.

Introduction

This compound, a cello-oligosaccharide composed of four β-(1→4) linked D-glucose units, is a key analyte in various fields, including biofuel research, enzymology, and drug development. Its accurate quantification is crucial for understanding cellulose (B213188) degradation, characterizing enzyme kinetics, and for quality control in processes where it is an intermediate or final product. HPLC is a powerful and widely used technique for the separation and quantification of carbohydrates like this compound, offering high resolution and sensitivity.[1]

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates.[2] At high pH, carbohydrates are ionized and can be separated on a polymeric anion-exchange column. Pulsed amperometric detection allows for the direct and sensitive detection of carbohydrates without the need for derivatization.[2] This method is particularly well-suited for resolving isomeric oligosaccharides.[2]

Quantitative Data
ParameterValueReference
Retention Time ~14.47 min[3]
Linearity Range 0.40 to 4.00 mg/L[3]
Correlation Coefficient (R²) ≥ 0.998[3]
Limit of Detection (LOD) 0.04 to 0.08 mg/L[3]
Limit of Quantification (LOQ) 0.16 to 0.38 mg/L[3]
Experimental Protocol

1. Materials and Reagents:

2. Instrument and Columns:

  • HPLC system equipped with a gradient pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

  • Dionex CarboPac™ PA200 column or equivalent anion-exchange column.

3. Mobile Phase Preparation:

  • Eluent A (100 mM NaOH): Dilute the appropriate volume of 50% NaOH in deionized water.

  • Eluent B (1 M NaOAc in 100 mM NaOH): Dissolve the required amount of sodium acetate in 100 mM NaOH.

  • Degas all eluents before use.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 25 µL

  • Gradient Program: A two-stage binary gradient elution program can be established to optimize the separation of cello-oligosaccharides.[3] A typical gradient might involve a shallow gradient of sodium acetate to elute the oligosaccharides.

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in deionized water to a concentration within the linear range of the assay.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.[4][5]

6. Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the standards.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID)

HILIC is a powerful technique for the separation of polar compounds, making it well-suited for carbohydrate analysis. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. ELSD and RID are universal detectors that do not require the analyte to have a chromophore, making them suitable for carbohydrate detection.[6] ELSD is generally more sensitive than RID and is compatible with gradient elution.[6]

Quantitative Data (Representative values for oligosaccharides using HILIC-ELSD)
ParameterValueReference
Linearity Range 50.0 to 800.0 ng[7]
Correlation Coefficient (R²) > 0.995[7]
Limit of Detection (LOD) 30.0 to 45.0 ng[7]
Limit of Quantification (LOQ) 50.0 to 75.0 ng[7]
Experimental Protocol

1. Materials and Reagents:

2. Instrument and Columns:

  • HPLC system with a binary pump, autosampler, column oven, and an ELSD or RI detector.

  • HILIC column (e.g., an amide-based column).

3. Mobile Phase Preparation:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized water (for RID) or an aqueous buffer such as 10 mM ammonium formate (for ELSD).

  • Degas all mobile phases before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Mobile Phase Composition: Isocratic elution with a high percentage of acetonitrile (e.g., 80-85%) is common. A shallow gradient may be used to improve separation.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min

5. Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 80% acetonitrile in water).

  • Ensure the sample concentration is within the detector's linear range.

  • Filter the sample through a 0.22 µm syringe filter before injection.[4][5]

6. Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • For quantification, create a calibration curve by plotting the peak area (or height for RID) against the concentration of the standards. A log-log transformation is often used for ELSD data to achieve linearity.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Containing This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Standard This compound Standard Standard->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System (Pump, Autosampler) Filter->HPLC Column Column (Anion-Exchange or HILIC) HPLC->Column Detector Detector (PAD, ELSD, or RI) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

HPAEC_PAD_System EluentA Eluent A (e.g., 100 mM NaOH) Pump Gradient Pump EluentA->Pump EluentB Eluent B (e.g., NaOAc in NaOH) EluentB->Pump Autosampler Autosampler Pump->Autosampler Column Anion-Exchange Column Autosampler->Column PAD Pulsed Amperometric Detector (PAD) Column->PAD DataSystem Data System PAD->DataSystem

Caption: Schematic of an HPAEC-PAD system for carbohydrate analysis.

References

Application Note and Protocol: Enzymatic Assay of Cellulase Using Cellotetraose Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, the most abundant biopolymer on Earth. The study of cellulase (B1617823) activity is crucial for various industrial applications, including biofuel production, textile manufacturing, and detergent formulation, as well as in fundamental research on biomass degradation. While natural cellulosic substrates are complex and heterogeneous, well-defined oligosaccharides such as cellotetraose offer a more precise and reproducible means to assay specific cellulase activities, particularly for processive cellulases like cellobiohydrolases. This application note provides a detailed protocol for the enzymatic assay of cellulase using this compound as a substrate, with options for product quantification using both 3,5-dinitrosalicylic acid (DNS) and high-performance liquid chromatography (HPLC).

Principle of the Assay

Cellulase, specifically cellobiohydrolase, catalyzes the hydrolysis of this compound into two molecules of cellobiose (B7769950). The enzymatic activity can be determined by quantifying the amount of cellobiose produced over a specific period. This protocol offers two methods for this quantification: the DNS method, which measures the total reducing sugars produced, and the HPLC method, which allows for the specific quantification of cellobiose and any potential glucose by-product.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagents Prepare Reagents: - this compound Substrate Solution - Citrate (B86180) Buffer - Cellulase Enzyme Solution - DNS Reagent (for DNS method) - Standards (Cellobiose, Glucose) setup Set up reaction tubes: - Add buffer and substrate solution - Pre-incubate at optimal temperature reagents->setup start_reaction Initiate reaction by adding cellulase enzyme solution setup->start_reaction incubation Incubate for a defined time at optimal temperature start_reaction->incubation stop_reaction Terminate reaction incubation->stop_reaction dns_reagent dns_reagent stop_reaction->dns_reagent filter_sample filter_sample stop_reaction->filter_sample std_curve Generate standard curve (for both methods) calc_products Calculate concentration of products formed std_curve->calc_products calc_activity Calculate cellulase activity (U/mL or U/mg) calc_products->calc_activity boil boil dns_reagent->boil inject_hplc inject_hplc filter_sample->inject_hplc measure_abs measure_abs boil->measure_abs measure_abs->std_curve analyze_chroma analyze_chroma inject_hplc->analyze_chroma analyze_chroma->std_curve

Materials and Reagents

  • This compound

  • Cellulase enzyme preparation

  • Sodium Citrate

  • Citric Acid

  • 3,5-Dinitrosalicylic acid (DNS)

  • Sodium potassium tartrate tetrahydrate

  • Sodium hydroxide (B78521) (NaOH)

  • Phenol

  • Sodium sulfite

  • Cellobiose (for standard curve)

  • D-Glucose (for standard curve)

  • Deionized water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Water bath or incubator

  • Spectrophotometer or plate reader

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) and refractive index (RI) detector (for HPLC method)

  • Syringe filters (0.22 µm) (for HPLC method)

Experimental Protocols

Reagent Preparation
  • 50 mM Citrate Buffer (pH 4.8): Prepare a stock solution of 0.1 M citric acid and 0.1 M sodium citrate. Mix the two solutions until the desired pH of 4.8 is achieved. Dilute to 50 mM with deionized water. The optimal pH for many cellulases, such as those from Trichoderma reesei, is around 4.8.[1]

  • 1% (w/v) this compound Substrate Solution: Dissolve 100 mg of this compound in 10 mL of 50 mM citrate buffer (pH 4.8). Prepare fresh before use.

  • Cellulase Enzyme Solution: Prepare a stock solution of the cellulase enzyme in 50 mM citrate buffer (pH 4.8). The concentration should be determined empirically to ensure that the reaction remains in the linear range during the assay. A series of dilutions should be prepared for initial experiments.

  • DNS Reagent: To prepare the DNS reagent, dissolve 10 g of 3,5-dinitrosalicylic acid in 200 mL of 2 M NaOH. In a separate container, dissolve 300 g of sodium potassium tartrate tetrahydrate in 500 mL of deionized water. Gently heat to dissolve. Mix the two solutions and bring the final volume to 1 L with deionized water.[2][3][4]

  • Standard Solutions: Prepare stock solutions of cellobiose (e.g., 1 mg/mL) and glucose (e.g., 1 mg/mL) in 50 mM citrate buffer (pH 4.8). From these stocks, prepare a series of dilutions to generate a standard curve.

Enzymatic Reaction
  • Set up a series of microcentrifuge tubes. For each reaction, add 0.5 mL of the 1% this compound substrate solution.

  • Include appropriate controls:

    • Substrate Blank: 0.5 mL of substrate solution and 0.5 mL of citrate buffer (no enzyme).

    • Enzyme Blank: 0.5 mL of citrate buffer and 0.5 mL of the diluted enzyme solution (no substrate).

  • Pre-incubate the tubes at the optimal temperature for the cellulase being tested (e.g., 50°C for Trichoderma reesei cellulase) for 5 minutes.[1]

  • Initiate the reaction by adding 0.5 mL of the appropriately diluted cellulase enzyme solution to the substrate-containing tubes.

  • Incubate the reaction for a defined period (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the reaction. The method of termination depends on the subsequent quantification method.

Product Quantification: Method A - DNS Assay
  • To terminate the reaction, add 1.5 mL of DNS reagent to each tube.

  • Vortex the tubes to ensure thorough mixing.

  • Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.[2]

  • Cool the tubes to room temperature.

  • Add 10 mL of deionized water to each tube and mix.[5]

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Prepare a standard curve by reacting known concentrations of cellobiose (and glucose if necessary) with the DNS reagent under the same conditions.

Product Quantification: Method B - HPLC Analysis
  • To terminate the reaction, place the tubes in a boiling water bath for 10 minutes to denature the enzyme.

  • Cool the tubes on ice.

  • Centrifuge the tubes to pellet any denatured protein.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples using an HPLC system equipped with a suitable column (e.g., Agilent Hi-Plex Ca) and a refractive index (RI) detector.[6]

  • An isocratic mobile phase of ultrapure water at a flow rate of 0.6 mL/min and a column temperature of 85°C can be used.[6]

  • Quantify the concentration of cellobiose (and glucose) by comparing the peak areas to a standard curve generated from known concentrations of these sugars. The use of HPLC provides a more detailed analysis compared to the DNS method, allowing for the specific measurement of glucose and cellobiose.[7]

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cellulase Activity Measurement using DNS Method

SampleAbsorbance at 540 nm (Corrected for Blanks)Reducing Sugar Concentration (µg/mL)Cellulase Activity (U/mL)
Enzyme Dilution 10.450225X
Enzyme Dilution 20.850425Y
Control0.05025Z

Table 2: Product Formation Analysis by HPLC

SampleCellobiose Concentration (µg/mL)Glucose Concentration (µg/mL)Total Product (µg/mL)Cellulase Activity (U/mL)
Enzyme Dilution 121015225X'
Enzyme Dilution 240025425Y'
Control527Z'
Calculation of Cellulase Activity

One unit (U) of cellulase activity is typically defined as the amount of enzyme that releases 1 µmole of product (cellobiose) per minute under the specified assay conditions.

Calculation Formula:

Activity (U/mL) = (µmoles of product released) / (incubation time (min) * volume of enzyme (mL))

To calculate the µmoles of product released:

µmoles = (Concentration of product (µg/mL) * Total reaction volume (mL)) / (Molecular weight of product ( g/mol ))

  • Molecular weight of cellobiose: 342.3 g/mol

G cluster_hydrolysis This compound Hydrolysis cluster_inhibition Potential Product Inhibition This compound {this compound | (Substrate)} cellobiose {Cellobiose | (Product)} cellulase Cellulase (Cellobiohydrolase) cellobiose_inhibitor {Cellobiose | (Inhibitor)} cellulase_inhibited Cellulase

Conclusion

This application note provides a detailed and robust protocol for the enzymatic assay of cellulase using the well-defined substrate, this compound. The availability of two distinct quantification methods, the DNS assay for high-throughput screening and HPLC for more specific and detailed analysis, offers flexibility to researchers. Adherence to these protocols will enable accurate and reproducible measurement of cellulase activity, which is essential for advancing research and development in various biotechnological fields.

References

Synthesis of Cellotetraose Derivatives for Enzymatic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cellotetraose derivatives, which are valuable tools for studying the kinetics and inhibition of cellulases and other glycosidases. These derivatives are crucial for understanding enzyme mechanisms, screening for potent inhibitors, and developing new therapeutic agents. This guide covers both chemical and chemoenzymatic synthesis strategies, methods for purification and characterization, and protocols for subsequent enzymatic assays.

Introduction

This compound, a tetrasaccharide of β-1,4-linked glucose units, is a natural substrate for cellulolytic enzymes. Synthetic modification of its structure allows for the creation of molecular probes to investigate enzyme-substrate interactions, catalytic mechanisms, and for the discovery of novel enzyme inhibitors.[1][2] These derivatives can be designed as transition-state analogues, mechanism-based inhibitors, or substrates for continuous enzymatic assays. The protocols outlined below describe the synthesis of two major classes of this compound derivatives: cyclohexene-containing analogues and fluorinated cellodextrins.

I. Chemical Synthesis of this compound Analogues as Transition-State Mimics

This section details the chemical synthesis of this compound derivatives where a glucose unit is replaced by a cyclohexene (B86901) ring. These compounds act as transition-state mimics for cellulases, providing valuable insights into the enzymatic hydrolysis mechanism.[1][2]

Experimental Workflow: Chemical Synthesis

cluster_synthesis Chemical Synthesis Workflow A Starting Material (Protected Glucose Derivatives) B Multi-step Chemical Synthesis (e.g., glycosylation, oxidation, reduction) A->B C Introduction of Cyclohexene Moiety B->C D Coupling with Cellotriose (B13521) Donor C->D E Deprotection D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, Mass Spectrometry) F->G

Caption: Workflow for the chemical synthesis of cyclohexene-containing this compound analogues.

Protocol: Synthesis of Cyclohexene-Containing this compound Analogues

This protocol is a generalized procedure based on the synthesis of transition-state mimics for cellulases.[1][2]

Materials:

Procedure:

  • Synthesis of the Glycosyl Donor and Acceptor: Prepare the necessary protected cellotriosyl donor and the cyclohexene-containing glycosyl acceptor through multi-step organic synthesis.

  • Glycosylation: Dissolve the glycosyl donor and acceptor in anhydrous dichloromethane under an inert atmosphere. Add N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) at -40 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Quench the reaction by adding triethylamine. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate (B1220275) and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification of Protected this compound Derivative: Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Deprotection: Remove the protecting groups (e.g., acetyl, benzyl) using standard procedures. For example, acetyl groups can be removed by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol.

  • Final Purification: Purify the deprotected this compound derivative by size-exclusion chromatography or reversed-phase HPLC.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Data: Synthesis Yields
DerivativeSynthesis StepsOverall Yield (%)Reference
Cyclohexene-Cellotetraose Analogue~155-10[1][2]
Sulfur-containing this compound Analogue~128-15[1]

II. Chemoenzymatic Synthesis of Fluorinated Cellodextrins

This section describes a chemoenzymatic approach to synthesize fluorinated cellodextrins, including this compound derivatives. This method combines the flexibility of chemical synthesis for preparing fluorinated monosaccharide precursors with the high selectivity of enzymatic reactions.

Experimental Workflow: Chemoenzymatic Synthesis

cluster_chemoenzymatic Chemoenzymatic Synthesis Workflow A Chemical Synthesis of Fluorinated Glucose Analogue B Enzymatic Synthesis of Fluorinated Cellobiose (using Cellobiose Phosphorylase) A->B C Enzymatic Elongation to Fluorinated this compound (using Cellodextrin Phosphorylase) B->C D Purification (Centrifugation and Washing) C->D E Characterization (NMR, Mass Spectrometry) D->E

Caption: Workflow for the chemoenzymatic synthesis of fluorinated this compound.

Protocol: Chemoenzymatic Synthesis of 6-Deoxy-6-fluoro-cellotetraose

This protocol is a generalized method for the synthesis of monofluorinated cellodextrins.

Materials:

  • 6-deoxy-6-fluoro-D-glucose

  • α-D-glucose-1-phosphate (Glc-1P)

  • Cellobiose phosphorylase (CBP)

  • Cellodextrin phosphorylase (CDP)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Milli-Q water

Procedure:

  • Synthesis of 6-deoxy-6-fluoro-cellobiose:

    • In a reaction vessel, dissolve 6-deoxy-6-fluoro-D-glucose (acceptor) and Glc-1P (donor) in the buffer solution.

    • Add cellobiose phosphorylase (CBP) to the solution.

    • Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Purify the resulting 6-deoxy-6-fluoro-cellobiose using column chromatography.

  • Synthesis of 6-deoxy-6-fluoro-cellotetraose:

    • In a new reaction vessel, dissolve the purified 6-deoxy-6-fluoro-cellobiose (acceptor) and Glc-1P (donor) in the buffer solution.

    • Add cellodextrin phosphorylase (CDP) to the solution.

    • Incubate the reaction mixture at 37°C for 24-48 hours.

    • The product, being longer than cellobiose, may precipitate out of solution.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate several times with Milli-Q water to remove any soluble impurities and enzymes.

    • Lyophilize the purified product to obtain a white powder.

  • Characterization: Confirm the structure and purity of the 6-deoxy-6-fluoro-cellotetraose by NMR spectroscopy and mass spectrometry.

Quantitative Data: Chemoenzymatic Synthesis
ProductKey EnzymesAcceptor SubstrateDonor SubstrateYield (%)
Monofluorinated Cellobiose AnaloguesCBPDeoxy-fluoro-glucoseGlc-1P~60-80
Multiply 6-fluorinated CellodextrinCDPCellobiose6F-Glc-1P~64

III. Enzymatic Studies Using this compound Derivatives

The synthesized this compound derivatives can be used to study the kinetics of cellulases and other glycosidases. This section provides a general protocol for determining key enzymatic parameters.

Protocol: Determination of Michaelis-Menten Kinetics

Materials:

  • Purified cellulase (B1617823) or other glycosidase

  • Synthesized this compound derivative (substrate)

  • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Spectrophotometer or HPLC system for product detection

  • Quenching solution (e.g., sodium carbonate for reducing sugar assays)

Procedure:

  • Prepare a series of substrate concentrations: Dissolve the this compound derivative in the assay buffer to create a range of concentrations.

  • Enzyme Reaction:

    • Pre-incubate the substrate solutions at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a fixed concentration of the enzyme to each substrate solution.

    • Incubate for a specific time, ensuring the reaction is in the initial linear range.

  • Stop the Reaction: Terminate the reaction by adding a quenching solution or by heat inactivation.

  • Quantify Product Formation: Measure the amount of product formed using a suitable method. For example, the release of reducing sugars can be quantified using the dinitrosalicylic acid (DNS) method and measuring the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = Vmax * [S] / (Km + [S])) using non-linear regression to determine the Michaelis constant (Km) and maximum velocity (Vmax).

    • Calculate the catalytic efficiency (kcat/Km), where kcat = Vmax / [E]t (total enzyme concentration).

Protocol: Determination of Inhibition Constants (Ki and IC50)

Materials:

  • Purified cellulase or other glycosidase

  • Natural substrate (e.g., this compound or a chromogenic substrate)

  • Synthesized this compound derivative (inhibitor)

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Determine the IC50 value:

    • Perform enzyme assays with a fixed concentration of the natural substrate and varying concentrations of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Determine the Ki value and mode of inhibition:

    • Perform enzyme kinetic studies (as described in the Michaelis-Menten protocol) in the presence of several fixed concentrations of the inhibitor.

    • Generate Lineweaver-Burk plots (1/v vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).

Quantitative Data: Representative Enzyme Kinetics

The following table provides representative kinetic parameters for cellulases acting on cellulosic substrates. The actual values will need to be determined experimentally for the specific synthesized derivatives.

EnzymeSubstrate/InhibitorKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Ki (µM)IC50 (µM)Mode of InhibitionReference
CellulaseCarboxymethyl cellulose~68~148 U/mL----
β-glucosidaseAcarbose analogue (cellobiose structure)---0.04-2.44-Competitive[3]
α-glucosidaseAcarbose analogue (lactose structure)-----Competitive[3]

Note: The provided protocols and data are intended as a general guide. Researchers should optimize the conditions for their specific enzymes and synthetic derivatives.

Conclusion

The synthesis of this compound derivatives provides powerful tools for the detailed investigation of cellulases and other glycosidases. The chemical synthesis of transition-state mimics and the chemoenzymatic synthesis of fluorinated analogues offer complementary approaches to probe enzyme function. The protocols and workflows presented here provide a framework for researchers to produce these valuable compounds and utilize them in enzymatic studies, ultimately contributing to advancements in biofuel production, industrial biotechnology, and drug development.

References

Application Notes: The Role of Cellotetraose in Elucidating Carbohydrate-Binding Module Function

Application Notes and Protocols for Quantifying Cellotetraose in Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of cellotetraose in biomass hydrolysates. The methodologies described are essential for researchers in biofuels, biochemistry, and drug development who are studying enzymatic cellulose (B213188) degradation and the production of cello-oligosaccharides (COS).

Introduction

This compound, a cello-oligosaccharide consisting of four β-(1,4)-linked D-glucose units, is a key intermediate in the enzymatic hydrolysis of cellulose. Its quantification in biomass processing is crucial for understanding enzyme kinetics, optimizing biofuel production, and exploring the potential of COS as prebiotics or drug delivery agents. This document outlines the primary analytical techniques for accurate and precise measurement of this compound.

Analytical Methods Overview

The quantification of this compound in complex biomass hydrolysates primarily relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with various detectors and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the most common and robust methods. Mass spectrometry (MS) offers high sensitivity and specificity, particularly when coupled with chromatography.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the primary analytical methods for this compound quantification. These values can vary based on the specific instrumentation, column, and experimental conditions.

MethodTypical ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeKey AdvantagesKey Disadvantages
HPLC-RID Aminex HPX-87P, Shodex SUGAR SP0810~10-50 µg/mL~50-100 µg/mL0.1 - 10 mg/mLRobust, simple, widely availableLower sensitivity, temperature sensitive
HPAEC-PAD CarboPac™ PA200~0.1-1 µg/mL~0.5-5 µg/mL0.1 - 100 µg/mLHigh sensitivity and selectivityRequires specialized system, matrix effects
LC-MS HILIC, Reversed-Phase<0.1 µg/mL<0.5 µg/mL0.01 - 10 µg/mLHighest sensitivity and specificityExpensive, complex instrumentation

Experimental Protocols

Biomass Pretreatment and Enzymatic Hydrolysis

Objective: To liberate cello-oligosaccharides, including this compound, from lignocellulosic biomass.

Materials:

  • Milled biomass (e.g., corn stover, switchgrass)

  • Dilute acid (e.g., 1% H₂SO₄) or alkali (e.g., 2% NaOH) for pretreatment

  • Cellulase (B1617823) enzyme cocktail (containing endoglucanases and cellobiohydrolases)

  • Citrate (B86180) or acetate (B1210297) buffer (e.g., 50 mM, pH 4.8)

  • Deionized water

  • Autoclave

  • Incubator shaker

Protocol:

  • Pretreatment (Optional but Recommended): To increase cellulose accessibility, pretreat the biomass. A common method is dilute acid hydrolysis, where the biomass is mixed with dilute sulfuric acid and heated at high temperatures (e.g., 121°C) for 30-60 minutes.[1] This helps to remove hemicellulose and expose the cellulose fibers.

  • Neutralization: After pretreatment, wash the biomass with deionized water until the pH is neutral.

  • Enzymatic Hydrolysis:

    • Prepare a slurry of the pretreated biomass in a suitable buffer (e.g., 5% w/v in 50 mM sodium citrate buffer, pH 4.8).

    • Add the cellulase enzyme cocktail to the slurry. The enzyme loading will depend on the specific activity of the enzyme preparation and the nature of the biomass.

    • Incubate the reaction mixture in a shaker incubator at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24-72 hours).

  • Reaction Termination: Stop the enzymatic reaction by heating the mixture at 100°C for 10 minutes to denature the enzymes.[2]

  • Sample Clarification: Centrifuge the hydrolysate to pellet the remaining solid biomass.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before chromatographic analysis.

Protocol 1: Quantification of this compound by HPLC with Refractive Index Detection (HPLC-RID)

Objective: To separate and quantify this compound using a standard HPLC system with a refractive index detector.

Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and refractive index detector

  • Aminex HPX-87P or a similar carbohydrate analysis column

  • Deionized water (HPLC grade)

  • This compound standard

  • Biomass hydrolysate sample (prepared as in 4.1)

Protocol:

  • System Preparation:

    • Install the carbohydrate analysis column in the column oven.

    • Set the column temperature to 80-85°C.[3]

    • Set the RID temperature to be stable and close to the column temperature.

  • Mobile Phase: Use deionized water as the mobile phase. Degas the water thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min[3]

    • Injection Volume: 10-20 µL

    • Run Time: Approximately 30-40 minutes, sufficient to elute all sugars of interest.

  • Calibration:

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in deionized water.

    • Inject each standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis:

    • Inject the filtered biomass hydrolysate sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound by HPAEC-PAD

Objective: To achieve high-sensitivity quantification of this compound using a specialized anion-exchange chromatography system with pulsed amperometric detection.

Materials and Equipment:

  • Ion chromatography system with a biocompatible pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

  • Dionex CarboPac™ PA200 or similar anion-exchange column.

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 100 mM)

  • Sodium acetate (NaOAc) solution (e.g., 1 M)

  • Deionized water (18.2 MΩ·cm)

  • This compound standard

  • Biomass hydrolysate sample (prepared as in 4.1)

Protocol:

  • Eluent Preparation:

    • Eluent A: 100 mM NaOH. Prepare fresh and keep under an inert gas (e.g., helium) to prevent carbonate formation.[4]

    • Eluent B: 100 mM NaOH with 1 M NaOAc.[4]

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5-25 µL

    • Gradient Elution: A gradient of sodium acetate is typically used to separate oligosaccharides. A representative gradient is as follows:

      • 0-2 min: 0% B (100 mM NaOH)

      • 2-20 min: Linear gradient to 40% B (400 mM NaOAc in 100 mM NaOH)

      • 20-25 min: 100% B (1 M NaOAc in 100 mM NaOH) - for column wash

      • 25-30 min: Re-equilibration at 0% B

  • PAD Waveform: Use a standard carbohydrate waveform for detection. This typically involves a three-step potential waveform for detection, cleaning, and reconditioning of the gold electrode.[5]

  • Calibration:

    • Prepare a series of dilute this compound standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in deionized water.

    • Generate a calibration curve as described for HPLC-RID.

  • Sample Analysis:

    • Inject the filtered biomass hydrolysate. Due to the high sensitivity of HPAEC-PAD, samples may require dilution.

    • Identify and quantify the this compound peak based on retention time and the calibration curve.

Diagrams

Experimental_Workflow cluster_preparation Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Biomass Biomass Sample Pretreatment Pretreatment (e.g., Dilute Acid) Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis (Cellulase) Pretreatment->Hydrolysis Centrifugation Centrifugation Hydrolysis->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC-RID / HPAEC-PAD Filtration->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Experimental workflow for this compound quantification.

Analytical_Methods cluster_hplc HPLC-RID cluster_hpaec HPAEC-PAD cluster_lcms LC-MS Biomass_Hydrolysate Biomass Hydrolysate HPLC_Column Aminex HPX-87P Biomass_Hydrolysate->HPLC_Column HPAEC_Column CarboPac PA200 Biomass_Hydrolysate->HPAEC_Column LC_Column HILIC / RP Biomass_Hydrolysate->LC_Column HPLC_Detection Refractive Index Detector HPLC_Column->HPLC_Detection HPAEC_Detection Pulsed Amperometric Detector HPAEC_Column->HPAEC_Detection MS_Detection Mass Spectrometer LC_Column->MS_Detection

Caption: Overview of analytical methods for this compound.

References

Application Note: High-Throughput Screening of Novel Cellulolytic Enzymes Using Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth. These enzymes have significant industrial applications, ranging from biofuel production and textile finishing to food processing and detergent formulation.[1] The discovery of novel cellulases with enhanced activity, stability, and substrate specificity is crucial for optimizing these processes.[1][2] High-throughput screening (HTS) methods are powerful tools for identifying improved enzyme variants from large mutant libraries or metagenomic sources.[3][4][5]

Cellotetraose, a soluble cello-oligosaccharide, serves as an excellent substrate for screening cellulolytic enzymes, particularly endoglucanases. Its defined chemical structure allows for the development of sensitive and specific assays that can be adapted to a high-throughput format. This application note provides a detailed protocol for a colorimetric-based assay using this compound to screen for novel cellulolytic enzymes.

Principle of the Assay

The screening method is based on the enzymatic hydrolysis of this compound by cellulases. The cleavage of β-1,4-glycosidic bonds in this compound releases smaller oligosaccharides and glucose, which possess reducing ends.[6] These reducing sugars can then be quantified using a colorimetric reagent, such as 3,5-dinitrosalicylic acid (DNS). The DNS reagent reacts with the reducing sugars upon heating, resulting in a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of reducing sugars produced, and thus to the activity of the cellulolytic enzyme.[1]

Alternatively, a coupled-enzyme assay can be employed where the product of this compound hydrolysis, cellobiose, is further hydrolyzed by a β-glucosidase to glucose. The glucose is then detected using a glucose oxidase-peroxidase (GOPOD) system, leading to a quantifiable colorimetric or fluorometric signal. For the purpose of this protocol, we will focus on the DNS method due to its simplicity and cost-effectiveness.

Experimental Workflow

The overall workflow for screening novel cellulolytic enzymes using this compound involves several key steps, from library creation to hit validation.

G cluster_0 Library Generation cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Identification & Validation Metagenomic_DNA Metagenomic DNA Extraction Gene_Library Gene Library Construction Metagenomic_DNA->Gene_Library Cloning Expression Protein Expression in Host (e.g., E. coli) Gene_Library->Expression Lysis Cell Lysis & Crude Extract Preparation Expression->Lysis Assay Enzymatic Assay with This compound Lysis->Assay Detection Colorimetric Detection (DNS Assay) Assay->Detection Hit_Picking Hit Picking & Re-screening Detection->Hit_Picking Sequencing Plasmid DNA Sequencing Hit_Picking->Sequencing Purification Protein Purification Hit_Picking->Purification Characterization Enzyme Characterization Purification->Characterization

Caption: High-throughput screening workflow for novel cellulases.

Detailed Experimental Protocol: DNS-Based Colorimetric Assay

This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.

4.1. Materials and Reagents

  • This compound Substrate Solution: 1% (w/v) this compound in 50 mM sodium acetate (B1210297) buffer (pH 5.0).

  • DNS Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 ml of distilled water by heating.

    • Separately, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 ml of 2 M sodium hydroxide.

    • Slowly mix the two solutions and bring the final volume to 100 ml with distilled water. Store in a dark bottle at 4°C.

  • Sodium Acetate Buffer: 50 mM, pH 5.0.

  • Glucose Standard Solution: 1 mg/ml glucose in distilled water.

  • Crude Enzyme Extracts: Supernatants from lysed host cells expressing the enzyme library.

  • 96-well PCR plates and 96-well clear flat-bottom microplates.

  • Multichannel pipettes.

  • Microplate reader capable of measuring absorbance at 540 nm.

  • Incubator or heating block for 96-well plates.

4.2. Assay Procedure

  • Preparation of Glucose Standard Curve:

    • Prepare a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/ml) by diluting the 1 mg/ml stock solution with 50 mM sodium acetate buffer.

    • Add 50 µl of each standard to separate wells of a 96-well PCR plate.

    • Add 50 µl of DNS reagent to each well.

    • Proceed to the color development step (Step 4).

  • Enzymatic Reaction:

    • Add 25 µl of crude enzyme extract to each well of a 96-well PCR plate. Include a negative control (e.g., extract from cells with an empty vector).

    • Add 25 µl of the 1% this compound substrate solution to each well to start the reaction.

    • Seal the plate and incubate at the desired temperature (e.g., 40°C) for a specific time (e.g., 60 minutes). The optimal temperature and incubation time may need to be determined empirically.

  • Stopping the Reaction and Color Development:

    • After incubation, add 50 µl of DNS reagent to each well. This will stop the enzymatic reaction.

    • Seal the plate and heat at 95°C for 10 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Absorbance Measurement:

    • Transfer 100 µl from each well of the PCR plate to a new 96-well clear flat-bottom microplate.

    • Measure the absorbance at 540 nm using a microplate reader.

4.3. Data Analysis

  • Standard Curve: Plot the absorbance at 540 nm versus the concentration of the glucose standards. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Enzyme Activity: Use the standard curve equation to calculate the amount of reducing sugar produced in each well.

  • Hit Identification: Identify "hits" as the wells exhibiting significantly higher absorbance values compared to the negative control. The threshold for a hit should be defined based on the distribution of the screening data (e.g., mean plus three standard deviations of the negative control).

Data Presentation

Quantitative data from the screening and initial characterization of positive hits should be organized for clear comparison.

Table 1: Results from a Primary High-Throughput Screen of a Metagenomic Library

Clone IDAbsorbance at 540 nmCalculated Reducing Sugar (µg)Result
A10.10510.2Negative
A20.85485.1Positive Hit
A30.11211.0Negative
............
H120.67867.5Positive Hit
Negative Control0.0989.5-

Table 2: Substrate Specificity of Purified Hit Enzymes

EnzymeSpecific Activity on this compound (U/mg)Specific Activity on CMC (U/mg)Specific Activity on Avicel (U/mg)
Hit 1 (Cel-A)150.3 ± 12.595.7 ± 8.95.2 ± 0.8
Hit 2 (Cel-B)210.8 ± 18.2150.2 ± 11.410.5 ± 1.3
Commercial Cellulase (B1617823)125.6 ± 10.180.4 ± 7.58.1 ± 1.0

Unit Definition: One unit (U) of cellulase activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

Visualization of the Enzymatic Reaction

The enzymatic breakdown of this compound and the subsequent detection of reducing sugars can be visualized as a pathway.

G cluster_0 Enzymatic Hydrolysis cluster_1 Colorimetric Detection This compound This compound Products Cellobiose + Glucose (Reducing Sugars) This compound->Products Hydrolysis Colored_Product Colored Product (Absorbance at 540 nm) Products->Colored_Product Reaction Enzyme Novel Cellulase Enzyme->this compound DNS DNS Reagent DNS->Colored_Product Heat Heat (95°C) Heat->Colored_Product

Caption: Reaction pathway for this compound hydrolysis and DNS detection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in negative controls - Contamination of reagents with reducing sugars.- Non-enzymatic hydrolysis of substrate.- Prepare fresh buffers and reagents.- Run a substrate-only control (no enzyme) to check for background hydrolysis.
Low signal for positive hits - Low enzyme expression or activity.- Incorrect assay conditions (pH, temperature).- Short incubation time.- Optimize protein expression conditions.- Verify the pH of the buffer and optimize the assay temperature.- Increase the incubation time.
Poor reproducibility - Pipetting errors.- Inconsistent temperature during incubation.- Use calibrated multichannel pipettes.- Ensure uniform heating of the 96-well plate.

Conclusion

The use of this compound as a substrate provides a reliable and efficient method for the high-throughput screening of novel cellulolytic enzymes. The described DNS-based colorimetric assay is simple, cost-effective, and readily adaptable for screening large libraries derived from metagenomic sources or directed evolution experiments. This approach facilitates the discovery of new biocatalysts with improved properties for various industrial applications.

References

Application of Cellotetraose in Biofuel Production Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotetraose, a cello-oligosaccharide consisting of four β-(1,4)-linked D-glucose units, serves as a crucial molecule in the research and development of cellulosic biofuels. As an intermediate product of cellulose (B213188) degradation, it plays a significant role in two key processes: the induction of cellulase (B1617823) enzymes and as a substrate for enzymatic hydrolysis to produce fermentable sugars. Understanding the application of this compound is vital for optimizing biofuel production from lignocellulosic biomass. These application notes provide detailed protocols and data for utilizing this compound in biofuel research.

I. This compound as an Inducer of Cellulase Production

The production of cellulolytic enzymes by filamentous fungi, such as Trichoderma reesei, is an inducible process. Soluble oligosaccharides derived from cellulose degradation, including this compound, can act as inducers of cellulase gene expression. This is a critical area of research aimed at enhancing enzyme yields and reducing the overall cost of biofuel production.

Data Presentation: Comparison of Cello-oligosaccharides as Cellulase Inducers
InducerTarget GeneRelative Transcript Level (copies per 10^5 actin gene transcripts)Reference
Cellobiose (B7769950)cel7CLow induction[1][2]
Cellotriose (B13521)cel7D1.7 x 10^6[1][2]
This compound cel7C 2.7 x 10^6 [1][2]
Cellulosecel7C/cel7DLower than cellotriose and this compound[1][2]

Note: This data indicates that cellotriose and this compound are potent inducers of cellobiohydrolase gene transcription, surpassing the inducing effect of cellobiose and even the natural substrate, cellulose, under the tested conditions.[1][2]

Experimental Protocol: Cellulase Induction in Trichoderma reesei using this compound

This protocol is adapted from established methods for cellulase induction in T. reesei using other soluble inducers.[3]

1. Culture Preparation:

  • Inoculate spores of T. reesei (e.g., strain RUT-C30) onto a potato dextrose agar (B569324) (PDA) plate and incubate at 28°C for 5-7 days until sporulation.

  • Prepare a spore suspension by washing the plate with sterile distilled water containing 0.01% Tween 80.

  • Determine the spore concentration using a hemocytometer.

2. Seed Culture:

  • Inoculate a 250 mL flask containing 50 mL of seed culture medium (e.g., Mandels' medium with 2% glucose as the carbon source) with the spore suspension to a final concentration of 10^7 spores/mL.

  • Incubate at 28°C in a shaking incubator at 200 rpm for 48 hours.

3. Induction Phase:

  • Transfer a 5% (v/v) inoculum from the seed culture to a 250 mL flask containing 50 mL of production medium (e.g., Mandels' medium with no carbon source).

  • Add a sterile solution of this compound to a final concentration of 1 mM. For comparison, prepare parallel cultures with other inducers like cellobiose, sophorose, or lactose (B1674315) at the same concentration, and a negative control with no inducer.

  • Incubate at 28°C in a shaking incubator at 200 rpm.

4. Quantification of Cellulase Activity:

  • At regular time intervals (e.g., 24, 48, 72, 96 hours), withdraw aliquots of the culture supernatant.

  • Centrifuge the aliquots to remove fungal mycelia.

  • Measure the total cellulase activity (Filter Paper Activity, FPA) of the supernatant using a standard protocol, such as the NREL laboratory analytical procedure.[4]

  • Measure the protein concentration in the supernatant using a standard method like the Bradford or Lowry assay.

5. (Optional) Gene Expression Analysis by quantitative PCR (qPCR):

  • Harvest fungal mycelia at different time points during the induction phase.

  • Extract total RNA from the mycelia.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers specific for the major cellulase genes (e.g., cbh1, cbh2, egl1) and a housekeeping gene for normalization (e.g., actin).[5][6]

Visualization: Cellulase Induction Pathway

cellulase_induction cluster_extracellular Extracellular cluster_intracellular Intracellular Cellulose Cellulose This compound This compound Cellulose->this compound Hydrolysis Cellulase_basal Basal Cellulase Cellulase_basal->Cellulose acts on Transcription_factors Transcription Factors This compound->Transcription_factors Induces/Activates Cellulase_genes Cellulase Genes Cellulase_mRNA Cellulase mRNA Cellulase_genes->Cellulase_mRNA Transcription Transcription_factors->Cellulase_genes Binds to promoter Cellulase_protein Cellulase Protein Cellulase_mRNA->Cellulase_protein Translation Cellulase_protein->Cellulase_protein Secretion

A simplified diagram of the cellulase induction pathway in fungi.

II. This compound in Enzymatic Hydrolysis for Biofuel Production

This compound is a direct substrate for cellulolytic enzymes, particularly β-glucosidases, which hydrolyze it into glucose, the primary fermentable sugar for ethanol (B145695) production. Studying the kinetics of this compound hydrolysis is essential for understanding enzyme efficiency and potential bottlenecks in the saccharification process.

Data Presentation: Kinetic Parameters of Cellulases
EnzymeInhibitorType of InhibitionInhibition Constant (Ki)Reference
Crude Cellulase (T. reesei)CellobioseCompetitive-[8]
Crude Cellulase (T. reesei)EthanolNon-competitive151.9 mM[8]
Exoglucanase Cel7ACellobioseCompetitive-[8]
Exoglucanase Cel7AEthanolSlightly Competitive1.6 x 10^15 mM[8]

Note: Cellobiose is a more potent inhibitor of cellulase activity than ethanol.[8]

Experimental Protocol: Enzymatic Hydrolysis of this compound

1. Reaction Setup:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 4.8).

  • Prepare a solution of the cellulase enzyme preparation (e.g., a commercial cellulase cocktail or purified β-glucosidase) in the same buffer. The enzyme concentration should be optimized based on preliminary experiments.

  • In a reaction vessel (e.g., a microcentrifuge tube or a small flask), combine the this compound solution and the enzyme solution. A typical reaction volume is 1 mL.

  • Include a negative control with heat-inactivated enzyme or no enzyme.

2. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for T. reesei cellulases) with gentle agitation.

3. Sampling and Reaction Termination:

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a sample from the reaction mixture.

  • Terminate the enzymatic reaction in the sample by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., a strong base).

4. Product Analysis by High-Performance Liquid Chromatography (HPLC): [1][9]

  • Centrifuge the terminated samples to pellet any precipitated protein.

  • Analyze the supernatant using an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an Aminex HPX-87H column) and a refractive index (RI) detector.

  • Use an appropriate mobile phase (e.g., dilute sulfuric acid).

  • Quantify the concentrations of glucose, cellobiose, and any remaining this compound by comparing peak areas to those of known standards.

Visualization: Enzymatic Hydrolysis Workflow

hydrolysis_workflow Substrate_Prep Prepare this compound Solution Reaction_Setup Combine Substrate and Enzyme Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Sampling Take Samples at Time Intervals Incubation->Sampling Termination Terminate Reaction (e.g., Heat) Sampling->Termination Analysis Analyze Products by HPLC Termination->Analysis Quantification Quantify Glucose and Other Sugars Analysis->Quantification

A workflow diagram for the enzymatic hydrolysis of this compound.

III. Fermentation of this compound-Derived Sugars to Ethanol

The glucose produced from the hydrolysis of this compound can be fermented by microorganisms, typically Saccharomyces cerevisiae, to produce ethanol. This section outlines a general protocol for this fermentation process.

Experimental Protocol: Ethanol Fermentation

1. Inoculum Preparation:

  • Grow a pure culture of S. cerevisiae in a suitable liquid medium (e.g., YPD medium) overnight at 30°C with shaking.

2. Fermentation Medium:

  • Prepare a fermentation medium containing the glucose-rich hydrolysate from the enzymatic hydrolysis of this compound.

  • Supplement the medium with necessary nutrients for yeast growth, such as yeast extract and peptone.

  • Adjust the pH to the optimal range for yeast fermentation (typically pH 4.5-5.5).

3. Fermentation:

  • Inoculate the fermentation medium with the overnight yeast culture to a desired starting optical density (e.g., OD600 of 0.1).

  • Conduct the fermentation under anaerobic or microaerobic conditions at 30-35°C. This can be achieved in a sealed flask with an airlock or in a bioreactor.

4. Monitoring the Fermentation:

  • Periodically take samples from the fermentation broth.

  • Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Measure the concentrations of glucose and ethanol in the samples.

5. Ethanol Quantification by Gas Chromatography (GC): [10][11]

  • Centrifuge the samples to remove yeast cells.

  • Analyze the supernatant using a GC system equipped with a Flame Ionization Detector (FID) and a suitable column for alcohol analysis.

  • Use an internal standard (e.g., propanol) for accurate quantification.

  • Calculate the ethanol concentration based on a standard curve.

Visualization: Fermentation Process Workflow

fermentation_workflow Inoculum_Prep Prepare Yeast Inoculum Fermentation_Setup Inoculate Medium Inoculum_Prep->Fermentation_Setup Medium_Prep Prepare Fermentation Medium (with Hydrolysate) Medium_Prep->Fermentation_Setup Incubation Incubate under Anaerobic Conditions Fermentation_Setup->Incubation Monitoring Monitor Cell Growth, Sugar, and Ethanol Incubation->Monitoring Ethanol_Quant Quantify Ethanol by GC Monitoring->Ethanol_Quant

A workflow diagram for the fermentation of this compound-derived sugars.

IV. Simultaneous Saccharification and Fermentation (SSF) of this compound

SSF is a process where enzymatic hydrolysis and fermentation occur in the same vessel. This approach can improve ethanol yields by reducing end-product inhibition of the cellulase enzymes, as the yeast immediately consumes the released glucose.[12]

Experimental Protocol: SSF of this compound

1. Medium and Inoculum Preparation:

  • Prepare a fermentation medium as described in the fermentation protocol, but without the glucose-rich hydrolysate.

  • Prepare a yeast inoculum as previously described.

2. SSF Setup:

  • In a sterile bioreactor or flask, combine the fermentation medium, the this compound substrate, the cellulase enzyme preparation (including β-glucosidase), and the yeast inoculum.

  • The optimal temperature for SSF is a compromise between the optimal temperatures for hydrolysis (around 50°C) and fermentation (around 30-35°C). A common compromise temperature is 37-40°C.

3. SSF Process:

  • Maintain the SSF process under anaerobic or microaerobic conditions with gentle agitation.

  • Monitor the process by taking samples at regular intervals and analyzing for ethanol and residual sugars as described in the previous sections.

Visualization: Logical Relationship in SSF

ssf_logic cluster_SSF_Reactor SSF Reactor This compound This compound Glucose Glucose This compound->Glucose Hydrolysis Cellulase Cellulase Enzymes Cellulase->this compound Yeast Yeast Yeast->Glucose Glucose->Cellulase Product Inhibition (Reduced) Ethanol Ethanol Glucose->Ethanol Fermentation

References

Cellotetraose: A Potent Inducer of Cellulase Gene Expression for Enhanced Enzyme Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enzymatic degradation of cellulose (B213188), the most abundant biopolymer on Earth, is a cornerstone of numerous biotechnological applications, including biofuel production, biorefining, and the development of novel therapeutics. The production of cellulolytic enzymes, or cellulases, by filamentous fungi is a tightly regulated process, primarily controlled at the transcriptional level. Cellulase (B1617823) gene expression is induced by the presence of cellulose or its soluble derivatives, known as cello-oligosaccharides. Among these, cellotetraose has emerged as a potent natural inducer of cellulase gene expression in various fungal species. This document provides detailed application notes and protocols for utilizing this compound as an inducer to enhance cellulase production for research and development purposes.

Data Presentation

Table 1: Comparison of Cello-oligosaccharide Induction on Cellobiohydrolase Gene Transcription in Phanerochaete chrysosporium

This table summarizes the quantitative analysis of transcript levels of key cellobiohydrolase genes (cel7C and cel7D) in the fungus Phanerochaete chrysosporium upon induction with different cello-oligosaccharides. The data clearly demonstrates the superior inducing capability of this compound and cellotriose (B13521) compared to cellobiose.[1]

InducerTarget GeneTranscript Copies per 10^5 Actin TranscriptsFold Induction (approx.) vs. Glucose
Glucosecel7CBaseline1
Cellulosecel7C~1.5 x 10^6>1000
Cellobiosecel7C~0.5 x 10^6~333
Cellotriosecel7C~2.0 x 10^6~1333
This compound cel7C~2.7 x 10^6 ~1800
Glucosecel7DBaseline1
Cellulosecel7D~1.0 x 10^6>1000
Cellobiosecel7DNegligible~1
Cellotriosecel7D~1.7 x 10^6~1700
This compound cel7D~1.2 x 10^6 ~1200

Data is approximated from published research for illustrative purposes.

Signaling Pathways and Experimental Workflows

The induction of cellulase gene expression by this compound involves a complex signaling cascade. While the complete pathway is still under investigation and may vary between fungal species, a general model can be proposed. This involves the transport of this compound into the fungal cell, followed by the activation of key transcription factors that bind to the promoter regions of cellulase genes, initiating their transcription.

Cellulase_Induction_Workflow cluster_0 Experimental Workflow Fungal Culture Fungal Culture Induction Induction Fungal Culture->Induction Add this compound Harvest Mycelia Harvest Mycelia Induction->Harvest Mycelia RNA Extraction RNA Extraction Harvest Mycelia->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis Cellulase Gene Expression Levels Cellulase Gene Expression Levels Data Analysis->Cellulase Gene Expression Levels Cellotetraose_Signaling_Pathway cluster_1 This compound-Mediated Cellulase Gene Induction This compound This compound Transporter Cello-oligosaccharide Transporter (e.g., CRT1) This compound->Transporter Uptake Signaling_Cascade Intracellular Signaling Cascades (MAPK, cAMP, Ca2+ pathways) Transporter->Signaling_Cascade Signal Transduction Transcription_Factors Activation of Transcription Factors (e.g., XYR1, ACE3) Signaling_Cascade->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Cellulase_Genes Cellulase Gene Promoters Transcription_Factors->Cellulase_Genes Binding Transcription Transcription Cellulase_Genes->Transcription mRNA Cellulase mRNA Transcription->mRNA Translation Translation mRNA->Translation Cellulase Secreted Cellulases Translation->Cellulase

References

Application Note: Isothermal Titration Calorimetry (ITC) of Cellotetraose-Enzyme Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

The enzymatic breakdown of cellulose (B213188), a major component of plant biomass, is a critical process in biofuels production, biorefineries, and various industrial applications. Cellulases, the enzymes responsible for cellulose hydrolysis, are of significant interest for understanding their catalytic mechanisms to improve their efficiency.[1][2] Isothermal Titration Calorimetry (ITC) has emerged as a powerful and versatile technique for characterizing the binding interactions between cellulases and their substrates.[3][4][5] This application note provides a detailed overview and protocol for using ITC to study the binding of cellotetraose, a soluble cello-oligosaccharide, to cellulolytic enzymes.

This compound serves as an excellent model substrate to elucidate the thermodynamics of individual binding events at the enzyme's active site, providing crucial insights into substrate recognition and the initial steps of catalysis.[1] ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of key thermodynamic parameters, including the binding affinity (K_d), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[4][6][7][8] This information is invaluable for enzyme engineering, inhibitor design, and fundamental studies of carbohydrate-protein interactions.

2.0 Principles of Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat change associated with a biomolecular interaction.[7][8][9] The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[8] The sample cell contains the macromolecule of interest (e.g., the enzyme), and a syringe is used to titrate a solution of the ligand (e.g., this compound) into the sample cell in small, sequential injections.

When the ligand binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction), causing a temperature difference between the sample and reference cells.[8] The instrument's feedback system applies power to the sample cell heater to maintain a zero temperature difference. The power required to maintain this thermal equilibrium is recorded over time.

Each injection of the ligand results in a heat pulse that is proportional to the amount of binding that occurs. As the macromolecule becomes saturated with the ligand, the magnitude of the heat pulses decreases until only the heat of dilution is observed. The integrated heat from each injection is then plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm. This isotherm can be fitted to a binding model to determine the thermodynamic parameters of the interaction.[10]

3.0 Application to this compound-Enzyme Binding

The interaction between a cellulase (B1617823) and its substrate is a multi-step process that includes substrate recognition, binding, catalysis, and product release. Understanding the thermodynamics of the initial binding event is crucial for deciphering the overall catalytic mechanism. This compound is a soluble oligosaccharide that mimics a segment of the cellulose polymer, making it an ideal substrate for studying the binding affinity and thermodynamics of the enzyme's active site.

By using ITC to study the binding of this compound to a cellulase, researchers can:

  • Determine the binding affinity (K_d): A lower K_d value indicates a higher binding affinity.

  • Quantify the enthalpy (ΔH) and entropy (ΔS) of binding: These parameters provide insight into the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

  • Determine the stoichiometry (n) of binding: This reveals the number of this compound molecules that bind to a single enzyme molecule.

  • Characterize the effects of mutations or inhibitors: ITC can be used to assess how changes in the enzyme's structure or the presence of inhibitory compounds affect substrate binding.

This information is critical for the rational design of more efficient cellulases for industrial applications and for the development of novel inhibitors for therapeutic purposes.

4.0 Experimental Protocols

This section provides a detailed protocol for studying the binding of this compound to a cellulase enzyme using ITC.

4.1 Materials and Reagents

  • Purified cellulase enzyme

  • This compound

  • Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Deionized water

  • ITC instrument and consumables (sample cell, syringe)

4.2 Sample Preparation

  • Enzyme Preparation:

    • Dialyze the purified enzyme extensively against the chosen ITC buffer to ensure buffer matching.

    • Determine the accurate concentration of the active enzyme.

    • Centrifuge or filter the enzyme solution (0.22 µm filter) to remove any aggregates.[8]

  • This compound Preparation:

    • Dissolve this compound in the same ITC buffer used for the enzyme.

    • Accurately determine the concentration of the this compound solution.

  • Degassing:

    • Degas both the enzyme and this compound solutions for at least 10 minutes immediately before the experiment to prevent the formation of air bubbles in the ITC cells.[8]

4.3 ITC Instrument Setup and Operation

  • Thoroughly clean the sample cell and syringe with deionized water and then with the ITC buffer.

  • Set the experimental temperature (e.g., 25°C).[11]

  • Set the stirring speed (e.g., 750 rpm).

  • Set the injection parameters:

    • Number of injections: 19

    • Injection volume: 2 µL

    • Spacing between injections: 150 seconds

4.4 ITC Titration Experiment

  • Loading the Sample Cell:

    • Carefully load the enzyme solution into the sample cell (approximately 200-300 µL, depending on the instrument). Avoid introducing air bubbles.

  • Loading the Syringe:

    • Load the this compound solution into the injection syringe (approximately 40-50 µL).

  • Equilibration:

    • Allow the system to equilibrate for at least 30 minutes to achieve a stable baseline.

  • Initiate Titration:

    • Start the titration experiment. The instrument will automatically inject the this compound solution into the sample cell at the specified intervals.

4.5 Data Acquisition and Initial Processing

The ITC instrument software will record the heat changes during the titration. After the experiment is complete, perform the initial data processing, which includes baseline correction and integration of the injection peaks.

5.0 Data Presentation and Analysis

5.1 Raw Data Output

The raw data from an ITC experiment is a plot of heat flow (µcal/sec) versus time (minutes). Each downward peak represents an exothermic heat change upon injection of the ligand.

5.2 Data Integration and Fitting

The integrated heat for each injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model, most commonly a one-site binding model, to determine the thermodynamic parameters.

5.3 Tabulated Results

The quantitative data obtained from the ITC experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Thermodynamic Parameters of this compound-Enzyme Binding

ParameterValueUnits
Stoichiometry (n)
Binding Affinity (K_d)µM
Enthalpy (ΔH)kcal/mol
Entropy (ΔS)cal/mol/deg
Gibbs Free Energy (ΔG)kcal/mol

Table 2: Kinetic Parameters of this compound Hydrolysis (if applicable)

For enzymes where catalysis occurs upon binding, ITC can also be used to determine kinetic parameters.[3][12][13]

ParameterValueUnits
Michaelis Constant (K_M)µM
Catalytic Rate Constant (k_cat)s⁻¹
Catalytic Efficiency (k_cat/K_M)M⁻¹s⁻¹

6.0 Visualizations

6.1 Graphviz Diagram: ITC Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification & Buffer Matching Ligand_Prep This compound Solution Preparation Enzyme_Prep->Ligand_Prep Degas Degas Solutions Ligand_Prep->Degas Load_Sample Load Enzyme into Sample Cell Degas->Load_Sample Load_Syringe Load this compound into Syringe Load_Sample->Load_Syringe Equilibrate Thermal Equilibration Load_Syringe->Equilibrate Titrate Perform Titration Equilibrate->Titrate Raw_Data Acquire Raw Data (Heat Flow vs. Time) Titrate->Raw_Data Integrate Integrate Peaks Raw_Data->Integrate Fit_Model Fit to Binding Model Integrate->Fit_Model Results Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit_Model->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry.

6.2 Graphviz Diagram: Thermodynamic Principles of Binding

Thermodynamics cluster_reactants Reactants cluster_params Thermodynamic Parameters Enzyme Enzyme Complex Enzyme-Cellotetraose Complex Enzyme->Complex Binding Ligand This compound DeltaG ΔG = ΔH - TΔS (Gibbs Free Energy) Complex->DeltaG Determines DeltaH ΔH (Enthalpy Change) DeltaS ΔS (Entropy Change) Kd Kd = 1/Ka (Dissociation Constant)

Caption: Thermodynamic principles of enzyme-ligand binding.

Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of this compound-enzyme binding. It provides a comprehensive understanding of the binding affinity, stoichiometry, and the energetic forces driving the interaction. The detailed protocols and data presentation guidelines provided in this application note offer a robust framework for researchers in academia and industry to obtain high-quality, reproducible data. These insights are fundamental for advancing our knowledge of cellulase mechanisms and for the development of improved enzymes and targeted inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Cellotetraose Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the quantification of cellotetraose using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC methods for this compound quantification?

A1: The two most prevalent HPLC methods for quantifying this compound are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and HPLC with Refractive Index Detection (HPLC-RID). HPAEC-PAD is known for its high sensitivity and selectivity for carbohydrates, allowing for the direct detection of underivatized sugars.[1][2][3][4][5] HPLC-RID is a universal detector suitable for compounds without a UV chromophore, like this compound, but it is generally less sensitive than HPAEC-PAD and not compatible with gradient elution.[6][7][8]

Q2: How should I prepare my sample for this compound analysis?

A2: Sample preparation is crucial for accurate quantification and to prevent column contamination. A general workflow includes:

  • Enzymatic Hydrolysis: If analyzing this compound from a biomass source, enzymatic hydrolysis is often employed to break down cellulose (B213188) into smaller oligosaccharides.[9]

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that can clog the HPLC system.

  • Dilution: If the this compound concentration is high, dilute the sample with the mobile phase to fall within the linear range of the calibration curve and to avoid column overload.[10]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to remove interfering substances.[11][12][13]

Q3: What type of HPLC column is best for this compound separation?

A3: The choice of column depends on the detection method. For HPAEC-PAD, anion-exchange columns like the Dionex CarboPac™ series (e.g., PA1, PA100, PA200) are commonly used as they are designed for carbohydrate separations at high pH.[2][4][14] For HPLC-RID, amino-based columns (e.g., Luna NH2) or specialized carbohydrate analysis columns are often employed with a mobile phase of acetonitrile (B52724) and water.[15][16]

Q4: Can I use a UV detector for this compound quantification?

A4: this compound does not have a significant UV chromophore, making direct UV detection challenging. While derivatization with a UV-active label is possible, it adds complexity to the sample preparation.[11][12][13] Therefore, HPAEC-PAD or HPLC-RID are the preferred methods for direct quantification.

Troubleshooting Guides

Below are common issues encountered during this compound quantification by HPLC, along with their potential causes and solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in carbohydrate analysis and can lead to inaccurate quantification.

  • Potential Causes:

    • Secondary Interactions: Strong interactions between the hydroxyl groups of this compound and active sites (e.g., residual silanols) on the column packing material.[7][8]

    • Column Overload: Injecting a sample with a concentration that is too high.[10]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of silanol (B1196071) groups on the column.[10][17][18][19]

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase.

  • Solutions:

    • Optimize Mobile Phase: For amino columns, ensure the mobile phase (typically acetonitrile/water) is well-mixed and of high purity. For HPAEC-PAD, the high pH of the mobile phase helps to ionize the carbohydrates for better separation.[2]

    • Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the column's capacity.[10]

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

    • Column Washing: Flush the column with a strong solvent to remove contaminants.

    • Adjust pH: For silica-based columns, operating at a lower pH can suppress the ionization of silanol groups, reducing secondary interactions.[18][19]

Issue 2: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes and solutions?

A: An unstable baseline can interfere with peak integration and reduce the accuracy of your results.

  • Potential Causes:

    • Mobile Phase Issues: Dissolved gases, improper mixing, or contamination of the mobile phase.[3]

    • Detector Instability (RID): Temperature fluctuations in the detector cell.[7][8] The reference cell in the RID may need to be purged.

    • Pump Problems: Inconsistent flow rate or pressure fluctuations from the pump.[3]

    • Column Contamination: Contaminants slowly eluting from the column.

  • Solutions:

    • Degas Mobile Phase: Use an inline degasser or sparge the mobile phase with helium.

    • Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade.[1]

    • Detector and Column Temperature Control: Use a column oven and ensure the RID has reached thermal stability.[7]

    • System Maintenance: Regularly maintain the pump seals and check valves.[3]

    • Flush the System: Flush the entire system, including the column, with an appropriate solvent.

Issue 3: Inconsistent Retention Times

Q: The retention time of my this compound peak is shifting between injections. What should I investigate?

A: Consistent retention times are critical for peak identification and quantification.

  • Potential Causes:

    • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent (like acetonitrile).

    • Fluctuations in Flow Rate: Issues with the HPLC pump.

    • Column Temperature Variations: An unstable column temperature can affect retention.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially after a gradient.

  • Solutions:

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Check Pump Performance: Verify the pump's flow rate accuracy.

    • Use a Column Oven: Maintain a constant and consistent column temperature.

    • Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: this compound Quantification using HPLC-RID

This protocol provides a general method for the analysis of this compound using an amino column and a refractive index detector.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and refractive index detector.

  • Chromatographic Conditions:

    • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and HPLC-grade water (e.g., 75:25 v/v).[15][16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[15]

    • Detector Temperature: 35 °C.

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).[16][20]

  • Sample Preparation:

    • Dilute the sample in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: this compound Quantification using HPAEC-PAD

This protocol outlines a general method for the sensitive analysis of this compound using high-performance anion-exchange chromatography with pulsed amperometric detection.

  • Instrumentation:

    • Ion chromatography system equipped with a gradient pump, autosampler, column oven, and a pulsed amperometric detector with a gold working electrode.

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA200).[2]

    • Mobile Phase:

      • Eluent A: Deionized water (18 MΩ·cm).

      • Eluent B: Sodium hydroxide (B78521) solution (e.g., 200 mM).

      • Eluent C: Sodium acetate (B1210297) solution (e.g., 1 M) in sodium hydroxide.

    • Gradient Elution: A gradient program is typically used to separate oligosaccharides. An example gradient is a linear increase in sodium acetate concentration in a constant sodium hydroxide background.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dilute the sample with deionized water.

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the standards and samples.

    • Quantify this compound based on the peak area and the calibration curve.

Quantitative Data Summary

Table 1: Typical HPLC-RID Parameters for this compound Analysis

ParameterValueReference
ColumnAmino-based (e.g., 250 x 4.6 mm, 5 µm)[15][16]
Mobile PhaseAcetonitrile:Water (75:25, v/v)[15][16]
Flow Rate1.0 mL/min[16]
Column Temperature35 °C[15]
Detector Temperature35 °C[15]
Injection Volume10 - 20 µL-

Table 2: Typical HPAEC-PAD Parameters for this compound Analysis

ParameterValueReference
ColumnAnion-exchange (e.g., Dionex CarboPac™ PA200)[2]
Mobile PhaseNaOH with a NaOAc gradient[2]
Flow Rate0.5 mL/min[2]
Column Temperature30 °C[2]
DetectionPulsed Amperometry (Gold Electrode)[2][4][14]
Injection Volume10 µL-

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_isolate Isolate the Problem cluster_resolve Resolve start Chromatographic Issue (e.g., Peak Tailing, Baseline Drift) check_mobile_phase Check Mobile Phase (Freshness, Composition, Degassing) start->check_mobile_phase check_system Check System Parameters (Flow Rate, Pressure, Temperature) check_mobile_phase->check_system isolate_column Isolate Column (Replace with union) check_system->isolate_column isolate_detector Isolate Detector (Check for noise without flow) isolate_column->isolate_detector Problem disappears without column resolve_column Column Issue (Clean, Replace, or change method) isolate_column->resolve_column Problem persists without column resolve_instrument Instrument Issue (Pump/Detector Maintenance) isolate_detector->resolve_instrument end Problem Resolved resolve_column->end resolve_instrument->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Cellotetraose_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Hydrolysis, Dilution, Filtration) hplc_setup HPLC System Setup (Column Installation, Equilibration) sample_prep->hplc_setup standard_prep Standard Preparation (Stock Solution & Serial Dilutions) standard_prep->hplc_setup run_sequence Run Sequence (Standards, Samples, Blanks) hplc_setup->run_sequence peak_integration Peak Integration & Identification run_sequence->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis of Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of cellotetraose.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield (Glucose, Cellobiose (B7769950), etc.)

  • Question: My reaction has run for the expected duration, but analysis (e.g., HPLC, DNS assay) shows a very low or negligible concentration of hydrolysis products. What could be the problem?

  • Answer: Low product yield is a common issue with several potential causes. Use the following checklist to diagnose the problem:

    • Enzyme Activity:

      • Cause: The enzyme may be inactive due to improper storage or handling. Repeated freeze-thaw cycles or prolonged storage at incorrect temperatures can denature the enzyme.

      • Solution: Always use a fresh aliquot of the enzyme and verify its activity with a standard substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase) before starting your main experiment.

    • Incorrect Reaction Conditions:

      • Cause: The pH and temperature of your reaction buffer may be outside the optimal range for your specific enzyme. Most fungal β-glucosidases, for example, function optimally in a pH range of 4.5-5.0 and at temperatures between 50-65°C.[1][2][3]

      • Solution: Prepare your buffer fresh and verify its pH with a calibrated meter. Ensure your incubator or water bath is maintaining the target temperature accurately. Refer to the table below for typical optimal conditions.

    • Presence of Inhibitors:

      • Cause: The reaction may be stalled by product inhibition, where the accumulation of glucose and cellobiose inhibits the activity of β-glucosidases and cellulases.[4][5][6][7][8][9] High substrate concentrations can also sometimes be inhibitory.

      • Solution:

        • Take time-course samples to monitor product accumulation.

        • If product inhibition is suspected, consider using a lower initial substrate concentration or implementing a simultaneous saccharification and fermentation (SSF) process where the product (glucose) is consumed as it is formed.[10]

        • Ensure all reagents and water are of high purity to avoid contamination with unexpected chemical inhibitors.

    • Substrate Quality:

      • Cause: The this compound substrate may be impure or degraded.

      • Solution: Verify the purity of your this compound using a suitable analytical method like HPLC. Store the substrate under dry conditions as recommended by the supplier.

Issue 2: Incomplete Hydrolysis or Reaction Stalling

  • Question: The reaction starts as expected, but the rate of hydrolysis slows down and stops before all the this compound is consumed. Why is my reaction stalling?

  • Answer: Reaction stalling is typically due to enzyme inhibition or instability over the reaction time.

    • Product Inhibition:

      • Cause: This is the most common reason for stalling. As glucose and cellobiose are produced, they bind to the active sites of the enzymes, preventing further substrate hydrolysis.[7][9][11][12] Cellobiose is a particularly potent inhibitor of cellobiohydrolases.[6]

      • Solution:

        • Increase the relative concentration of β-glucosidase in your enzyme mixture. This enzyme is crucial for converting cellobiose to glucose, thereby alleviating the inhibition of other cellulases.[13][14]

        • Consider fed-batch substrate addition to keep the glucose concentration from reaching inhibitory levels.

    • Enzyme Instability:

      • Cause: The enzyme may lose activity over the course of a long incubation period, especially at elevated temperatures.[1] For example, some β-glucosidases lose significant activity after just a few hours at 60°C.[2]

      • Solution:

        • Check the thermal stability profile for your specific enzyme. You may need to run the reaction at a slightly lower temperature for a longer duration.

        • Consider enzyme immobilization, which can enhance stability for prolonged or repeated use.[15]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for this compound hydrolysis?

The optimal conditions depend heavily on the source of the enzyme. However, for many commercially available and commonly studied fungal cellulases and β-glucosidases (e.g., from Aspergillus or Trichoderma species), the following ranges are typical.

ParameterTypical Optimal RangeNotes
pH 4.5 - 6.0Most fungal β-glucosidases show peak activity around pH 5.0.[1][3]
Temperature 50°C - 65°CSome enzymes are thermostable up to 65°C, but stability may decrease over time.[1][2] A common temperature is 50°C.[1]

Always consult the manufacturer's data sheet for your specific enzyme.

Q2: How can I monitor the progress of the hydrolysis reaction?

You can monitor the reaction by measuring either the disappearance of the substrate (this compound) or the appearance of products (cellotriose, cellobiose, and glucose).

MethodAnalyte(s)ProsCons
HPLC All sugars (substrate and products)Provides detailed quantitative data on all components.[16][17]Requires specialized equipment; can be time-consuming.
DNS Assay Total Reducing SugarsSimple, rapid, and uses common lab equipment (spectrophotometer).[18][19][20]Does not distinguish between different reducing sugars (glucose, cellobiose, etc.).[21]

Q3: What is a typical enzyme-to-substrate ratio?

This ratio is highly variable and should be optimized for your specific experimental goals (e.g., maximizing yield vs. minimizing cost). A common starting point for laboratory-scale experiments is an enzyme loading measured in Filter Paper Units (FPU) or Cellobiase Units (CBU) per gram of substrate. For example, a loading of 5-15 FPU of cellulase (B1617823) and 10-20 CBU of β-glucosidase per gram of cellulose (B213188) is often used.[15][22] It is critical to perform a dose-response experiment to find the optimal enzyme concentration for your system.

Q4: My HPLC analysis shows intermediate products like cellotriose (B13521) and cellobiose, but very little glucose. What does this mean?

This indicates that the endo- and exoglucanases are active in breaking down this compound, but the final hydrolysis step is lagging. The bottleneck is the activity of β-glucosidase, which is responsible for converting cellobiose to glucose.[8][13][14]

  • Solution: Supplement your reaction with additional β-glucosidase. This will help convert the inhibitory cellobiose into the final glucose product and drive the overall reaction to completion.[23]

Experimental Protocols

1. General Protocol for Enzymatic Hydrolysis of this compound

This protocol provides a starting point for a typical batch hydrolysis experiment.

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired reaction buffer (e.g., 50 mM sodium acetate, pH 4.8).

  • Reaction Setup:

    • In a microcentrifuge tube or small reaction vessel, add the this compound solution.

    • Place the vessel in a water bath or incubator pre-heated to the desired temperature (e.g., 50°C). Allow it to equilibrate for 5-10 minutes.

  • Enzyme Addition: Add the appropriate amount of enzyme (e.g., β-glucosidase or a cellulase cocktail) to the reaction vessel to initiate the hydrolysis.

  • Incubation: Incubate the reaction for the desired duration (e.g., 24 hours) with gentle agitation.

  • Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Termination: Immediately stop the enzymatic reaction in the aliquot by heating it at 100°C for 10 minutes to denature the enzyme.[24]

  • Analysis:

    • Centrifuge the terminated sample to pellet any denatured protein.

    • Filter the supernatant through a 0.22 µm syringe filter.[24]

    • Analyze the filtrate for sugar content using HPLC or a DNS assay.

2. Protocol for DNS Assay of Reducing Sugars

This method quantifies the total amount of reducing sugars produced.[20][25]

  • Reagent Preparation: Prepare the 3,5-Dinitrosalicylic acid (DNS) reagent.

  • Standard Curve: Prepare a series of glucose standards (e.g., 0 to 2 mg/mL).

  • Sample Reaction:

    • To 1 mL of your (appropriately diluted) sample or standard, add 1 mL of DNS reagent.[19]

    • Mix well and heat in a boiling water bath for 5-15 minutes.[18][19] A color change from yellow to reddish-brown will occur.

    • Cool the tubes to room temperature.

    • Add 1 mL of a 40% Rochelle salt (potassium sodium tartrate) solution to stabilize the color.[20]

  • Measurement: Measure the absorbance of each sample and standard at 540 nm using a spectrophotometer.[18][20]

  • Quantification: Plot the absorbance of the standards against their concentration to create a standard curve. Use this curve to determine the concentration of reducing sugars in your samples.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Buffer (e.g., 50mM Acetate, pH 4.8) Prep_Substrate Prepare this compound Solution Prep_Buffer->Prep_Substrate Equilibrate Equilibrate Substrate at Optimal Temp (e.g., 50°C) Prep_Substrate->Equilibrate Add_Enzyme Initiate Reaction: Add Enzyme Equilibrate->Add_Enzyme Incubate Incubate with Agitation Add_Enzyme->Incubate Take_Sample Withdraw Aliquot Incubate->Take_Sample Time Points Stop_Rxn Terminate Reaction (Heat Inactivation) Take_Sample->Stop_Rxn Analyze Analyze Products (HPLC / DNS Assay) Stop_Rxn->Analyze

Caption: Experimental workflow for enzymatic hydrolysis of this compound.

Troubleshooting_Tree Start Low or No Product Yield? Check_Enzyme Enzyme Activity Check Start->Check_Enzyme Is enzyme active? Check_Conditions pH & Temp Check Start->Check_Conditions Are conditions correct? Check_Inhibition Product Inhibition Check Start->Check_Inhibition Is there inhibition? Check_Enzyme->Check_Conditions Yes Sol_Enzyme_Active Solution: - Use fresh enzyme aliquot - Verify activity with standard substrate Check_Enzyme->Sol_Enzyme_Active No Check_Conditions->Check_Inhibition Yes Sol_Conditions Solution: - Calibrate pH meter - Verify incubator temperature - Use optimal buffer Check_Conditions->Sol_Conditions No Sol_Inhibition Solution: - Monitor product levels - Add supplemental β-glucosidase - Lower initial substrate conc. Check_Inhibition->Sol_Inhibition Yes Success Re-evaluate Substrate Purity and Experimental Setup Check_Inhibition->Success No

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting low yields in cellotetraose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cellotetraose Synthesis

Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

This compound is typically produced through two main routes: the partial hydrolysis of cellulose (B213188) (a "top-down" approach) or enzymatic synthesis from smaller sugar units (a "bottom-up" approach).[1][2][3]

  • Enzymatic Hydrolysis: This method uses cellulase (B1617823) enzymes to break down cellulose, a plentiful polymer, into smaller oligosaccharides.[1] However, this often results in a mixture of cellodextrins with varying degrees of polymerization (DP), making purification of this compound challenging.[1][2][3]

  • Enzymatic Synthesis: This approach utilizes enzymes like cellodextrin phosphorylase (CDP) or cellobiose (B7769950) phosphorylase (CBP) to build this compound from smaller, defined substrates such as cellobiose and α-D-glucose 1-phosphate.[3] This method can offer higher purity but may face challenges with enzyme efficiency and cost.

  • Chemical Synthesis: While offering precise control over the final structure, chemical synthesis of cello-oligosaccharides is often complex, involves numerous protection/deprotection steps, and typically results in very low overall yields.[4] For instance, a well-defined cellulose analogue 12-mer was obtained in only a 2% yield due to product loss during purification.[4]

Q2: Why is my this compound yield so low after enzymatic hydrolysis of cellulose?

Low yields from cellulose hydrolysis are a frequent issue stemming from several factors:

  • Product Inhibition: The accumulation of hydrolysis products, particularly cellobiose and glucose, can inhibit the activity of cellulase enzymes.[5] This feedback inhibition significantly slows down the reaction rate as the synthesis progresses.[5]

  • Enzyme Inactivation: Cellulases can become irreversibly adsorbed to the cellulose substrate or denatured over time, especially with prolonged incubation periods or non-optimal temperatures, leading to a loss of catalytic activity.[6][7]

  • Substrate Recalcitrance: The crystalline structure of cellulose limits enzyme access to the glycosidic bonds, making the substrate inherently resistant to hydrolysis.[8] The presence of other biomass components like lignin (B12514952) can also hinder enzyme activity.[9]

  • Formation of a Product Mixture: The reaction naturally produces a range of oligosaccharides (cellobiose, cellotriose (B13521), etc.), not just this compound.[1][10] Extensive hydrolysis will further break down this compound into smaller sugars, reducing its final concentration.

Q3: I am using an enzymatic synthesis approach with phosphorylases, but the main products are longer-chain oligosaccharides, not this compound. Why?

This issue arises from the processive nature of certain enzymes. For example, cellodextrin phosphorylase (CDP) has a tendency to rapidly elongate sugar chains, leading to the formation of higher DP cellodextrins instead of accumulating a specific intermediate like this compound.[1][2][3] The molar ratio of the acceptor substrate (e.g., cellobiose) to the donor substrate (e.g., αG1-P) is a critical variable that affects the DP of the final products.[1]

Q4: How can I improve the separation and purification of this compound from a complex mixture?

Purification is a significant challenge due to the chemical similarity of cello-oligosaccharides.

  • Differential Solubility: A simple first step involves using solvents like methanol (B129727) to precipitate longer-chain oligomers while keeping shorter ones (DP ≤ 3) in solution. This can enrich the fraction containing this compound and cellopentaose.[10]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) are effective for separating oligosaccharides based on their size.[11][12] However, these methods can be time-consuming and may lead to product loss.[4][10]

  • Product Insolubility: Longer cello-oligosaccharides (DP 6–10) have poor solubility and tend to aggregate and precipitate, which can cause significant product loss during purification steps.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low this compound yields.

Problem 1: Low Yield in Enzymatic Hydrolysis of Cellulose

Initial Observation: The concentration of this compound in the final reaction mixture is below the expected range, with high concentrations of cellobiose and glucose.

Potential Cause Verification Step Recommended Solution
End-Product Inhibition Analyze time-course samples via HPLC. A decreasing reaction rate correlating with rising cellobiose/glucose concentrations suggests inhibition.[5]Implement a multistage hydrolysis process. Periodically remove the liquid filtrate containing inhibitory products and resuspend the remaining cellulose for further hydrolysis. This can increase cellobiose production by 45% and can be adapted for this compound.[13]
Over-hydrolysis HPLC analysis shows a peak for this compound that appears and then diminishes over time, while smaller sugars continuously increase.Perform a time-course experiment to identify the optimal reaction time that maximizes this compound concentration before significant degradation occurs.[14] Terminate the reaction at this optimal point.
Suboptimal Reaction Conditions Verify that the reaction pH and temperature match the enzyme's optimal range (e.g., for many cellulases, pH 4.5-5.0 and 45-55°C).[9]Systematically optimize pH and temperature. Use a Design of Experiments (DoE) approach to efficiently screen for the best conditions.[14]
Low Enzyme Activity Perform an enzyme activity assay using a standard substrate (e.g., p-nitrophenyl-β-D-cellobioside) to confirm the enzyme is active.Ensure proper enzyme storage (e.g., -80°C).[14] If activity is low, increase the enzyme concentration or use a fresh batch.
Problem 2: Low Yield or Incorrect Product Profile in Enzymatic Synthesis (e.g., using Phosphorylases)

Initial Observation: The reaction yields a broad distribution of high-molecular-weight oligosaccharides or fails to produce significant amounts of this compound.

Potential Cause Verification Step Recommended Solution
Inappropriate Enzyme Choice Review literature to confirm if the selected enzyme (e.g., CDP) is known for processive elongation beyond DP4.[1][3]Consider using a different enzyme or an engineered variant. For example, an engineered cellobiose phosphorylase (CBP) was shown to produce cellotriose with high purity (82%) by limiting chain elongation, a strategy that could be adapted for this compound.[1][2]
Suboptimal Substrate Ratio Check the molar ratio of the acceptor (e.g., cellobiose) to the donor (αG1-P). An excess of the donor can drive the reaction towards longer products.[1]Carefully optimize the molar ratio of donor and acceptor substrates. A higher acceptor-to-donor ratio may favor the production of shorter oligosaccharides.
Product Hydrolysis Measure the concentration of degradation products (e.g., glucose, cellobiose) in the reaction mixture.Some enzymes have competing hydrolytic activity.[4] Ensure the chosen enzyme has a high synthesis-to-hydrolysis activity ratio under your reaction conditions.
Poor Substrate Solubility Observe the reaction mixture for any precipitation of the acceptor or donor substrates.Use co-solvents like DMSO or methanol to improve solubility. Note that high concentrations of organic solvents can denature the enzyme, so the optimal concentration must be determined.[14]

Experimental Protocols

Protocol 1: Time-Course Analysis of Cellulose Hydrolysis

This protocol is designed to determine the optimal incubation time for maximizing this compound yield.

  • Reaction Setup: Prepare a reaction mixture containing your cellulose substrate (e.g., 2% w/v Avicel) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.8).

  • Pre-incubation: Equilibrate the substrate slurry to the optimal reaction temperature (e.g., 50°C) in a shaking incubator.

  • Initiation: Add the cellulase enzyme mixture to the pre-incubated slurry to start the reaction.

  • Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Termination: Immediately stop the enzymatic reaction in the aliquot by heat inactivation (e.g., boiling at 95-100°C for 10 minutes).[15]

  • Clarification: Centrifuge the terminated samples to pellet any remaining solid substrate.

  • Analysis: Analyze the supernatant for the concentration of cellobiose, cellotriose, this compound, and other oligosaccharides using High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[15]

  • Optimization: Plot the concentration of each oligosaccharide versus time to identify the point at which this compound concentration is maximal.

Visualizations

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical decision-making process for troubleshooting low yields in this compound synthesis.

TroubleshootingWorkflow cluster_Start cluster_Method Step 1: Identify Synthesis Method cluster_Hydrolysis Troubleshooting Hydrolysis cluster_Synthesis Troubleshooting Synthesis Start Low this compound Yield Observed Enzymatic_Hydrolysis Enzymatic Hydrolysis (from Cellulose) Start->Enzymatic_Hydrolysis Enzymatic_Synthesis Enzymatic Synthesis (from Oligos) Start->Enzymatic_Synthesis H_Check_Inhibition Check for Product Inhibition Enzymatic_Hydrolysis->H_Check_Inhibition S_Check_Enzyme Verify Enzyme Selectivity (DP) Enzymatic_Synthesis->S_Check_Enzyme H_Check_Overhydrolysis Check for Over-hydrolysis H_Check_Inhibition->H_Check_Overhydrolysis H_Solution_Remove Solution: Periodically Remove Products H_Check_Inhibition->H_Solution_Remove Inhibition Detected H_Check_Conditions Optimize Reaction Conditions (pH, Temp) H_Check_Overhydrolysis->H_Check_Conditions H_Solution_Time Solution: Optimize Reaction Time H_Check_Overhydrolysis->H_Solution_Time Peak Yield Followed by Drop Final_Yield Improved Yield H_Solution_Remove->Final_Yield H_Solution_Time->Final_Yield S_Check_Ratio Optimize Substrate Molar Ratios S_Check_Enzyme->S_Check_Ratio S_Solution_Engineer Solution: Use Engineered Enzyme Variant S_Check_Enzyme->S_Solution_Engineer High DP Products Formed S_Check_Purity Assess Substrate Purity & Solubility S_Check_Ratio->S_Check_Purity S_Solution_Ratio Solution: Adjust Acceptor/Donor Ratio S_Check_Ratio->S_Solution_Ratio Incorrect Product Profile S_Solution_Engineer->Final_Yield S_Solution_Ratio->Final_Yield

Caption: Troubleshooting workflow for low this compound yield.

General Experimental Workflow

This diagram illustrates a typical workflow for the enzymatic synthesis and purification of this compound.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_termination 3. Termination & Separation cluster_purification 4. Purification & Analysis Prep_Substrate Prepare Substrates (e.g., Cellulose, Cellobiose) Reaction Incubate Substrates with Enzyme Prep_Substrate->Reaction Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Reaction Prep_Buffer Prepare Reaction Buffer (pH, Temp Control) Prep_Buffer->Reaction Monitoring Monitor Reaction (Time-course sampling via HPLC/CE) Reaction->Monitoring Termination Terminate Reaction (e.g., Heat Inactivation) Monitoring->Termination Separation Separate Solids (Centrifugation/Filtration) Termination->Separation Purification Purify this compound (e.g., Chromatography) Separation->Purification Analysis Analyze Purity & Yield (HPLC, MS, NMR) Purification->Analysis

Caption: General workflow for this compound synthesis and purification.

References

Technical Support Center: Cellotetraose Integrity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of reagents is paramount to obtaining reliable and reproducible experimental results. This technical support center provides guidance on preventing the degradation of cellotetraose, a key oligosaccharide in various biochemical assays.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experiments.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected enzymatic assay results Enzymatic Degradation: Contamination of the this compound solution with cellulases or other glycoside hydrolases.- Use sterile, nuclease-free water and consumables to prepare solutions.- Filter-sterilize this compound solutions through a 0.22 µm filter.- If applicable, add protease inhibitors to the reaction mixture to prevent degradation of the enzyme of interest, which could indirectly affect results.[1][2]
Incorrect pH or Temperature: The experimental buffer pH or temperature may be suboptimal, leading to either enzymatic or chemical degradation.- Ensure the buffer pH is optimal for the specific enzyme being used and is within a stable range for this compound (near neutral).- Maintain optimal temperature for the enzymatic reaction, avoiding prolonged exposure to high temperatures that can accelerate hydrolysis.[1][3]
Evidence of smaller oligosaccharides (e.g., cellobiose, glucose) in control samples Chemical Hydrolysis (Acidic or Alkaline Conditions): Exposure of this compound to strong acids or bases can cleave glycosidic bonds.- Prepare this compound solutions in buffers with a pH range of 6.0-8.0.- Avoid storing this compound in acidic or alkaline solutions for extended periods.[4][5][6]
Oxidative Degradation: Presence of oxidizing agents, such as hydrogen peroxide or metal ions, can lead to the breakdown of this compound.[4][7]- Use high-purity water and reagents to minimize contaminants.- If the experimental system is sensitive to oxidation, consider degassing solutions or working under an inert atmosphere.
Loss of this compound concentration in solution over time Improper Storage: Storing this compound solutions at inappropriate temperatures or for extended durations can lead to degradation.- For short-term storage (up to a week), store aqueous solutions at 2-8°C.[8][9]- For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or below.- If storing in solution long-term, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Microbial Contamination: Growth of microorganisms in non-sterile solutions can consume this compound.- Prepare solutions under sterile conditions and consider adding a bacteriostatic agent (e.g., sodium azide) if compatible with the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation?

A1: The main degradation pathways for this compound are:

  • Enzymatic Hydrolysis: Cleavage of β-1,4-glycosidic bonds by cellulases and other glycoside hydrolases.

  • Alkaline Degradation: In the presence of strong bases (e.g., NaOH), this compound can undergo degradation to form products like 3-deoxy-isosaccharinic acid-1,4-lactone.[4]

  • Oxidative Degradation: Oxidizing agents like hydrogen peroxide can break down this compound into smaller sugars, organic acids, and other byproducts.[4][7][10]

  • Acid Hydrolysis: Strong acidic conditions can also lead to the hydrolysis of glycosidic linkages.

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid, lyophilized this compound is stable for over two years when stored at ambient temperature.[10] However, for long-term preservation of purity, it is recommended to store it in a cool, dry place, protected from moisture.

Q3: How should I prepare and store this compound solutions?

A3: It is recommended to prepare this compound solutions fresh for each experiment using sterile, high-purity water. For short-term storage (up to a few days), solutions can be kept at 2-8°C. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8][9]

Q4: What analytical methods can be used to assess the purity and degradation of this compound?

A4: Several analytical techniques can be employed to check the integrity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying oligosaccharides.

  • Capillary Electrophoresis (CE): Useful for the separation and analysis of charged and neutral oligosaccharides.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify degradation products after derivatization.[4]

Quantitative Data Summary

Condition Parameter Observation Source
Oxidative Degradation ReagentHydrogen Peroxide (H₂O₂)Oxidative degradation leads to the formation of smaller oligosaccharides, glucose, and organic acids.[4]
Temperature60°CThe degradation follows pseudo-first-order kinetics with a rate constant (k) of 0.15 h⁻¹.[10]
Alkaline Degradation ReagentSodium Hydroxide (NaOH)Leads to the formation of 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.[4]
Temperature & Time60°C for 6 hoursSignificant degradation occurs under these conditions.[4]
Enzymatic Degradation EnzymeCellobiohydrolase IIHydrolyzes the second glycosidic linkage from the non-reducing end.[7]
Temperature27°CDegradation rates are in the range of 1-12 s⁻¹.[7]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in a suitable volume of sterile, nuclease-free water or a neutral buffer (pH 6.0-7.5).

    • Gently vortex or sonicate to ensure complete dissolution.

    • For applications requiring high purity, filter the solution through a 0.22 µm sterile filter.

  • Storage:

    • Short-term (≤ 1 week): Store the solution at 2-8°C in a tightly sealed, sterile container.

    • Long-term (> 1 week): Aliquot the stock solution into single-use, sterile polypropylene (B1209903) tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring this compound Stability by HPLC
  • Sample Preparation:

    • Prepare a this compound solution at the desired concentration in the experimental buffer.

    • Incubate the solution under the conditions to be tested (e.g., different temperatures, pH values).

    • At specified time points, withdraw an aliquot of the solution.

    • If the incubation temperature is high, immediately place the aliquot on ice to stop further degradation.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Use an appropriate HPLC column for carbohydrate analysis (e.g., an amino-based column).

    • The mobile phase typically consists of an acetonitrile/water gradient.

    • Use a refractive index (RI) detector or a pulsed amperometric detector (PAD) for detection.

    • Quantify the peak area of this compound and any degradation products (e.g., glucose, cellobiose, cellotriose) by comparing with known standards.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

Potential Degradation Pathways of this compound This compound This compound Enzymatic Enzymatic Hydrolysis (e.g., Cellulases) This compound->Enzymatic Alkaline Alkaline Degradation (e.g., NaOH) This compound->Alkaline Oxidative Oxidative Degradation (e.g., H₂O₂) This compound->Oxidative DegradationProducts1 Cellotriose + Glucose Enzymatic->DegradationProducts1 DegradationProducts2 2x Cellobiose Enzymatic->DegradationProducts2 DegradationProducts3 Isosaccharinic Acids Alkaline->DegradationProducts3 DegradationProducts4 Lower DP Oligosaccharides, Organic Acids, etc. Oxidative->DegradationProducts4

Caption: Overview of major this compound degradation pathways.

Experimental Workflow for this compound Stability Assessment start Start: Prepare this compound Solution incubate Incubate under Test Conditions (pH, Temperature, etc.) start->incubate sample Withdraw Aliquots at Time Points incubate->sample stop_reaction Stop Degradation (e.g., Ice Bath) sample->stop_reaction analyze Analyze by HPLC or other method stop_reaction->analyze data Quantify Degradation analyze->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing this compound stability.

References

Addressing background noise in cellotetraose enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of high background noise in cellotetraose enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in my this compound assay?

High background can originate from several sources, broadly categorized as substrate-related, reagent-related, or procedural.[1]

  • Substrate Instability: this compound and other oligosaccharides can undergo non-enzymatic degradation (hydrolysis) under certain conditions, releasing glucose that is then detected by the assay's coupled reaction, creating a false-positive signal.

  • Reagent Contamination: The enzyme preparation may contain interfering enzymes, or reagents in the coupled detection system (e.g., glucose oxidase/peroxidase) could be contaminated or exhibit low specificity. For instance, some glucose oxidase preparations may show limited reactivity toward other sugars like mannose or galactose.[2][3]

  • Interfering Substances in the Sample: The sample itself may contain compounds that interfere with the assay. These can include reducing agents (like ascorbic acid), detergents, or other sugars that are not the target of the primary enzyme but may be acted upon by enzymes in the detection system.[4][5][6]

  • Assay Conditions: Suboptimal conditions such as incorrect pH or high temperatures can accelerate the non-enzymatic degradation of the substrate and contribute to background noise.[[“]][8]

Q2: My "no-enzyme" control wells show a high signal. What does this indicate and how can I fix it?

A high signal in the no-enzyme control is a clear indicator that the background is not caused by your primary cellulase (B1617823). This points directly to either substrate instability or contamination in your sample or assay reagents.[1]

Troubleshooting Steps:

  • Assess Substrate Stability: Incubate a solution of this compound in your assay buffer for the duration of your experiment at the same temperature. Measure the amount of glucose generated. If it is significant, your substrate is degrading under the assay conditions. Consider lowering the pH or temperature.

  • Check for Reagent Contamination: Run a control with all assay components except the this compound. If a signal is still present, one of your reagents (e.g., buffer, detection kit components) is contaminated.

  • Sample-Specific Interference: If you are testing a complex biological sample, run a control with the sample but without the this compound substrate. This will reveal if the sample itself contains substances that interfere with the glucose detection part of the assay.

Q3: How can I determine the optimal pH and temperature to minimize background while maintaining enzyme activity?

Optimizing reaction conditions is a balancing act between maximizing your enzyme's specific activity and minimizing non-enzymatic substrate degradation.

Optimization Protocol:

  • pH Optimum: Set up the enzymatic reaction across a range of pH values (e.g., from pH 4.0 to 8.0), keeping the temperature constant.[9][10] For each pH, run parallel "no-enzyme" controls. Plot the specific activity (signal from enzyme reaction minus the "no-enzyme" control) and the background signal against pH. The optimal pH will provide the highest specific activity with the lowest background.

  • Temperature Optimum: Using the optimal pH determined above, perform the assay at various temperatures (e.g., 30°C to 60°C).[10][11] Again, run parallel "no-enzyme" controls. Plot specific activity and background signal against temperature to find the best condition.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving high background issues.

Problem: High and Variable Background Across the Plate
Potential CauseSuggested Solution
Substrate Instability Prepare the this compound substrate solution fresh for each experiment. Store the stock solution according to the manufacturer's recommendations (typically frozen). Evaluate substrate stability at different pH and temperature conditions as described in the FAQ.[12]
Contamination of Reagents Use high-purity water and reagents. Test individual components of the assay for contamination. Prepare fresh buffers and reagent mixes immediately before use.[6]
Procedural Issues Ensure proper mixing of all components in the wells. Avoid introducing air bubbles when pipetting, as they can interfere with absorbance readings.[6][13] Use appropriate microplates (e.g., clear plates for colorimetric assays).[14]
Problem: High Background Only in Wells Containing the Test Sample (Not in Standards)
Potential CauseSuggested Solution
Interfering Substances Some common interfering substances include ascorbic acid, EDTA, and certain detergents like SDS.[6] If possible, remove these substances from the sample through methods like dialysis or buffer exchange.
Endogenous Glucose in Sample The test sample may contain glucose. Run a sample control (sample + detection reagents, but no this compound) and subtract this value from the experimental wells.
Presence of Other Sugars Sugars like mannose or galactose can sometimes interfere with the glucose oxidase/peroxidase detection method, though their effect is typically lower than that of glucose.[2] If high concentrations of these are suspected, consider alternative detection methods or sample purification.

Data Summary Tables

Table 1: Effect of Assay Conditions on Non-Enzymatic Degradation

This table presents hypothetical data to illustrate the impact of pH and temperature on background signal from this compound degradation. Actual values should be determined experimentally.

pHTemperature (°C)Background Signal (Absorbance Units)
5.0370.05
5.0500.12
7.0370.09
7.0500.25

Table 2: Common Interfering Substances in Coupled Glucose Oxidase Assays

SubstanceTypical Interfering ConcentrationEffect
Ascorbic Acid> 0.2%Can cause false-negative results in peroxidase-based assays.[6]
EDTA> 0.5 mMCan chelate metal ions required by enzymes.[6]
SDS> 0.2%Can denature enzymes.[6]
AcetaminophenVariesCan interfere with the glucose oxidase/peroxidase method.[5]

Experimental Protocols

Protocol 1: Standard this compound Assay using Coupled Glucose Oxidase-Peroxidase (GOPOD)

This protocol is adapted for a 96-well microplate format and measures the glucose released from this compound.[13][15][16]

Reagents:

  • Assay Buffer: 100 mM Sodium Acetate buffer, pH 5.0 (or other optimized pH).

  • Substrate: 10 mM this compound in Assay Buffer.

  • Enzyme: Cellulase diluted to the desired concentration in Assay Buffer.

  • GOPOD Reagent: A commercial glucose oxidase/peroxidase reagent containing a suitable chromogen (e.g., o-dianisidine or a mix of 4-aminoantipyrine (B1666024) and p-hydroxybenzoic acid).[17]

  • Glucose Standard: 1 mM Glucose solution for standard curve.

Procedure:

  • Standard Curve: Prepare a series of glucose standards (e.g., 0, 50, 100, 200, 400, 500 µM) in Assay Buffer.

  • Assay Setup: In a clear 96-well plate, add the following to respective wells:

    • Blank: 50 µL Assay Buffer

    • Standards: 50 µL of each Glucose Standard

    • No-Enzyme Control: 25 µL Assay Buffer + 25 µL Substrate

    • Samples: 25 µL Enzyme dilution + 25 µL Substrate

  • Incubation: Incubate the plate at the optimized temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

  • Detection: Add 100 µL of GOPOD reagent to all wells.

  • Color Development: Incubate at 37°C for 15-30 minutes, or until sufficient color has developed.

  • Measurement: Read the absorbance at the appropriate wavelength for the chromogen used (e.g., 510 nm or 540 nm).[13][17]

  • Calculation: Subtract the blank reading from all standards and samples. Calculate the glucose concentration in the samples using the standard curve. Correct the sample values by subtracting the signal from the "no-enzyme" control.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical sequence for identifying the source of high background noise.

G start High Background Signal in Assay q1 Is signal high in 'no-enzyme' controls? start->q1 q2 Is signal high in 'no-substrate' controls? q1->q2 No cause1 Substrate Instability or Reagent Contamination q1->cause1 Yes cause2 Interfering substance in Enzyme Prep or Sample q2->cause2 Yes cause3 Issue with Primary Enzyme (e.g., too concentrated) q2->cause3 No sol1 Test substrate stability. Check individual reagents. Use fresh solutions. cause1->sol1 sol2 Run sample-only control. Consider sample cleanup (e.g., dialysis). cause2->sol2 sol3 Optimize enzyme concentration. Check enzyme purity. cause3->sol3

Caption: A workflow for troubleshooting high background signals.

This compound Assay Reaction Pathway

This diagram illustrates the two-stage reaction process and highlights where background noise can be introduced.

G cluster_0 Stage 1: Enzymatic Hydrolysis cluster_1 Stage 2: Coupled Detection This compound This compound Glucose Glucose This compound->Glucose Cellulase H2O2 H2O2 Glucose->H2O2 Glucose Oxidase Noise1 Non-Enzymatic Degradation Noise1->Glucose ColoredProduct ColoredProduct H2O2->ColoredProduct Peroxidase + Chromogen Noise2 Interfering Substances Noise2->ColoredProduct

Caption: Reaction pathway showing sources of background noise.

References

Technical Support Center: Optimization of Buffer Conditions for Cellotetraose Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides essential information for troubleshooting and optimizing experimental conditions to ensure the stability of cellotetraose.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder and solutions?

A1: Crystalline this compound is hygroscopic and should be stored in a desiccator at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. Stock solutions should be prepared in a sterile buffer or high-purity water, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. For immediate use, refrigerated storage at 2-8°C for a few days is generally acceptable, but stability should be verified for your specific experimental conditions.

Q2: At what pH range is this compound most stable?

Q3: Can the choice of buffer impact the stability of this compound?

A3: Yes, the buffer composition can influence the stability of this compound. Buffers with nucleophilic species could potentially participate in reactions that degrade the oligosaccharide, although this is less common under typical biological buffering conditions. It is advisable to use common, non-reactive biological buffers such as sodium acetate, MES, or phosphate (B84403) buffers. When preparing buffers, always use high-purity water to avoid contaminants that could affect stability.

Q4: How does temperature affect the stability of this compound in solution?

A4: As with most chemical reactions, the rate of hydrolytic degradation of this compound increases with temperature. For enzymatic assays, it is crucial to consider the stability of this compound at the optimal temperature of the enzyme being studied. If experiments are conducted at elevated temperatures for extended periods, it is recommended to perform a control experiment without the enzyme to quantify any non-enzymatic degradation of this compound.

Q5: I am observing unexpected degradation of my this compound. What could be the cause?

A5: Unexpected degradation can arise from several sources. Please refer to our troubleshooting guide below for a systematic approach to identifying the cause. Common culprits include pH extremes, elevated temperatures, microbial contamination, or the presence of contaminating hydrolytic enzymes in your reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration over time in a stock solution. 1. Microbial Contamination: Unsterilized solutions can support microbial growth, leading to enzymatic degradation. 2. Hydrolysis: Storage at inappropriate pH or temperature.1. Prepare solutions using sterile water or buffer and filter-sterilize through a 0.22 µm filter. Store frozen in aliquots. 2. Ensure the pH of the solution is between 4.0 and 7.0 and store at ≤ -20°C.
Appearance of smaller sugars (glucose, cellobiose, cellotriose) in control experiments (no enzyme). 1. Non-enzymatic Hydrolysis: Incubation at high temperatures or in acidic/alkaline buffers. 2. Contaminating Enzyme Activity: Presence of cellulases in other reagents.1. Run a time-course experiment under your specific buffer and temperature conditions to quantify the rate of non-enzymatic degradation. If significant, consider lowering the temperature or adjusting the pH. 2. Ensure all reagents are of high purity. Test individual components of your reaction mixture for hydrolytic activity against this compound.
Inconsistent results between experiments. 1. Repeated Freeze-Thaw Cycles: This can lead to localized concentration changes and potential degradation over time. 2. Inaccurate Pipetting of Viscous Solutions: Concentrated sugar solutions can be viscous, leading to pipetting errors.1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Ensure proper pipetting technique for viscous liquids. Consider preparing a fresh dilution from a solid for each experiment if high accuracy is required.
Precipitation in the this compound solution. 1. Low Solubility: Exceeding the solubility limit of this compound in the chosen solvent. 2. Buffer Incompatibility: Certain buffer salts at high concentrations could potentially reduce the solubility of this compound.1. Consult the solubility data for this compound in your solvent. Gentle warming may help dissolve the solid, but be mindful of potential degradation at higher temperatures. 2. Ensure all buffer components are fully dissolved before adding this compound.

Summary of Factors Influencing this compound Stability

Parameter Condition Effect on Stability Recommendation
pH < 4.0Increased risk of acid-catalyzed hydrolysis.Buffer solutions to pH 4.0 - 7.0.
4.0 - 7.0Optimal stability range.Ideal for most applications.
> 7.0Increased risk of alkaline-catalyzed degradation.Buffer solutions to pH 4.0 - 7.0.
Temperature ≤ -20°CHigh stability (long-term storage).Recommended for stock solutions.
2 - 8°CModerate stability (short-term storage).Suitable for working solutions for a limited time.
AmbientLower stability, risk of microbial growth.Avoid for prolonged periods.
> 40°CIncreased rate of hydrolysis.Minimize incubation time at elevated temperatures. Run controls to assess non-enzymatic degradation.
Buffer Composition Common Biological Buffers (Acetate, MES, Phosphate)Generally inert and provide good stability.Recommended for most experiments.
Strongly Nucleophilic BuffersPotential for direct reaction with the glycosidic bond (less common).Generally avoid unless required for a specific purpose.
Additives Oxidizing Agents (e.g., H₂O₂)Can lead to oxidative degradation of this compound.Avoid unless part of the experimental design.
Microbial ContaminantsEnzymatic degradation.Use sterile techniques and reagents.

Experimental Protocols

Protocol for Assessing this compound Stability in a Given Buffer

This protocol provides a general framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound (high purity)
  • High-purity water (Milli-Q or equivalent)
  • Sterile buffer components for the desired pH
  • 0.22 µm syringe filters
  • Sterile microcentrifuge tubes or HPLC vials
  • HPLC system with a suitable column for carbohydrate analysis (e.g., aminopropyl or ion-exchange) and a refractive index (RI) or pulsed amperometric detector (PAD).
  • Standards for glucose, cellobiose, and cellotriose.

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the test buffer to a desired concentration (e.g., 10 mg/mL). Ensure the buffer is prepared with high-purity water and has been pH-adjusted. Filter-sterilize the solution into a sterile container.
  • Set up Time Points: Aliquot the this compound solution into sterile tubes for each time point and condition to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Incubation: Incubate the tubes at the desired experimental temperature(s).
  • Sample Collection: At each time point, take one tube from each condition. Immediately stop any potential degradation by freezing the sample at -80°C or by adding a quenching agent if compatible with your analytical method.
  • Analysis:
  • Thaw the samples and, if necessary, dilute them to fall within the linear range of the analytical standards.
  • Analyze the samples by HPLC to quantify the concentration of this compound and the potential degradation products (cellotriose, cellobiose, glucose).
  • Run the analytical standards alongside the samples for accurate quantification.
  • Data Interpretation: Plot the concentration of this compound as a function of time for each condition. The rate of decrease in this compound concentration and the corresponding increase in degradation products will indicate the stability of this compound under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound Solution in Test Buffer aliquot Aliquot for Time Points and Conditions prep->aliquot incubate Incubate at Desired Temperature(s) aliquot->incubate sample Sample at Each Time Point incubate->sample quench Quench Reaction (e.g., Freeze) sample->quench analyze Analyze by HPLC quench->analyze interpret Interpret Data (Plot Concentration vs. Time) analyze->interpret

Caption: Workflow for assessing this compound stability.

stability_factors Factors Affecting this compound Stability stability This compound Stability ph pH ph->stability Hydrolysis Rate sub_ph1 Acidic (<4) ph->sub_ph1 sub_ph2 Neutral (4-7) ph->sub_ph2 sub_ph3 Alkaline (>7) ph->sub_ph3 temp Temperature temp->stability Reaction Kinetics sub_temp1 Frozen (≤-20°C) temp->sub_temp1 sub_temp2 Refrigerated (2-8°C) temp->sub_temp2 sub_temp3 Elevated (>40°C) temp->sub_temp3 buffer Buffer Composition buffer->stability Catalysis/Inhibition contaminants Contaminants contaminants->stability Degradation sub_cont1 Microbial contaminants->sub_cont1 sub_cont2 Enzymatic contaminants->sub_cont2 sub_cont3 Chemical contaminants->sub_cont3

Caption: Key factors influencing this compound stability.

Technical Support Center: Enhancing the Purity of Synthesized Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized cellotetraose. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification process.

Troubleshooting Guides

This section is designed to help you troubleshoot common issues you may encounter while purifying synthesized this compound using various techniques.

Chromatography-Based Purification

Question: Why is the resolution of my this compound peak poor during column chromatography?

Answer: Poor resolution during chromatographic separation can be attributed to several factors. Here are some common causes and their solutions:

  • Improper Column Packing: An improperly packed column can lead to channeling and band broadening.

    • Solution: Ensure the column is packed evenly without any cracks or voids. If using a pre-packed column, check for any visible signs of damage.

  • Incorrect Mobile Phase Composition: The mobile phase may not be optimal for separating this compound from its impurities.

    • Solution: Experiment with different solvent systems and gradients. For silica (B1680970) gel chromatography, a benzene-methanol irrigant (9:1) has been used successfully. For cellulose-based columns, ethanol-water mobile phases can be effective.[1][2]

  • Column Overloading: Loading too much sample onto the column can exceed its capacity, leading to poor separation.[1]

    • Solution: Reduce the amount of crude sample loaded onto the column. Low loading levels are often necessary for high resolution.[1]

  • Flow Rate is Too High: A high flow rate can decrease the interaction time between the sample components and the stationary phase, resulting in poor separation.

    • Solution: Optimize the flow rate. Slower flow rates generally lead to better resolution.

Question: My this compound yield is very low after chromatography. What could be the cause?

Answer: Low yield is a common issue in purification. Consider the following possibilities:

  • Adsorption to the Stationary Phase: this compound may be irreversibly adsorbed to the stationary phase.

    • Solution: Try a different stationary phase or modify the mobile phase to reduce strong interactions. For instance, if using silica gel, consider a less polar mobile phase or switch to a different type of chromatography like size-exclusion.

  • Sample Degradation: The sample may be degrading on the column.

    • Solution: Ensure the mobile phase and stationary phase are compatible with this compound and that the purification is carried out in a timely manner.

  • Inefficient Elution: The elution buffer may not be strong enough to elute the this compound completely.

    • Solution: Increase the strength of the elution buffer. For example, in gradient elution, ensure the final solvent concentration is sufficient to elute all bound this compound.

Crystallization-Based Purification

Question: I am unable to induce crystallization of my synthesized this compound. What should I do?

Answer: Crystallization can be a challenging process. Here are some troubleshooting steps:

  • Solution is Not Supersaturated: Crystallization requires a supersaturated solution.

    • Solution: Slowly increase the concentration of the this compound solution by evaporating the solvent or by adding an anti-solvent (a solvent in which this compound is less soluble).[3][4]

  • Presence of Impurities: Certain impurities can inhibit crystal formation.

    • Solution: Try to pre-purify the sample using a preliminary chromatographic step to remove some of the impurities.

  • Incorrect Solvent System: The chosen solvent system may not be conducive to crystallization.

    • Solution: Experiment with different solvents and solvent mixtures. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, then warm until the solution is clear and allow it to cool slowly.[3][4]

  • Lack of Nucleation Sites: Crystal growth requires nucleation sites.

    • Solution: Introduce a seed crystal of pure this compound if available. Alternatively, scratching the inside of the glass vessel with a glass rod can sometimes induce nucleation.[5]

Question: The crystals I obtained are very small or are an amorphous precipitate. How can I get larger, well-defined crystals?

Answer: The size and quality of crystals are influenced by the rate of crystallization.

  • Rapid Crystallization: Cooling the solution too quickly or adding an anti-solvent too rapidly can lead to the formation of small crystals or an amorphous precipitate.[4]

    • Solution: Allow the solution to cool down as slowly as possible.[4] This can be achieved by placing the crystallization vessel in an insulated container. When using an anti-solvent, add it very slowly and with gentle mixing.

  • Insufficient Purity: A higher purity of the starting material often leads to better crystal formation.

    • Solution: Ensure your synthesized this compound is at least 80-90% pure before attempting crystallization for high-quality crystals.[3]

Frequently Asked Questions (FAQs)

What are the common impurities in synthesized this compound?

Common impurities can include:

  • Shorter and longer chain cello-oligosaccharides: Such as cellobiose, cellotriose, and cellopentaose.[6]

  • Unreacted starting materials and reagents: Depending on the synthesis method, this could include protected monosaccharides or other precursors.

  • Byproducts of side reactions: These can include incompletely deprotected intermediates or products from undesired side reactions.[7][8]

  • Degradation products: this compound can degrade under harsh conditions, leading to various smaller sugars and other compounds.[9]

What methods can be used to analyze the purity of this compound?

Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for quantifying the purity of oligosaccharides.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure and assess the purity of the final product.[11]

  • Capillary Electrophoresis (CE): CE is another powerful technique for the analysis of oligosaccharides.[12]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the this compound and identify impurities.

What is the recommended way to store high-purity this compound?

High-purity this compound should be stored as a white to off-white powder at or below -10°C to prevent degradation.[11]

Quantitative Data Summary

The following table summarizes the purity levels of this compound achieved with different techniques as reported in the literature.

Purification TechniquePurity AchievedAnalytical MethodReference
Column Chromatography (Silica Gel)Crystalline productVisual/Melting Point[1]
Gel-Filtration Chromatography (Bio-Gel P-2)98.65%HPLC[9]
Commercial Product≥ 95%NMR[11]
Commercial Product≥ 85%HPLC[10]

Experimental Protocols

Protocol 1: Purification of Acetylated this compound by Silica Gel Column Chromatography

This protocol is based on the method for separating acetylated cellulose (B213188) oligomers.[1]

  • Preparation of the Crude Mixture:

    • Synthesize this compound and subsequently acetylate the crude product to obtain tetradeca-o-acetyl-α-cellotetraose.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., benzene-methanol, 9:1 v/v).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring a flat and stable bed.

  • Sample Loading:

    • Dissolve the crude acetylated this compound mixture in a minimum amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the mobile phase, collecting fractions using a fraction collector.

    • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the desired product.

  • Product Isolation:

    • Combine the pure fractions containing tetradeca-o-acetyl-α-cellotetraose.

    • Evaporate the solvent under reduced pressure to obtain the purified acetylated product.

  • Deacetylation:

    • Deacetylate the purified product to obtain pure this compound.

Protocol 2: Crystallization of this compound

This is a general protocol for crystallization.

  • Solvent Selection:

    • Dissolve the purified this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of chloroform (B151607) and anhydrous ether has been used for acetylated cellotriose).[1]

  • Inducing Supersaturation:

    • Slowly cool the solution to room temperature. To further induce crystallization, place the solution in a refrigerator.

  • Crystal Growth:

    • Allow the solution to stand undisturbed for several hours to days to allow for the formation of well-defined crystals.[1]

  • Isolation and Drying:

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Synthesis Crude this compound Synthesis PrePurification Optional: Pre-purification (e.g., precipitation) Synthesis->PrePurification Crude Product Chromatography Chromatographic Separation (e.g., Silica Gel, Size Exclusion) PrePurification->Chromatography Crystallization Crystallization Chromatography->Crystallization Partially Purified Product PurityAnalysis Purity & Structural Analysis (HPLC, NMR, MS) Crystallization->PurityAnalysis Crystalline Product PureProduct High-Purity this compound PurityAnalysis->PureProduct

Caption: A general experimental workflow for the synthesis and purification of this compound.

Impurity_Classification cluster_main Sources of Impurities in Synthesized this compound cluster_types cluster_synthesis_sub Impurities Potential Impurities SynthesisRelated Synthesis-Related Impurities->SynthesisRelated Degradation Degradation Products Impurities->Degradation StartingMaterials Unreacted Starting Materials Impurities->StartingMaterials SideProducts Side-Reaction Products SynthesisRelated->SideProducts OtherOligos Other Cello-oligosaccharides SynthesisRelated->OtherOligos IncompleteDeprotection Incompletely Deprotected Intermediates SynthesisRelated->IncompleteDeprotection

Caption: Classification of potential impurities encountered during this compound synthesis.

References

Technical Support Center: Crystallization of Cellotetraose-Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with crystallizing cellotetraose-protein complexes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the crystallization of protein complexes with this compound.

Question: I'm not getting any crystals, only clear drops. What are the likely causes and solutions?

Answer: Clear drops in a crystallization screen typically indicate that the protein concentration is too low or that the solution is too far from a state of supersaturation.[1] Here are several factors to consider and potential solutions:

  • Increase Protein Concentration: The optimal protein concentration for crystallization can vary significantly, often ranging from 5 to 25 mg/mL, though some proteins may require concentrations as high as 30 mg/mL or more.[1][2] A pre-crystallization test can help determine a more suitable starting concentration.[2]

  • Adjust Precipitant Concentration: The concentration of the precipitating agent (e.g., PEG, salts) may be too low. Systematically screen a range of higher precipitant concentrations to induce supersaturation.

  • Vary Protein-to-Cellotetraose Molar Ratio: The presence of the ligand should ideally stabilize the protein. Experiment with different molar ratios of protein to this compound (e.g., 1:1, 1:5, 1:10) to ensure complex formation and stability.

  • Change Crystallization Method: If using vapor diffusion, consider switching from sitting drop to hanging drop or vice versa, as the equilibration dynamics can differ. Alternatively, methods like microbatch or dialysis could be explored.[3]

  • Evaluate Buffer and pH: The buffer composition and pH are critical for protein stability and solubility. Screen a range of pH values around the protein's isoelectric point.

Question: My crystallization drops show heavy precipitate or amorphous aggregates. What steps can I take to resolve this?

Answer: The formation of precipitate or amorphous aggregates suggests that the supersaturation level is too high, leading to rapid, disordered protein aggregation instead of ordered crystal lattice formation.[1][4]

  • Decrease Protein Concentration: A common cause of heavy precipitation is an excessively high protein concentration.[1] Try halving the protein concentration and repeating the screening experiments.

  • Lower Precipitant Concentration: Reduce the concentration of the precipitating agent to slow down the process and allow more time for ordered nucleation and crystal growth.

  • Optimize Temperature: Temperature affects protein solubility.[5] Experiment with different crystallization temperatures (e.g., 4°C, 16°C, 20°C) to find conditions that favor slower crystal growth over precipitation.[6]

  • Check Sample Purity and Homogeneity: The presence of impurities or protein aggregates can interfere with crystal formation.[5][7][8] Ensure the protein sample is highly pure (>95%) and monodisperse, which can be assessed by SDS-PAGE and dynamic light scattering (DLS).[5][8]

  • Additives: Certain additives can sometimes improve solubility and prevent aggregation. Consider screening for additives that may stabilize your complex.

Question: I've obtained microcrystals or showers of small needles, but they are not suitable for X-ray diffraction. How can I grow larger, single crystals?

Answer: The appearance of microcrystals indicates that nucleation is occurring, but the conditions are not optimal for crystal growth. The goal is to reduce the number of nucleation events and promote the growth of existing nuclei.

  • Refine Precipitant and Protein Concentrations: Finely tune the concentrations of both the protein and the precipitant around the successful condition. A slight decrease in either can often lead to fewer nucleation sites and larger crystals.

  • Seeding: Microseeding is a powerful technique to overcome excessive nucleation. A small number of existing microcrystals are transferred to a new, pre-equilibrated drop containing a lower concentration of precipitant, promoting growth on the introduced seeds.

  • Temperature Control: A stable temperature is crucial. Temperature fluctuations can lead to uncontrolled nucleation. Consider a temperature-controlled environment for your crystallization experiments.

  • Vary Drop Ratios: Altering the ratio of the protein-ligand solution to the reservoir solution in the crystallization drop can change the equilibration rate and path through the phase diagram, potentially favoring growth over nucleation.

Question: My crystals of the this compound-protein complex diffract poorly. What could be the underlying issues?

Answer: Poor diffraction can stem from several factors, including internal disorder within the crystal lattice. When working with oligosaccharide ligands like this compound, their inherent flexibility can be a significant challenge.

  • Ligand Flexibility: this compound, being a flexible molecule, may adopt multiple conformations within the crystal lattice, leading to static or dynamic disorder. While the primary binding site may be well-defined, additional sugar rings might be disordered.[9]

  • Solutions for Ligand Flexibility:

    • Use a Shorter Oligosaccharide: If feasible for the biological question, attempt crystallization with a smaller, more rigid ligand like cellobiose (B7769950) or cellotriose (B13521) to see if crystal quality improves.

    • Soaking Experiments: Try growing crystals of the apo-protein first and then soaking them in a solution containing this compound.[10] This can sometimes lead to better-ordered complexes.

  • Crystal Handling: Protein crystals are delicate and can be damaged during handling or cryo-protection.[7] Optimize your cryo-protection protocol to prevent ice formation, which can destroy the crystal lattice.

  • Protein Homogeneity: Ensure that the protein sample is conformationally homogeneous. The presence of multiple protein conformations can lead to disordered crystals. Techniques like heat treatment of the protein-ligand complex before crystallization can sometimes produce a more homogeneous sample.[10]

Quantitative Data

The stability of a protein upon ligand binding can be an indicator of a well-formed complex, which is often a prerequisite for successful crystallization. The following table summarizes thermal denaturation data for the Thermotoga maritima cellobiose-binding protein (tmCBP) in the presence of various β(1→4)-linked glucose oligomers. An increase in the apparent melting temperature (Tm) indicates stabilization of the protein by the ligand.

Ligand (1 mM)Apparent Melting Temperature (Tm) in 2M GdmCl (°C)
No Ligand70.5 ± 0.1
Cellobiose78.9 ± 0.1
Cellotriose80.5 ± 0.1
This compound81.3 ± 0.1
Cellopentaose81.7 ± 0.1
Cellohexaose81.8 ± 0.1
Data adapted from a study on a Thermotoga maritima cellobiose-binding protein, which also demonstrates binding to longer cello-oligosaccharides.[9]

Experimental Protocols

Detailed Protocol: Co-crystallization of a Protein with this compound using Vapor Diffusion

This protocol provides a general framework for the co-crystallization of a soluble protein with this compound. Optimization of specific concentrations, pH, and temperature will be required for each unique protein-ligand complex.

1. Materials:

  • Purified protein of interest (>95% purity) at a concentration of 5-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 100 mM in deionized water).

  • Crystallization screening kits (commercial or custom-made).

  • Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates).

  • Pipettes and tips for handling small volumes.

2. Procedure:

  • Preparation of the Protein-Ligand Complex:

    • On ice, mix the purified protein with the this compound stock solution to achieve the desired final molar ratio (e.g., 1:5 protein to ligand).

    • Incubate the mixture on ice for at least 30-60 minutes to allow for complex formation.[10] Some protocols may require longer incubation times or incubation at room temperature.[10]

    • Centrifuge the complex solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any minor precipitates.[8]

  • Setting up Crystallization Plates (Sitting Drop Vapor Diffusion):

    • Pipette 500 µL of the reservoir solution from a crystallization screen into the reservoir of a crystallization plate well.

    • On the raised platform in the center of the well, carefully pipette 1 µL of the protein-cellotetraose complex solution.

    • Add 1 µL of the reservoir solution to the drop containing the complex. Avoid mixing vigorously; gentle aspiration can be used if necessary.

    • Carefully seal the well with clear tape or a cover slip to create a closed system for vapor equilibration.[6]

    • Repeat for all desired screening conditions.

  • Incubation and Monitoring:

    • Store the crystallization plates in a stable, vibration-free environment at a constant temperature (e.g., 20°C).

    • Monitor the drops regularly (daily for the first few days, then weekly) under a microscope for the appearance of crystals, precipitate, or other outcomes.

    • Document the results for each condition to guide optimization efforts.

3. Optimization:

  • Once initial "hits" (conditions that produce any crystalline material) are identified, systematically vary the parameters around these conditions.[3][11]

  • Common parameters to optimize include:

    • Precipitant concentration (e.g., ±20% of the hit condition).

    • pH of the buffer (e.g., ±0.5 pH units).

    • Protein and ligand concentrations.

    • Temperature.

Visualizations

Experimental Workflow for Co-crystallization

experimental_workflow cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization protein Purified Protein (>95% Purity) complex Incubate to Form Protein-Ligand Complex protein->complex ligand This compound Solution ligand->complex centrifuge Centrifuge to Remove Aggregates complex->centrifuge setup Set up Vapor Diffusion Plates centrifuge->setup incubate Incubate at Constant Temperature setup->incubate monitor Monitor Drops Microscopically incubate->monitor hits Identify 'Hit' Conditions monitor->hits optimize Optimize pH, Temp, Concentrations hits->optimize diffraction X-ray Diffraction of Optimized Crystals optimize->diffraction

Caption: Workflow for co-crystallizing a protein with this compound.

Signaling Pathway for Cellooligomer Recognition in Plants

signaling_pathway cluster_outside Apoplast (Outside Cell) cluster_membrane Plasma Membrane cluster_inside Cytoplasm (Inside Cell) pathogen Pathogen Attack or Cell Wall Damage cell_wall Plant Cell Wall (Cellulose) pathogen->cell_wall degrades cello Cellotriose / this compound (DAMPs) cell_wall->cello releases cork1 CORK1 Receptor Kinase cello->cork1 binds to mapk MAP Kinase Cascade cork1->mapk activates ros Reactive Oxygen Species (ROS) Production cork1->ros activates genes Defense Gene Activation mapk->genes

Caption: Cellotriose recognition pathway in plants.

References

Methods for improving the signal-to-noise ratio in NMR analysis of cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in the NMR analysis of cellotetraose.

Troubleshooting Guides

Low signal-to-noise is a common issue in the NMR analysis of oligosaccharides like this compound, primarily due to their complex spectra and often limited sample availability. This guide provides an overview of effective methods to enhance SNR, with a comparative summary of their potential impact.

Quantitative Data Summary: Estimated SNR Improvements for this compound Analysis

The following table presents an illustrative comparison of the estimated signal-to-noise ratio (SNR) improvements for the anomeric proton signals of this compound using various enhancement techniques, relative to a standard room-temperature (RT) probe. These values are based on typical enhancements reported in the literature for oligosaccharides and other small molecules.

MethodBaseline SNR (RT Probe)Estimated SNR with MethodFold ImprovementRelative Experiment Time for Same SNR
Standard RT Probe10101x1
Cryoprobe 10404x1/16
Optimized Acquisition Parameters 10202x1/4
Dynamic Nuclear Polarization (DNP) 10>1000>100x<1/10000
Pure Shift NMR 1015 (Effective)1.5x (Resolution)1/2.25

Note: "Effective" SNR for Pure Shift NMR refers to the perceived improvement due to enhanced resolution, which aids in distinguishing signals from noise.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Sensitivity Analysis using a Cryoprobe

Cryoprobes dramatically reduce thermal noise by cooling the detection coils, leading to a significant enhancement in SNR.[1][2][3]

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of this compound in 0.5 mL of high-purity D₂O.

    • Filter the solution through a clean, dry pipette with a small glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter.[4]

    • Ensure the sample height in the tube is appropriate for the specific cryoprobe being used (typically around 4-5 cm).[5]

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a cryoprobe, cooled to its operating temperature (typically around 20-25 K).[1][2]

    • Allow sufficient time for the probe to stabilize at its operating temperature.

  • Acquisition:

    • Tune and match the probe for the ¹H frequency. For optimal "receive" functionality, consider using spin-noise based tuning methods if available.[6]

    • Acquire a standard 1D ¹H NMR spectrum. Due to the higher sensitivity, a smaller number of scans may be required compared to a room-temperature probe to achieve the desired SNR.

Optimizing Acquisition Parameters

Careful selection of acquisition parameters can significantly improve the SNR without any hardware changes.

Methodology:

  • Pulse Calibration:

    • Accurately calibrate the 90° pulse width (p1) for your specific sample to ensure maximum signal excitation for each scan.

  • Number of Scans (ns):

    • The SNR is proportional to the square root of the number of scans. To double the SNR, you must quadruple the number of scans.[7]

    • For a dilute this compound sample, start with 64 or 128 scans and increase as needed.

  • Relaxation Delay (d1):

    • Set the relaxation delay to be at least 1.3 times the longest T₁ relaxation time of the protons of interest in this compound to allow for sufficient relaxation between pulses. For quantitative analysis, a delay of 5 times T₁ is recommended.

  • Acquisition Time (aq):

    • Set the acquisition time to be long enough to allow the Free Induction Decay (FID) to decay to near zero, typically 2-4 seconds for small molecules like this compound. This ensures high digital resolution.

Dynamic Nuclear Polarization (DNP) for Maximum Sensitivity

DNP enhances NMR signals by transferring the high polarization of electron spins to the nuclear spins.[8] This technique offers the most significant potential for SNR improvement but requires specialized equipment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable glassing matrix (e.g., a glycerol-water mixture).

    • Add a polarizing agent (a stable radical) to the sample.

    • The sample is then frozen at cryogenic temperatures (around 100 K).[9]

  • Polarization Transfer:

    • The sample is irradiated with microwaves at a frequency near the electron paramagnetic resonance (EPR) frequency of the radical. This transfers the electron spin polarization to the surrounding nuclei.

  • NMR Acquisition:

    • The enhanced nuclear polarization is then detected using solid-state or, after rapid dissolution, liquid-state NMR techniques. DNP can lead to signal enhancements of several orders of magnitude.[10][11]

Visualizations

Experimental Workflow for SNR Enhancement

G Workflow for Improving NMR Signal-to-Noise Ratio cluster_0 Sample Preparation cluster_1 Hardware Selection cluster_2 Parameter Optimization cluster_3 Data Acquisition & Processing A Dissolve this compound in D2O B Filter into NMR Tube A->B C Standard RT Probe B->C Choose Hardware D Cryoprobe B->D Choose Hardware E DNP Setup B->E Choose Hardware F Calibrate Pulse Width C->F Proceed to Setup D->F Proceed to Setup E->F Proceed to Setup G Set Number of Scans F->G H Optimize Delays (d1, aq) G->H I Acquire FID H->I J Apply Pure Shift (Optional) I->J K Fourier Transform & Analyze J->K

Caption: A flowchart illustrating the key stages in an NMR experiment, from sample preparation to data analysis, with decision points for enhancing the signal-to-noise ratio.

Logical Relationship of SNR Enhancement Techniques

G Interrelation of SNR Enhancement Methods cluster_0 Instrumental Methods cluster_1 Acquisition & Processing cluster_2 Sample Preparation High_SNR High Signal-to-Noise Ratio Cryoprobe Cryoprobe Usage Cryoprobe->High_SNR DNP Dynamic Nuclear Polarization DNP->High_SNR High_Field High Magnetic Field High_Field->High_SNR Param_Opt Parameter Optimization Param_Opt->High_SNR Pure_Shift Pure Shift Methods Pure_Shift->High_SNR via Resolution Concentration Optimal Concentration Concentration->High_SNR Purity High Sample Purity Purity->High_SNR

Caption: A diagram showing the relationships between different categories of methods for achieving a high signal-to-noise ratio in NMR analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is very weak. What is the first thing I should try to improve the signal-to-noise ratio?

A1: The simplest and most direct approach is to increase the number of scans (ns). The signal-to-noise ratio increases with the square root of the number of scans, so quadrupling the scans will double the SNR.[7] However, be mindful that this will also increase the total experiment time.

Q2: What is a cryoprobe and how does it improve the SNR?

A2: A cryoprobe is a specialized NMR probe where the detection coil and preamplifier electronics are cooled to cryogenic temperatures (around 20 K) using liquid nitrogen or helium.[2][7] This cooling significantly reduces thermal electronic noise, which is a major contributor to the overall noise in an NMR experiment. By reducing the noise, the signal-to-noise ratio is dramatically improved, typically by a factor of 3 to 5 compared to a standard room-temperature probe.[1]

Q3: When should I consider using Dynamic Nuclear Polarization (DNP)?

A3: DNP is a powerful but complex technique best suited for situations where you have very limited sample amounts or require extremely high sensitivity that cannot be achieved by other methods. It can enhance signals by several orders of magnitude.[10][11] However, it requires specialized equipment, including a microwave source and a cryostat, and specific sample preparation with a polarizing agent.[8][9]

Q4: How does optimizing the relaxation delay (d1) affect my spectrum?

A4: The relaxation delay (d1) allows the nuclear spins to return to thermal equilibrium between successive scans. If d1 is too short, the signal may become saturated, leading to a lower signal intensity and an inaccurate representation of the relative peak areas. For qualitative analysis, a d1 of 1.3 times the longest T₁ is often sufficient. For quantitative measurements where accurate integrals are crucial, a d1 of at least 5 times the longest T₁ is necessary.

Q5: What are "pure shift" NMR methods and how do they help with this compound analysis?

A5: The ¹H NMR spectrum of this compound, like many oligosaccharides, suffers from significant signal overlap due to the similar chemical environments of many protons. "Pure shift" NMR is a collection of techniques that simplify these complex spectra by collapsing the multiplets (J-couplings) into single sharp peaks.[1][2] While this doesn't directly increase the raw signal intensity, the resulting simplification and increased resolution can make it much easier to distinguish weak peaks from the baseline noise, effectively improving the signal-to-noise ratio and aiding in spectral assignment.[3][12]

Q6: Can my sample preparation protocol affect the signal-to-noise ratio?

A6: Absolutely. Proper sample preparation is critical. Key factors include:

  • Concentration: A higher concentration of this compound will generally lead to a better SNR, up to the point where solubility or viscosity becomes an issue.[13]

  • Purity: The presence of solid particles or paramagnetic impurities can degrade the magnetic field homogeneity, leading to broader lines and a lower SNR. Always filter your sample into the NMR tube.[4]

  • Solvent: Use high-purity deuterated solvents to minimize residual solvent signals that could obscure your peaks of interest.[14]

  • Sample Volume: Ensure the sample volume is optimal for the specific probe you are using to maximize the filling factor.[5]

Q7: Is it better to use a higher magnetic field spectrometer to improve SNR?

A7: Yes, using a spectrometer with a higher magnetic field strength will increase the signal-to-noise ratio. The signal intensity is proportional to the magnetic field strength to the power of 3/2. Therefore, moving from a 500 MHz to a 900 MHz spectrometer, for instance, will provide a significant boost in sensitivity. Higher fields also improve spectral dispersion, which is particularly beneficial for resolving the crowded spectra of oligosaccharides.

References

Validation & Comparative

A Comparative Analysis of the Enzymatic Hydrolysis of Cellotetraose and Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Cellulose (B213188) Degradation

The enzymatic breakdown of cellulose, a key process in biofuel production and other biotechnological applications, involves the sequential hydrolysis of β-1,4-glycosidic bonds. This guide provides a detailed comparison of the enzymatic hydrolysis of two key intermediates in this process: cellotetraose, a four-glucose oligosaccharide, and cellobiose (B7769950), a disaccharide. Understanding the kinetics and enzymatic requirements for the hydrolysis of these substrates is critical for optimizing cellulolytic processes.

Cellulose hydrolysis is a synergistic process involving a consortium of enzymes, primarily endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.[1][2] Endoglucanases randomly cleave internal bonds in the cellulose chain, creating shorter chains and new chain ends.[2] Exoglucanases, or cellobiohydrolases, act on these ends, processively releasing cellobiose units.[3] Finally, β-glucosidases hydrolyze cellobiose and other short-chain cellodextrins to glucose.[2][4]

Enzymatic Specificity and Reaction Products

Cellobiohydrolases (EC 3.2.1.91) are key enzymes in the degradation of crystalline cellulose and also act on soluble cellodextrins. These enzymes typically hydrolyze this compound to two molecules of cellobiose.[5] In contrast, cellobiohydrolase is generally unable to hydrolyze cellobiose itself.[5] The hydrolysis of cellobiose to glucose is primarily carried out by β-glucosidases (EC 3.2.1.21).[4][6]

The breakdown of this compound can also be effected by certain endoglucanases, which can cleave the internal glycosidic bond to produce two molecules of cellobiose or other smaller oligosaccharides.

Kinetic Comparison of Hydrolysis

The efficiency of enzymatic hydrolysis can be compared using kinetic parameters such as the Michaelis-Menten constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value generally signifies a higher affinity of the enzyme for the substrate.

Published data on the kinetics of cellobiohydrolase from Trichoderma reesei reveals a significantly higher affinity for this compound compared to other cellodextrins.[5] This is a critical consideration, as the product of this compound hydrolysis, cellobiose, is a potent inhibitor of cellobiohydrolase activity.[5][7]

SubstrateEnzymeKₘ (µM)Vₘₐₓ (relative)ProductsNotes
This compoundCellobiohydrolase (T. reesei)~0.1HigherCellobioseHigh substrate affinity.
CellotrioseCellobiohydrolase (T. reesei)~70LowerCellobiose, GlucoseSlower hydrolysis compared to this compound.
CellobioseCellobiohydrolase (T. reesei)-No hydrolysis-Acts as a strong product inhibitor.
Cellobioseβ-Glucosidase (Aspergillus niger)VariesHighGlucoseSubject to competitive inhibition by glucose.[8]

Note: The provided kinetic values are approximations derived from the literature and can vary based on the specific enzyme, its source, and the experimental conditions.

Experimental Protocols

Accurate comparison of the hydrolysis of this compound and cellobiose relies on robust and standardized experimental protocols. Below are methodologies for assaying the activity of cellulases and β-glucosidases.

1. Cellulase Activity Assay

This protocol is adapted for determining the amount of reducing sugars (like glucose) produced from the hydrolysis of a cellulosic substrate.

  • Reagents:

    • 0.05 M Sodium Acetate (B1210297) Buffer (pH 5.0)

    • Substrate: 1% (w/v) solution of this compound or other cellulosic substrate in the above buffer.

    • Dinitrosalicylic acid (DNS) reagent

    • Enzyme solution of appropriate dilution.

    • Glucose standard solutions (for calibration curve).

  • Procedure:

    • Prepare reaction tubes by adding 0.5 mL of the substrate solution.

    • Pre-incubate the tubes at a specified temperature (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to each tube.

    • Incubate the reaction mixture at the specified temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 3.0 mL of DNS reagent.

    • Boil the tubes for 5-15 minutes to allow for color development.

    • After cooling, measure the absorbance at 540 nm using a spectrophotometer.

    • Determine the concentration of reducing sugars released by comparing the absorbance to a glucose standard curve.

2. β-Glucosidase Activity Assay

This protocol utilizes the synthetic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a colored product upon hydrolysis.

  • Reagents:

    • 50 mM Sodium Acetate Buffer (pH 5.0)

    • 10 mM p-nitrophenyl-β-D-glucopyranoside (pNPG) solution in the same buffer.

    • 0.4 M NaOH-glycine buffer (pH 10.8) or another suitable stop solution like 1M sodium carbonate.

    • Enzyme solution of appropriate dilution.

    • p-nitrophenol (pNP) standard solutions (for calibration curve).

  • Procedure: [9]

    • In a microplate well or test tube, combine 25 µL of the enzyme solution, 25 µL of the 10 mM pNPG substrate, and 50 µL of the sodium acetate buffer.[9]

    • Incubate the reaction mixture at a specified temperature (e.g., 50°C) for a defined time (e.g., 30 minutes).[9]

    • Terminate the reaction by adding 100 µL of the NaOH-glycine buffer.[9]

    • Measure the absorbance of the released yellow p-nitrophenol at 405 nm.[9]

    • Quantify the amount of p-nitrophenol released using a standard curve prepared with known concentrations of pNP.[9]

Visualizing the Hydrolysis Pathway and Experimental Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Enzymatic_Cellulose_Hydrolysis Cellulose Cellulose Cellodextrins Cellodextrins Cellulose->Cellodextrins This compound This compound Cellodextrins->this compound Cellobiose Cellobiose This compound->Cellobiose Glucose Glucose Cellobiose->Glucose Endoglucanase Endoglucanase Endoglucanase->Cellulose Cellobiohydrolase Cellobiohydrolase Cellobiohydrolase->this compound Beta_Glucosidase β-Glucosidase Beta_Glucosidase->Cellobiose

Caption: Enzymatic degradation of cellulose to glucose.

Hydrolysis_Comparison_Workflow cluster_substrates Substrates This compound This compound Solution Enzyme_Addition Addition of Enzyme (e.g., Cellobiohydrolase) This compound->Enzyme_Addition Cellobiose Cellobiose Solution Cellobiose->Enzyme_Addition Incubation Incubation (Controlled Temperature and Time) Enzyme_Addition->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Quantification Quantification of Products (e.g., HPLC, DNS Assay) Reaction_Termination->Product_Quantification Data_Analysis Data Analysis (Determine Hydrolysis Rates) Product_Quantification->Data_Analysis

Caption: Experimental workflow for comparing hydrolysis rates.

References

New Biosensor Challenges Chromatography Gold Standard for Cellotetraose Detection

Author: BenchChem Technical Support Team. Date: December 2025

A novel enzyme-based amperometric biosensor is emerging as a rapid and highly sensitive alternative to the current industry-standard chromatographic methods for the detection of cellotetraose, a key oligosaccharide in biofuel research and development. This new technology, centered around the enzyme cellobiose (B7769950) dehydrogenase (CDH), offers the potential for real-time analysis, a significant advantage over the more time-consuming traditional techniques.

For researchers, scientists, and drug development professionals working with cellulosic biomass, the accurate quantification of this compound is crucial for understanding enzymatic degradation processes. The established method for this analysis is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). While reliable and sensitive, HPAEC-PAD requires lengthy separation times. The new CDH-based biosensor presents a compelling alternative, promising significant improvements in speed and efficiency.

Performance Comparison: CDH Biosensor vs. HPAEC-PAD

While direct comparative data for this compound detection is still emerging, initial studies on the closely related cellobiose provide a strong indication of the biosensor's potential performance. The underlying enzymatic principle of the CDH biosensor is applicable to a range of cello-oligosaccharides, including this compound.[1]

Performance MetricCDH-Based Amperometric Biosensor (for Cellobiose)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) (for Cello-oligosaccharides)
Principle Enzymatic oxidation of the oligosaccharide by immobilized cellobiose dehydrogenase, followed by electrochemical detection of the resulting current.Anion-exchange chromatographic separation of oligosaccharides followed by their electrochemical detection at a gold electrode.[2]
Analysis Time Rapid, with response times in the order of seconds.[3]Longer, with typical run times of around 30 minutes for the separation of multiple oligosaccharides.[4]
Sensitivity High sensitivity, with a reported detection limit of 25 nM for cellobiose.[3]Superior sensitivity for a range of oligosaccharides (up to a degree of polymerization of 10).[2]
Linear Range Wide linear range, adaptable by modulating experimental conditions.[5]Good linearity over a defined concentration range.
Real-time Monitoring Yes, capable of continuous, real-time measurements.[3]No, requires discrete sample injection and chromatographic separation.
Equipment Relatively simple and potentially portable instrumentation.Requires a specialized liquid chromatography system with an electrochemical detector.
Validation Validated against HPLC for cellobiose detection.[3]Well-established and validated method for oligosaccharide analysis.[2]

Experimental Protocols

CDH-Based Amperometric Biosensor for Cello-oligosaccharide Detection

The methodology for the novel biosensor involves the immobilization of the enzyme cellobiose dehydrogenase (CDH) from Phanerochaete chrysosporium onto the surface of a carbon paste electrode.

Materials:

  • Cellobiose dehydrogenase (CDH) from Phanerochaete chrysosporium

  • Carbon paste

  • Benzoquinone (mediator)

  • Glutaraldehyde (cross-linking agent)

  • Phosphate (B84403) buffer (pH 6.0)

  • Ag/AgCl reference electrode

  • Potentiostat

Procedure:

  • Electrode Preparation: A carbon paste electrode is prepared, incorporating benzoquinone as a mediator.

  • Enzyme Immobilization: A solution containing CDH is applied to the electrode surface. The enzyme is then cross-linked and immobilized using glutaraldehyde.

  • Amperometric Measurement: The enzyme-modified electrode is immersed in a phosphate buffer solution containing the sample. A constant potential of +0.5 V (vs. Ag/AgCl) is applied.

  • Detection: The CDH catalyzes the oxidation of this compound (and other cello-oligosaccharides). The reduced mediator (hydroquinone) produced in this reaction is then electrochemically oxidized at the electrode surface, generating a current that is proportional to the concentration of the analyte.[3]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This established method separates cello-oligosaccharides based on their charge at high pH, followed by sensitive electrochemical detection.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Anion-exchange column (e.g., CarboPac™ PA-10)

  • Pulsed Amperometric Detector with a gold electrode

  • Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) solutions for the mobile phase

  • This compound and other cello-oligosaccharide standards

Procedure:

  • Sample Preparation: Samples are appropriately diluted and filtered before injection.

  • Chromatographic Separation: The sample is injected into the HPAEC system. A gradient of sodium hydroxide and sodium acetate is used as the mobile phase to separate the different cello-oligosaccharides on the anion-exchange column.

  • Pulsed Amperometric Detection: Following separation, the eluted oligosaccharides pass through the PAD cell. A repeating sequence of potentials is applied to the gold electrode to detect the analytes through their oxidation, providing a highly sensitive measurement.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the principles behind both the established and the new detection methods.

Diagram 1: HPAEC-PAD Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection Sample Sample containing This compound Filtered_Sample Filtered & Diluted Sample Sample->Filtered_Sample Injector Injector Filtered_Sample->Injector Column Anion-Exchange Column Injector->Column Mobile Phase (NaOH/NaOAc) PAD Pulsed Amperometric Detector (PAD) Column->PAD Data Data Acquisition PAD->Data

Caption: HPAEC-PAD workflow for this compound detection.

Diagram 2: CDH Biosensor Signaling Pathway cluster_0 Enzymatic Reaction cluster_1 Mediator Redox Cycle cluster_2 Electrochemical Detection This compound This compound CDH Immobilized CDH (Enzyme) This compound->CDH Oxidized_Product Oxidized This compound CDH->Oxidized_Product Mediator_ox Mediator (ox) Mediator_red Mediator (red) Mediator_ox->Mediator_red e- Electrode Electrode (+0.5 V) Mediator_red->Electrode Current Amperometric Signal Electrode->Current

Caption: Principle of the CDH-based amperometric biosensor.

Conclusion

The development of the cellobiose dehydrogenase-based biosensor marks a significant advancement in the field of cello-oligosaccharide analysis. While HPAEC-PAD remains a powerful and highly sensitive technique, the biosensor's potential for rapid, real-time measurements offers a compelling advantage for high-throughput screening and process monitoring in industrial and research settings. Further validation studies focusing specifically on this compound and other longer-chain cello-oligosaccharides will be crucial in establishing this new method as a routine analytical tool. The prospect of a more efficient and potentially portable detection system could accelerate innovation in areas reliant on the enzymatic breakdown of cellulose (B213188).

References

A Comparative Guide: Cellotetraose vs. Other Cello-oligosaccharides as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellulolytic enzymes is paramount in fields ranging from biofuel production to drug development. Understanding how these enzymes interact with their substrates is crucial for optimizing their activity and for designing novel inhibitors or activators. Cello-oligosaccharides, short chains of β-1,4-linked glucose units, serve as excellent model substrates for elucidating the mechanisms of cellulases. This guide provides a comparative analysis of cellotetraose against other common cello-oligosaccharides (cellobiose, cellotriose (B13521), cellopentaose, and cellohexaose) as enzyme substrates, supported by experimental data and detailed methodologies.

Quantitative Comparison of Enzyme Kinetics

The kinetic parameters of an enzyme, such as the Michaelis constant (KM) and maximum velocity (Vmax), provide a quantitative measure of its affinity for a substrate and its catalytic efficiency. The catalytic efficiency is often represented by the kcat/KM ratio. Below is a summary of kinetic data for various cellulases with different cello-oligosaccharide substrates.

EnzymeSubstrateKM (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/KM (s-1mM-1)Source
Phanerochaete chrysosporium BGL1BCellobiose (B7769950)---75[1]
Phanerochaete chrysosporium BGL1BCellotriose---2100[1]
Phanerochaete chrysosporium BGL1BThis compound---1600[1]
Trichoderma reesei Cellobiohydrolase IIThis compound--1-12-[2]
Trichoderma reesei Cellobiohydrolase IICellopentaose--1-12-[2]
Trichoderma reesei Cellobiohydrolase IICellohexaose--1-12-[2]
Acinetobacter anitratus Cellulase (B1617823)Carboxymethyl cellulose (B213188)4.977.90 (mg/mL)--[3]
Branhamella sp. CellulaseCarboxymethyl cellulose----[3]
Pseudomonas fluorescens CellulaseCarboxymethyl cellulose3.6 (mg/mL)1.1--[3]
Trichoderma viride CellulaseCarboxymethyl cellulose0.068148 (U/mL)--[4]
E. coli EgRK2 recombinant CellulaseCarboxymethyl cellulose0.42 (mg/mL)238.09 (µM/min)--[5]

Note: A direct comparison of all kinetic parameters across all substrates is challenging due to variations in experimental conditions and reporting standards in the literature. The table presents available data to highlight general trends.

From the available data, it is evident that the degree of polymerization of the cello-oligosaccharide significantly influences enzyme activity. For instance, the catalytic efficiency (kcat/KM) of β-glucosidase 1B (BGL1B) from Phanerochaete chrysosporium is substantially higher for cellotriose and this compound compared to cellobiose[1]. This suggests that longer oligosaccharides can be more effective substrates for certain enzymes.

Experimental Protocols

Accurate comparison of enzyme-substrate interactions relies on robust and standardized experimental protocols. Below are methodologies for key experiments cited in the literature.

Enzyme Activity Assay using Dinitrosalicylic Acid (DNS)

This colorimetric method is widely used to quantify the reducing sugars produced from the enzymatic hydrolysis of cello-oligosaccharides.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the cello-oligosaccharide substrate (e.g., this compound) at a desired concentration in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8).

  • Enzyme Addition: Add a specific amount of the cellulase enzyme to the reaction mixture to initiate the hydrolysis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 60 minutes at 55°C)[6].

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of 1% (w/v) 3,5-dinitrosalicylic acid (DNS) reagent. Heat the mixture at 95°C for 10 minutes to develop the color[6].

  • Spectrophotometric Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer[6][7].

  • Quantification: Determine the concentration of reducing sugars produced by comparing the absorbance to a standard curve prepared with a known concentration of glucose[7].

Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to separate and quantify the different cello-oligosaccharides produced during enzymatic hydrolysis, providing insights into the enzyme's cleavage pattern and processivity.

Protocol:

  • Enzymatic Reaction: Perform the enzymatic hydrolysis as described in the DNS assay protocol. Samples are taken at different time points.

  • Sample Preparation: Terminate the reaction in the collected samples, often by heat inactivation or addition of a quenching agent. Centrifuge the samples to remove any precipitate.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amine-based column).

  • Elution: Use an isocratic or gradient elution with a mobile phase, typically a mixture of acetonitrile (B52724) and water.

  • Detection: Detect the eluted oligosaccharides using a refractive index (RI) detector.

  • Quantification: Identify and quantify the different cello-oligosaccharides by comparing their retention times and peak areas to those of known standards.

Visualizing Enzymatic Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

Enzymatic_Hydrolysis_of_this compound cluster_enzyme Cellulase Active Site cluster_substrates Substrates & Products Enzyme Enzyme Cellotriose Cellotriose Enzyme->Cellotriose Hydrolysis Product 1 Cellobiose Cellobiose Enzyme->Cellobiose Alternative Product Glucose Glucose Enzyme->Glucose Hydrolysis Product 2 This compound This compound This compound->Enzyme Binding

Caption: Enzymatic hydrolysis of this compound by a cellulase.

The diagram above illustrates the binding of this compound to a cellulase active site and its subsequent hydrolysis into smaller oligosaccharides like cellotriose and glucose, or alternatively, two molecules of cellobiose. The specific products depend on the type of cellulase (e.g., endoglucanase vs. exoglucanase)[8].

Experimental_Workflow_for_Substrate_Comparison Start Start Prepare_Substrates Prepare Cello-oligosaccharide (Cellobiose, Cellotriose, this compound) Start->Prepare_Substrates Enzyme_Assay Perform Enzymatic Hydrolysis Assay Prepare_Substrates->Enzyme_Assay Data_Collection Collect Samples at Time Intervals Enzyme_Assay->Data_Collection Analysis Analysis Method Data_Collection->Analysis HPLC HPLC Analysis (Product Identification & Quantification) Analysis->HPLC Qualitative & Quantitative DNS_Assay DNS Assay (Total Reducing Sugar Quantification) Analysis->DNS_Assay Quantitative Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax, kcat) HPLC->Kinetic_Analysis DNS_Assay->Kinetic_Analysis Comparison Compare Substrate Performance Kinetic_Analysis->Comparison

Caption: Experimental workflow for comparing cello-oligosaccharides.

This workflow outlines the key steps in comparing the performance of different cello-oligosaccharides as enzyme substrates, from initial preparation to final data analysis and comparison.

Discussion and Conclusion

The choice of cello-oligosaccharide as a substrate significantly impacts the observed enzymatic activity. While cellobiose is a common product of cellulose degradation and a substrate for β-glucosidases, longer cello-oligosaccharides like cellotriose and this compound often serve as more effective substrates for both endo- and exoglucanases, as reflected in their kinetic parameters[1][2].

For instance, some GH9 enzymes initially produce this compound from cellulose hydrolysis, which is then further broken down into cellotriose and glucose or two molecules of cellobiose[8]. The preference for longer oligosaccharides can be attributed to the extended substrate-binding clefts present in many cellulases, which allow for multiple points of interaction, leading to tighter binding and more efficient catalysis.

Furthermore, cellotriose and this compound have been identified as potent inducers of cellobiohydrolase gene transcription in fungi like Phanerochaete chrysosporium, while cellobiose shows a weaker effect[1][9]. This has important implications for understanding the regulation of cellulase production in nature and for optimizing enzyme production in industrial settings.

References

Comparative analysis of cellotetraose binding affinity in different cellulases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of cellotetraose to different cellulases, offering valuable insights for researchers in biofuel production, enzymology, and drug development. Understanding the binding affinity of cellulase (B1617823) active sites for their substrates is crucial for engineering more efficient enzymes and for designing targeted inhibitors. This document summarizes available quantitative data, details the experimental protocols used to obtain this data, and provides a visual workflow for binding affinity studies.

Quantitative Analysis of this compound Binding Affinity

Protein/EnzymeSource OrganismGlycoside Hydrolase FamilyDissociation Constants (Kd) for Cello-oligosaccharidesExperimental Method
CbpB Clostridium thermocellum-Cellobiose: 0.13 ± 0.01 µMCellotriose: 0.041 ± 0.003 µMThis compound: 0.027 ± 0.002 µM Cellopentaose: 0.038 ± 0.003 µMCellohexaose: 0.10 ± 0.01 µMIsothermal Titration Calorimetry (ITC)

This data is derived from a study on deciphering cellodextrin and glucose uptake in Clostridium thermocellum.

Experimental Protocols for Determining Binding Affinity

The following are detailed methodologies for the key experiments used to determine the binding affinity of this compound to cellulases.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (cellulase) at a constant temperature. The heat change associated with each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the purified cellulase extensively against the desired buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0) to ensure buffer matching between the protein and ligand solutions.

    • Prepare the this compound solution in the final dialysis buffer.

    • Accurately determine the concentrations of both the cellulase and this compound solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein and a carbohydrate assay for the this compound).

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Fill the reference cell with the experimental buffer.

    • Load the cellulase solution into the sample cell (typically 200-300 µL).

    • Load the this compound solution into the injection syringe (typically 40-50 µL).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

    • Carry out a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Correct for the heat of dilution by performing a control experiment where this compound is titrated into the buffer alone.

    • Plot the corrected heat change per mole of injectant against the molar ratio of this compound to cellulase.

    • Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (this compound) in solution to a ligand (cellulase) immobilized on a sensor surface in real-time.

Principle: The cellulase is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. Binding of this compound to the immobilized cellulase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate and extent of this change are used to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd = kd/ka) is calculated.

Detailed Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified cellulase solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the different concentrations of this compound over the sensor surface for a defined association time, followed by a dissociation phase where only running buffer is flowed.

    • After each cycle, regenerate the sensor surface to remove bound this compound using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration), ensuring the immobilized cellulase remains active.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized cellulase) to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all this compound concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine ka, kd, and Kd.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon ligand binding.

Principle: The binding of this compound to the active site of a cellulase can alter the local environment of nearby tryptophan residues, leading to a change in their fluorescence properties (e.g., a shift in the emission maximum or a change in fluorescence intensity). By titrating the cellulase with increasing concentrations of this compound and monitoring these fluorescence changes, a binding curve can be generated to determine the Kd.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of purified cellulase and this compound in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Determine the accurate concentrations of both solutions.

  • Fluorescence Measurements:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectrum (e.g., from 310 to 400 nm) of the cellulase solution alone.

    • Perform a titration by adding small aliquots of the concentrated this compound solution to the cellulase solution in the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Determine the change in fluorescence intensity at the emission maximum or the shift in the emission maximum wavelength as a function of the this compound concentration.

    • Correct for any inner filter effects if necessary.

    • Plot the change in fluorescence against the this compound concentration.

    • Fit the data to a suitable binding equation (e.g., the one-site binding model) to calculate the Kd.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for determining this compound binding affinity and the logical relationship of the experimental techniques.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Binding Assay cluster_analysis 3. Data Analysis p1 Purify Cellulase p3 Buffer Exchange & Degassing p1->p3 p2 Prepare this compound Solution p2->p3 p4 Concentration Determination p3->p4 e1 Isothermal Titration Calorimetry (ITC) p4->e1 e2 Surface Plasmon Resonance (SPR) p4->e2 e3 Fluorescence Spectroscopy p4->e3 a1 Generate Binding Isotherm e1->a1 e2->a1 e3->a1 a2 Fit to Binding Model a1->a2 a3 Determine Kd, n, ΔH, ΔS a2->a3

Caption: General workflow for determining cellulase-cellotetraose binding affinity.

Signaling_Pathways cluster_input Inputs cluster_interaction Interaction cluster_output Measurable Outputs cluster_result Result cellulase Cellulase binding Binding Event cellulase->binding This compound This compound This compound->binding heat Heat Change (ITC) binding->heat refractive_index Refractive Index Change (SPR) binding->refractive_index fluorescence Fluorescence Change binding->fluorescence affinity Binding Affinity (Kd) heat->affinity refractive_index->affinity fluorescence->affinity

Caption: Logical relationship of experimental techniques for binding affinity.

A Comparative Guide to Cellotetraose Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of cellotetraose, this guide offers a comparative overview of common analytical methods. This document details established techniques, providing supporting data and experimental protocols to aid in selecting the most appropriate method for your research needs.

This compound, a cello-oligosaccharide consisting of four β-(1→4) linked D-glucose units, is a key intermediate in the enzymatic hydrolysis of cellulose. Its accurate quantification is crucial in various fields, including biofuel research, food science, and drug development, to understand enzymatic processes and for quality control. This guide compares two primary analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), with additional mention of enzymatic assays.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is dependent on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
HPAEC-PAD Separation of anionic carbohydrates at high pH on a specialized anion-exchange column, followed by sensitive and direct detection via pulsed amperometry.[1][2]High sensitivity and selectivity, enabling the separation of complex carbohydrate mixtures.[2][3] Direct detection without the need for derivatization.[2]Requires specialized equipment and can be more complex to operate.
HPLC-RID Separation based on the differential interaction of the analyte with a stationary phase, with detection based on changes in the refractive index of the eluent caused by the analyte.[4]Simple, robust, and cost-effective instrumentation.[5]Lower sensitivity and specificity compared to HPAEC-PAD; not suitable for gradient elution.[5]
Enzymatic Assays (e.g., DNS) Colorimetric method where a reagent, such as dinitrosalicylic acid (DNS), reacts with the reducing ends of sugars like this compound to produce a colored product that can be quantified spectrophotometrically.[6][7]High throughput and relatively simple to perform.[8]Non-specific, as it measures all reducing sugars present in the sample.[9] Lower sensitivity compared to chromatographic methods.

Quantitative Performance Data

The following table summarizes the key performance metrics for the different this compound quantification methods.

ParameterHPAEC-PADHPLC-RIDEnzymatic Assays (DNS)
Limit of Detection (LOD) Pico- to femtomole levels[2]Typically in the low mg/L rangeGenerally in the mg/L range
Limit of Quantification (LOQ) Typically in the low mg/L range[10]Typically in the mid-to-high mg/L rangeGenerally in the mg/L range
Linearity Range Wide dynamic range, often spanning several orders of magnitudeMore limited linear range compared to HPAEC-PADDependent on the specific assay conditions
Precision (RSD%) High reproducibility with low relative standard deviationGood precision for routine analysisCan be influenced by matrix effects and pipetting accuracy

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly effective for the simultaneous separation and quantification of various cello-oligosaccharides.

Sample Preparation: Samples from enzymatic hydrolysis are typically stopped by heat treatment or addition of acid.[1] The samples are then centrifuged or filtered to remove any particulate matter before injection.

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column, such as a CarboPac™ PA200.[1]

  • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) is commonly used. A typical gradient might start with a low concentration of NaOAc in NaOH to elute monosaccharides, followed by an increasing NaOAc gradient to separate oligosaccharides.[1]

  • Flow Rate: Typically around 0.5 mL/min.

  • Temperature: Column temperature is often maintained at 30°C.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform for PAD is optimized for carbohydrate detection.

Quantification: External standards of this compound of known concentrations are used to generate a calibration curve. The peak area of this compound in the sample is then used to determine its concentration based on this curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

A robust method suitable for routine analysis of this compound, particularly in less complex sample matrices.

Sample Preparation: Similar to HPAEC-PAD, samples are clarified by centrifugation or filtration before analysis.

Chromatographic Conditions:

  • Column: A column suitable for carbohydrate analysis, such as an Agilent Hi-Plex Ca column.[11]

  • Mobile Phase: Isocratic elution with degassed, deionized water is often sufficient.[4]

  • Flow Rate: A typical flow rate is 0.6 mL/min.

  • Temperature: The column and detector are typically heated to enhance separation and detection, for example, the column at 80°C and the RID at 55°C.

  • Detection: Refractive Index Detector (RID).

Quantification: A calibration curve is constructed using external standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Visualizing the Workflow

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis Enzymatic_Hydrolysis Enzymatic Hydrolysis Reaction_Quenching Reaction Quenching Enzymatic_Hydrolysis->Reaction_Quenching Clarification Clarification (Centrifugation/Filtration) Reaction_Quenching->Clarification Injection Sample Injection Clarification->Injection Separation Anion-Exchange Separation (CarboPac™ Column) Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Quantification Quantification vs. External Standards Detection->Quantification

HPAEC-PAD Experimental Workflow

HPLC_RID_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-RID Analysis Sample_Source Sample Source Filtration Filtration/Centrifugation Sample_Source->Filtration HPLC_Injection Sample Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (e.g., Hi-Plex Ca Column) HPLC_Injection->Chromatographic_Separation RID_Detection Refractive Index Detection (RID) Chromatographic_Separation->RID_Detection Data_Analysis Data Analysis & Quantification RID_Detection->Data_Analysis

HPLC-RID Experimental Workflow

References

A Comparative Analysis of Cellotetraose and Sophorose on Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of two key disaccharides, cellotetraose and sophorose, on the induction of cellulase (B1617823) enzymes. This document is intended for researchers, scientists, and drug development professionals working in the fields of biofuel production, industrial enzyme development, and fungal biotechnology.

Introduction

The enzymatic degradation of cellulose (B213188), the most abundant biopolymer on Earth, is a critical process in various industrial applications. The production of cellulase enzymes by filamentous fungi, such as Trichoderma reesei, is tightly regulated and induced by the presence of specific soluble oligosaccharides. Among the known inducers, sophorose has been identified as an exceptionally potent agent.[1][2] Concurrently, cellodextrins like this compound are considered natural inducers generated during the initial breakdown of cellulose. Understanding the distinct effects and underlying signaling pathways of these inducers is paramount for optimizing cellulase production and, consequently, the efficiency of biomass conversion.

Data Presentation: A Quantitative Comparison

Table 1: Inductive Effect of Sophorose on Cellulase Production

OrganismComparison InducerFold Increase in Cellulase Activity with SophoroseReference
Trichoderma reeseiLactose>200[1]
Trichoderma virideCellobiose (B7769950)~2500[2]
Trichoderma reesei Rut C30Lactose1.64 (using a glucose-sophorose mixture)[2]
Trichoderma reesei Rut C30Cellobiose5.26 (using a glucose-sophorose mixture)[2]

Table 2: Inductive Effect of Cellodextrins (including this compound) on Cellulase Production

OrganismObservationReference
Phanerochaete chrysosporiumCellotriose and this compound are effective inducers of cellobiohydrolase gene transcription, while cellobiose has little effect.
Neurospora crassa (mutant strain)Cellobiose (a shorter cellodextrin) can induce cellulase gene expression to levels comparable to insoluble cellulose.[3]
Penicillium oxalicumDeletion of cellodextrin transporter genes significantly decreases cellulase expression when grown on cellulose.[4][5]

Signaling Pathways

The induction of cellulase expression by this compound and sophorose involves complex signaling cascades that translate the presence of these sugars into a transcriptional response.

This compound Induction Pathway

The induction by cellodextrins like this compound is initiated by their transport into the fungal cell. This process is mediated by specific cellodextrin transporters on the cell membrane. Once inside the cell, it is hypothesized that these oligosaccharides (or their metabolites) are recognized by intracellular sensors, which then trigger a downstream signaling cascade leading to the activation of transcription factors responsible for cellulase gene expression.

G This compound Induction Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound Cellodextrin_Transporter Cellodextrin Transporter This compound->Cellodextrin_Transporter Uptake Intracellular_this compound Intracellular This compound Cellodextrin_Transporter->Intracellular_this compound Intracellular_Sensor Intracellular Sensor Intracellular_this compound->Intracellular_Sensor Binding Signaling_Cascade Signaling Cascade Intracellular_Sensor->Signaling_Cascade Activation Transcription_Factors Transcription Factors (e.g., XYR1, ACE3) Signaling_Cascade->Transcription_Factors Activation Cellulase_Genes Cellulase Gene Expression Transcription_Factors->Cellulase_Genes Induction

A simplified diagram of the this compound-mediated cellulase induction pathway.
Sophorose Induction Pathway

Sophorose is a powerful inducer that also needs to enter the cell to initiate the signaling cascade.[6] Its regulatory role is multifaceted, involving both the induction of cellulase genes and the repression of β-glucosidase.[7][8] The intracellular signaling pathway for sophorose is known to involve second messengers like cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which ultimately converge on key transcription factors to drive cellulase gene expression.[9]

G Sophorose Induction Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell Sophorose Sophorose Sophorose_Transporter Sophorose Transporter Sophorose->Sophorose_Transporter Uptake Intracellular_Sophorose Intracellular Sophorose Sophorose_Transporter->Intracellular_Sophorose Adenylyl_Cyclase Adenylyl Cyclase Intracellular_Sophorose->Adenylyl_Cyclase Activation MAPK_Cascade MAPK Signaling Cascade Intracellular_Sophorose->MAPK_Cascade Activation cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Transcription_Factors Transcription Factors (e.g., XYR1, ACE3) PKA->Transcription_Factors Activation MAPK_Cascade->Transcription_Factors Activation Cellulase_Genes Cellulase Gene Expression Transcription_Factors->Cellulase_Genes Induction

A simplified diagram of the sophorose-mediated cellulase induction pathway.

Experimental Protocols

Fungal Strain and Culture Conditions for Cellulase Induction

A typical experimental workflow to compare the effects of this compound and sophorose on cellulase induction would involve the following steps:

G Experimental Workflow for Cellulase Induction Spore_Inoculation Inoculate fungal spores (e.g., T. reesei) into pre-culture medium Pre_Culture Incubate to obtain mycelial biomass Spore_Inoculation->Pre_Culture Biomass_Transfer Transfer mycelia to induction medium Pre_Culture->Biomass_Transfer Inducer_Addition Add Inducer Biomass_Transfer->Inducer_Addition Cellotetraose_Medium Medium + This compound Inducer_Addition->Cellotetraose_Medium Sophorose_Medium Medium + Sophorose Inducer_Addition->Sophorose_Medium Control_Medium Medium without inducer (Control) Inducer_Addition->Control_Medium Incubation Incubate under controlled conditions (e.g., 28°C, 200 rpm) Cellotetraose_Medium->Incubation Sophorose_Medium->Incubation Control_Medium->Incubation Sampling Collect samples at different time points Incubation->Sampling Analysis Analyze for cellulase activity and gene expression Sampling->Analysis

A general workflow for comparing inducers of cellulase production.

Protocol:

  • Inoculum Preparation: Inoculate spores of the fungal strain (e.g., Trichoderma reesei) into a seed culture medium and incubate for 24-48 hours to generate sufficient mycelial biomass.

  • Induction: Transfer a standardized amount of the mycelial biomass into a fermentation medium containing either this compound or sophorose as the sole carbon source or as an inducer in the presence of a non-repressing carbon source. A control culture without the inducer should also be prepared.

  • Cultivation: Incubate the cultures under controlled conditions (e.g., temperature, pH, agitation) for a specified period (e.g., 24-96 hours).

  • Sampling: Collect samples of the culture supernatant at regular intervals for cellulase activity assays and mycelia for gene expression analysis.

Cellulase Activity Assay (DNS Method)

The cellulase activity in the culture supernatant can be quantified by measuring the release of reducing sugars from a cellulosic substrate using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

  • Culture supernatant (containing cellulase)

  • 1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM citrate (B86180) buffer (pH 4.8)

  • DNS reagent

  • Glucose standard solutions

  • Spectrophotometer

Procedure:

  • Reaction Setup: Mix a diluted sample of the culture supernatant with the CMC substrate solution.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding the DNS reagent.

  • Color Development: Boil the mixture for 5-10 minutes to allow for color development. The reducing sugars produced by cellulase activity will reduce the DNS, resulting in a color change from yellow to reddish-brown.

  • Absorbance Measurement: After cooling, measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification: Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Conclusion

Both this compound and sophorose are effective inducers of cellulase production in filamentous fungi, albeit through potentially distinct signaling pathways. Sophorose is widely recognized for its high potency, leading to substantial cellulase yields. This compound, as a natural product of cellulose degradation, plays a crucial role in initiating the enzymatic response to the presence of cellulosic substrates. A deeper understanding of their respective mechanisms and a direct quantitative comparison of their inductive capabilities will be invaluable for the rational design of hyper-producing fungal strains and the optimization of industrial cellulase fermentation processes.

References

Cellotetraose: A Superior Biomarker for Cellulose Degradation? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellulose (B213188) degradation, the accurate measurement of enzymatic activity is paramount. While glucose and cellobiose (B7769950) are traditionally monitored as indicators of cellulase (B1617823) efficacy, emerging evidence suggests that cellotetraose may serve as a more direct and reliable biomarker. This guide provides an objective comparison of this compound with these conventional markers, supported by experimental data and detailed methodologies, to validate its potential in advancing research and development in this field.

The enzymatic breakdown of cellulose is a complex process involving the synergistic action of endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. Endoglucanases randomly cleave internal β-1,4-glycosidic bonds in the cellulose chain, creating new chain ends for exoglucanases to act upon. Exoglucanases then processively release cellobiose units from these ends. Finally, β-glucosidases hydrolyze cellobiose to glucose.[1] Given this mechanism, the direct products of endoglucanase activity are longer-chain cello-oligosaccharides, including this compound. Therefore, monitoring this compound levels could offer a more immediate and specific measure of initial cellulose degradation compared to the downstream products, glucose and cellobiose.

Comparative Analysis of Biomarkers

A direct quantitative comparison of this compound, cellobiose, and glucose as biomarkers for cellulose degradation reveals distinct advantages and disadvantages for each. The choice of biomarker can significantly impact the interpretation of cellulase activity, particularly when evaluating the efficacy of different enzyme cocktails or the impact of inhibitors.

ParameterThis compoundCellobioseGlucose
Specificity to Initial Degradation HighModerateLow
Indicator of Endoglucanase Activity DirectIndirectIndirect
Potential for Product Inhibition Feedback LowerHighModerate
Analytical Method HPAEC-PAD, CEHPAEC-PAD, CE, HPLC-RID, BiosensorsHPAEC-PAD, CE, HPLC-RID, Biosensors, Colorimetric Assays
Limit of Detection (HPAEC-PAD) 0.04 - 0.08 mg/L[2]~70 nM (~0.024 mg/L)[3]~70 nM (~0.013 mg/L)[3]
Linear Range (HPAEC-PAD) 0.40 - 4.00 mg/L[2]0.01 - 50 µM (up to ~17 mg/L)[3]0.01 - 50 µM (up to ~9 mg/L)[3]

This compound emerges as a potentially superior biomarker due to its direct correlation with endoglucanase activity, the initial and often rate-limiting step in cellulose breakdown. Its lower accumulation compared to cellobiose may also reduce the confounding effects of product inhibition on enzyme kinetics. However, its quantification typically requires more sophisticated analytical techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Capillary Electrophoresis (CE).

Cellobiose is a key intermediate and its measurement provides valuable information about the activity of cellobiohydrolases. Real-time monitoring of cellobiose has been successfully achieved using amperometric biosensors, offering a dynamic view of the hydrolysis process.[4] However, cellobiose is a known inhibitor of cellobiohydrolases, and its accumulation can mask the true efficacy of the enzymatic system.

Glucose is the final product and the easiest to measure, with a wide array of available analytical methods, including simple colorimetric assays. While its quantification is essential for determining the overall efficiency of the saccharification process, it represents the cumulative activity of all cellulase components and can be a delayed and indirect indicator of the initial degradation steps.

Experimental Protocols

Accurate quantification of these biomarkers is crucial for their validation. HPAEC-PAD is a highly sensitive and specific method for the simultaneous analysis of mono-, di-, and oligosaccharides without the need for derivatization.[3]

Protocol 1: Quantification of this compound, Cellobiose, and Glucose using HPAEC-PAD

Objective: To separate and quantify this compound, cellobiose, and glucose in a cellulose hydrolysate sample.

Instrumentation:

  • High-Performance Ion Chromatography (HPIC) system equipped with a pulsed amperometric detector (PAD) and a gold working electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA200).[2]

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w), carbonate-free

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • This compound, cellobiose, and glucose standards

Procedure:

  • Eluent Preparation: Prepare eluents of appropriate concentrations of NaOH and NaOAc in deionized water. A gradient elution is typically used to separate the different sugars. For example, a two-stage binary gradient can be employed to separate a mixture of cello-oligosaccharides.[2]

  • Sample Preparation: Centrifuge the cellulose hydrolysate sample to remove any insoluble substrate. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample as necessary with deionized water to fall within the linear range of the instrument.

  • Chromatographic Conditions:

    • Column: CarboPac™ PA200 (or equivalent)

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 10 - 25 µL

    • Column Temperature: 30 °C

    • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode using a standard carbohydrate waveform.[3]

    • Elution: A gradient of sodium acetate in a sodium hydroxide solution. For instance, a gradient of 0-100 mM NaOAc in 100 mM NaOH over 30 minutes.[2]

  • Calibration: Prepare a series of calibration standards containing known concentrations of this compound, cellobiose, and glucose. Inject the standards and generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Quantification: Inject the prepared sample and identify the peaks based on the retention times of the standards. Quantify the concentration of each sugar using the corresponding calibration curve.

Visualizing the Process

To better understand the enzymatic degradation of cellulose and the experimental workflow for biomarker validation, the following diagrams are provided.

Cellulose_Degradation Cellulose Cellulose Amorphous_Cellulose Amorphous Regions Cellulose->Amorphous_Cellulose Crystalline_Cellulose Crystalline Regions Cellulose->Crystalline_Cellulose Cellodextrins Cellodextrins (including this compound) Amorphous_Cellulose->Cellodextrins random cleavage Endoglucanase Endoglucanase Endoglucanase->Amorphous_Cellulose Exoglucanase Exoglucanase (Cellobiohydrolase) Exoglucanase->Cellodextrins Beta_Glucosidase β-Glucosidase Cellobiose Cellobiose Beta_Glucosidase->Cellobiose Cellodextrins->Cellobiose processive cleavage Glucose Glucose Cellobiose->Glucose hydrolysis

Caption: Enzymatic degradation of cellulose pathway.

Biomarker_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Cellulose_Incubation Incubate Cellulose with Cellulase Enzyme Cocktail Time_Course_Sampling Collect Aliquots at Different Time Points Cellulose_Incubation->Time_Course_Sampling Reaction_Quenching Quench Enzymatic Reaction Time_Course_Sampling->Reaction_Quenching Sample_Clarification Centrifuge and Filter Samples Reaction_Quenching->Sample_Clarification HPAEC_PAD_Analysis HPAEC-PAD Analysis of This compound, Cellobiose, Glucose Sample_Clarification->HPAEC_PAD_Analysis Quantification Quantify Concentrations using Calibration Curves HPAEC_PAD_Analysis->Quantification Kinetic_Analysis Kinetic Analysis of Product Formation Quantification->Kinetic_Analysis Biomarker_Comparison Compare Biomarker Performance (Sensitivity, Linearity, Correlation) Kinetic_Analysis->Biomarker_Comparison

Caption: Experimental workflow for biomarker validation.

Conclusion

The validation of this compound as a biomarker for cellulose degradation presents a significant opportunity to refine our understanding of cellulase kinetics and improve the development of enzymatic solutions for various industrial applications. While glucose and cellobiose remain valuable indicators of overall saccharification, the direct measurement of this compound offers a more nuanced and specific assessment of the initial, critical steps of cellulose breakdown. The adoption of advanced analytical techniques like HPAEC-PAD is essential to unlock the full potential of this compound as a high-fidelity biomarker. Further research focusing on direct comparative studies under various experimental conditions will be instrumental in solidifying the position of this compound as the gold standard for monitoring endoglucanase activity and overall cellulose degradation.

References

Comparative study of cellotetraose metabolism in different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient breakdown of cellulose (B213188), a major component of plant biomass, into fermentable sugars is a cornerstone of biofuel production and a key area of interest in industrial biotechnology. Cellotetraose, a four-glucose oligosaccharide, is a significant intermediate in this process. Understanding how different fungal strains metabolize this compound is crucial for optimizing enzymatic cocktails and engineering more efficient cellulolytic microorganisms. This guide provides a comparative analysis of this compound metabolism in several key fungal species, summarizing available quantitative data, outlining metabolic pathways, and providing standardized experimental protocols to facilitate further research.

I. Comparative Performance on this compound

Direct comparative studies on the growth and metabolism of different fungal strains on this compound as a sole carbon source are limited in the existing literature. However, by synthesizing data from various studies on cellodextrin transport and enzymatic hydrolysis, we can infer the metabolic capabilities of prominent cellulolytic fungi. The following tables summarize key quantitative data related to this compound metabolism, focusing on cellodextrin transporters and the kinetics of relevant hydrolytic enzymes.

Table 1: Cellodextrin Transporters Involved in this compound Uptake
Fungal StrainTransporter(s)Substrate SpecificityTransport MechanismReference
Aspergillus niger CtACellobiose (B7769950), Cellotriose, this compound, CellopentaoseNot explicitly defined, but enables growth on cellobiose in engineered yeast.[1][2][3]
Neurospora crassa CDT-1Cellobiose, Cellotriose, this compoundProton Symporter[4][5]
CDT-2Cellobiose, CellotrioseFacilitated Diffusion[4][5]
Penicillium oxalicum CdtC, CdtD, CdtGCellobiose, likely higher cellodextrinsNot explicitly defined[6]
Table 2: Kinetic Parameters of Fungal Enzymes Acting on this compound and Related Substrates
Fungal StrainEnzymeSubstrateKm (mM)Vmax (µmol/min/mg) or kcat (s-1)Reference
Trichoderma reesei Cellobiohydrolase II (Cel6A)This compound-Hydrolysis of this compound produces cellobiose.[7]
Trichoderma reesei Intracellular β-glucosidase (BGLII/Cel1A)Cellotriose, this compoundHydrolyzes both substrates.-[8]
Aspergillus niger β-glucosidase (SP188)Cellobiose0.57-[9]
Trichoderma reesei β-glucosidase (BGL1)Cellobiose0.38-[9]

Note: Kinetic data for the hydrolysis of this compound by intracellular β-glucosidases is not widely available. The data for cellobiose is included to provide a point of comparison for the activity of key hydrolytic enzymes.

II. Metabolic Pathways and Regulation

The general strategy for this compound metabolism in the studied fungi involves two main routes: extracellular hydrolysis and intracellular metabolism following transport.

  • Extracellular Hydrolysis: Secreted endoglucanases and cellobiohydrolases break down cellulose into smaller oligosaccharides, including this compound. Extracellular β-glucosidases can further hydrolyze this compound into glucose, which is then taken up by the fungus. However, the accumulation of glucose can lead to carbon catabolite repression (CCR), inhibiting the production of cellulolytic enzymes.[10]

  • Intracellular Metabolism: Fungi have evolved to transport cellodextrins, including this compound, directly into the cell. This strategy is advantageous as it can circumvent CCR by glucose.[1] Once inside the cell, this compound is hydrolyzed by intracellular β-glucosidases into glucose, which then enters glycolysis.

The uptake of cellodextrins is not only a nutritional strategy but also a key mechanism for inducing the expression of cellulase (B1617823) genes.[11] In Neurospora crassa, for instance, cellodextrins like cellobiose, cellotriose, and this compound act as inducers of the cellulolytic response.[11]

Signaling and Regulatory Pathways

The presence of cellodextrins in the environment triggers a complex signaling cascade that leads to the transcriptional activation of genes encoding cellulolytic enzymes. This process involves sensor proteins and a network of transcription factors. While the exact mechanisms are still being elucidated, it is clear that the transport of cellodextrins into the cell plays a crucial role in this induction.[6]

Cellotetraose_Metabolism_and_Regulation cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment Cellulose Cellulose Cellotetraose_ext This compound Cellulose->Cellotetraose_ext Endoglucanase Cellobiohydrolase Cellobiose_ext Cellobiose Cellotetraose_ext->Cellobiose_ext Extracellular β-glucosidase Transporter Cellodextrin Transporter Cellotetraose_ext->Transporter Glucose_ext Glucose Cellobiose_ext->Glucose_ext Extracellular β-glucosidase Cellulase_genes Cellulase Gene Expression Glucose_ext->Cellulase_genes Carbon Catabolite Repression Glucose_Transporter Glucose Transporter Glucose_ext->Glucose_Transporter Endoglucanase Endoglucanase Cellobiohydrolase Cellobiohydrolase Ext_BGL Extracellular β-glucosidase Cellotetraose_int This compound Glucose_int Glucose Cellotetraose_int->Glucose_int Intracellular β-glucosidase Cellotetraose_int->Cellulase_genes Induction Glycolysis Glycolysis Glucose_int->Glycolysis Int_BGL Intracellular β-glucosidase Transporter->Cellotetraose_int Glucose_Transporter->Glucose_int

Caption: General overview of this compound metabolism and its regulatory role in fungi.

III. Experimental Protocols

To facilitate comparative studies, the following section outlines key experimental methodologies.

A. Fungal Strains and Culture Conditions
  • Strains: Aspergillus niger, Trichoderma reesei, Neurospora crassa, Penicillium oxalicum.

  • Pre-culture: Grow fungal strains on a standard medium (e.g., Potato Dextrose Agar) to obtain sufficient mycelia or spores.

  • Minimal Medium: Prepare a defined minimal medium containing a nitrogen source (e.g., ammonium (B1175870) sulfate), salts, and trace elements. The sole carbon source will be this compound at a defined concentration (e.g., 1% w/v).

  • Culture Conditions: Inoculate the minimal medium with a standardized amount of fungal mycelia or spores. Incubate cultures in a shaking incubator at the optimal temperature and pH for each strain.

B. Growth and Substrate Consumption Analysis
  • Biomass Determination: At regular time intervals, harvest mycelia by filtration, wash with distilled water, and dry to a constant weight at a specific temperature (e.g., 80°C).

  • Substrate Analysis: Analyze the concentration of this compound and its breakdown products (cellobiose, glucose) in the culture supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column for carbohydrate analysis (e.g., an amine-based column).

C. Enzyme Assays
  • Preparation of Cell-Free Extracts: Harvest mycelia, wash, and resuspend in an appropriate buffer. Disrupt the cells using methods such as sonication or bead beating. Centrifuge to remove cell debris and collect the supernatant as the cell-free extract.

  • β-glucosidase Activity: Measure β-glucosidase activity using a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG). The release of p-nitrophenol is measured spectrophotometrically at 405 nm. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

D. Gene Expression Analysis
  • RNA Extraction: Harvest mycelia at different time points during growth on this compound. Extract total RNA using a suitable kit or protocol.

  • Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for the genes encoding cellodextrin transporters and intracellular β-glucosidases to quantify their expression levels relative to a housekeeping gene.

Experimental_Workflow cluster_culture Fungal Culture cluster_analysis Analysis cluster_mycelia_analysis Mycelial Analysis Preculture 1. Pre-culture on rich medium Inoculation 2. Inoculate minimal medium with this compound Preculture->Inoculation Incubation 3. Shaking incubation Inoculation->Incubation Sampling 4. Harvest samples at time points Incubation->Sampling Biomass 5a. Biomass determination (dry weight) Sampling->Biomass Supernatant 5b. Supernatant analysis (HPLC) Sampling->Supernatant Mycelia 5c. Mycelia analysis Sampling->Mycelia RNA_extraction 6a. RNA extraction Mycelia->RNA_extraction Protein_extraction 6b. Protein extraction Mycelia->Protein_extraction qRT_PCR 7a. qRT-PCR for gene expression RNA_extraction->qRT_PCR Enzyme_assay 7b. Intracellular enzyme assays Protein_extraction->Enzyme_assay

Caption: A generalized workflow for the comparative study of fungal this compound metabolism.

IV. Conclusion and Future Directions

The metabolism of this compound is a critical component of cellulose degradation by filamentous fungi. While significant progress has been made in identifying key components such as cellodextrin transporters and intracellular β-glucosidases, a comprehensive, direct comparative study across different high-performing fungal strains is still needed. Future research should focus on:

  • Direct Comparative Growth Studies: Performing systematic growth experiments with key fungal strains on this compound as the sole carbon source to obtain comparable data on growth rates, substrate utilization, and product formation.

  • Kinetic Characterization of Intracellular Enzymes: Purifying and kinetically characterizing the intracellular β-glucosidases from different fungi with this compound as a substrate to understand their efficiency in the final step of the metabolic pathway.

  • Systems Biology Approaches: Employing transcriptomics, proteomics, and metabolomics to gain a holistic understanding of the regulatory networks and metabolic fluxes involved in this compound metabolism in different fungal species.

By addressing these research gaps, we can gain deeper insights into the diverse strategies employed by fungi for cellulose degradation, which will be invaluable for the development of next-generation biofuels and bio-based chemicals.

References

A Researcher's Guide to Assessing the Purity of Commercial Cellotetraose Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the quality of the reagents used. Cellotetraose, a key oligosaccharide in biofuel research, enzymology, and studies of carbohydrate metabolism, is offered by several commercial suppliers. This guide provides an objective framework for comparing the purity of this compound standards from prominent vendors, supported by detailed experimental protocols for independent verification.

Comparative Overview of Commercial this compound Standards

The purity of this compound is a critical parameter, as contaminants such as smaller or larger cello-oligosaccharides (e.g., cellotriose, cellopentaose) or monosaccharides (glucose) can interfere with enzymatic assays and kinetic studies. Below is a summary of publicly available purity specifications from leading suppliers. It is important to note that purity can vary between batches, and researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

SupplierProduct NumberStated PurityAnalytical Method Mentioned
Sigma-Aldrich C1167≥85%HPLC[1][2]
Thermo Scientific J67583≥94.0%Not specified on product page[3][4][5]
Megazyme O-CTE-50MG>90%HPLC[6]

Illustrative Quantitative Purity Analysis

To provide a clearer picture of what a comparative analysis might reveal, the following table presents a hypothetical, yet realistic, dataset from a High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) experiment.

SupplierLot NumberMeasured Purity (%)Impurity 1 (e.g., Cellotriose) (%)Impurity 2 (e.g., Cellopentaose) (%)Other Impurities (%)
Supplier A A1234596.51.81.20.5
Supplier B B6789098.20.90.50.4
Supplier C C1357995.82.51.00.7

Note: This data is for illustrative purposes only and does not represent actual analysis of the mentioned suppliers' products.

Experimental Protocols for Purity Assessment

A robust and sensitive method for analyzing the purity of this compound is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[7][8] This technique allows for the separation and quantification of underivatized carbohydrates with high resolution.

Protocol: HPAEC-PAD Analysis of this compound

1. Objective: To determine the purity of a commercial this compound standard and to identify and quantify any contaminating oligosaccharides.

2. Materials:

  • This compound standard

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% w/w

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • HPLC system equipped with a pulsed amperometric detector and a gold working electrode

  • Anion-exchange column (e.g., Dionex CarboPac™ PA200)

3. Eluent Preparation:

  • Eluent A (Deionized Water): Sparge with helium for 30 minutes to remove dissolved gases.

  • Eluent B (200 mM NaOH): Dilute concentrated NaOH in deionized water. Sparge with helium.

  • Eluent C (1 M Sodium Acetate): Dissolve anhydrous sodium acetate in deionized water.

4. Sample Preparation:

  • Prepare a stock solution of the this compound standard at 1 mg/mL in deionized water.

  • Create a series of dilutions for a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Prepare the sample for analysis at a concentration within the calibration range.

5. Chromatographic Conditions:

  • Column: Dionex CarboPac™ PA200 (3 x 150 mm)

  • Column Temperature: 30°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Eluent A (H₂O) % Eluent B (200 mM NaOH) % Eluent C (1 M NaOAc)
    0.0 90 10 0
    20.0 90 10 0
    20.1 70 10 20
    30.0 70 10 20
    30.1 90 10 0

    | 40.0 | 90 | 10 | 0 |

  • PAD Waveform:

    Time (s) Potential (V) Integration
    0.00 +0.1
    0.20 +0.1 Begin
    0.40 +0.1 End
    0.41 -2.0
    0.42 -2.0
    0.43 +0.6
    0.44 -0.1

    | 0.50 | -0.1 | |

6. Data Analysis:

  • Integrate the peak areas of this compound and any impurities.

  • Calculate the percentage purity using the following formula:

    • Purity (%) = (Area_this compound / Total_Area_all_peaks) * 100

Visualizing the Experimental Workflow

To further clarify the process of assessing this compound purity, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing s1 Weigh this compound Standard s2 Dissolve in Deionized Water s1->s2 s3 Prepare Dilutions s2->s3 a1 Inject Sample into HPLC System s3->a1 Calibrants & Sample a2 Separation on Anion-Exchange Column a1->a2 a3 Pulsed Amperometric Detection a2->a3 d1 Integrate Peak Areas a3->d1 Chromatogram d2 Calculate Purity d1->d2 end end d2->end Final Purity Report

Caption: Experimental workflow for HPAEC-PAD analysis of this compound purity.

logical_relationship cluster_factors Factors Influencing Experimental Outcome cluster_outcome Experimental Result reagent_purity Purity of this compound Standard reliable_results Reliable and Reproducible Experimental Data reagent_purity->reliable_results method_accuracy Accuracy of Analytical Method (e.g., HPAEC-PAD) method_accuracy->reliable_results data_integrity Correct Data Processing and Interpretation data_integrity->reliable_results

Caption: Key factors influencing the reliability of experimental results.

References

Benchmarking Novel Cellulase Enzymes: A Comparative Analysis of Cellotetraose Hydrolysis Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient enzymatic degradation of cellulosic biomass is a critical area of study. The selection of highly active and specific cellulase (B1617823) enzymes is paramount for applications ranging from biofuel production to the development of therapeutics targeting polysaccharide matrices. This guide provides a comparative benchmark of cellulase enzyme performance, focusing on the hydrolysis of cellotetraose, a key intermediate in cellulose (B213188) breakdown. The data presented herein, supported by detailed experimental protocols, offers a framework for evaluating and selecting optimal cellulase candidates for various research and development pipelines.

Comparative Analysis of Cellulase Kinetic Parameters on this compound

The efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Kм) and the maximum reaction velocity (Vmax). Kм reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the kcat/Kм ratio, where kcat (the turnover number) is derived from Vmax.

While extensive kinetic data on complex cellulosic substrates are available, specific parameters for this compound hydrolysis are less common in the literature. This guide compiles available data to facilitate a direct comparison of enzyme performance on this well-defined substrate.

EnzymeSource OrganismEnzyme TypeKм (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Kм) (M⁻¹s⁻¹)
New Cellulase A Genetically Engineered BacteriumEndoglucanaseData not yet publishedData not yet publishedData not yet publishedData not yet published
New Cellulase B Fungal Isolate XYZExoglucanase (Cellobiohydrolase)Data not yet publishedData not yet publishedData not yet publishedData not yet published
Cellobiohydrolase II (CBH II)Trichoderma reeseiExoglucanase (Cellobiohydrolase)--1 - 12[1]-

Note: The degradation rates for Cellobiohydrolase II from Trichoderma reesei were reported as 1-12 s⁻¹ at 27°C, which represents the turnover number (kcat)[1]. Specific Kм and Vmax values for this enzyme with this compound were not available in the reviewed literature. Data for "New Cellulase A" and "New Cellulase B" are representative of novel enzymes and would be populated with experimental data.

Experimental Protocol for Benchmarking Cellulase Activity on this compound

This section provides a detailed methodology for determining the kinetic parameters of cellulase enzymes with this compound as the substrate.

Objective: To determine the Kм and Vmax of a novel cellulase enzyme for the hydrolysis of this compound.

Materials:

  • Purified cellulase enzyme of known concentration

  • This compound (high purity)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Deionized water

  • HPLC system with a suitable carbohydrate analysis column (e.g., Aminex HPX-87P) and a refractive index (RI) detector

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Incubator or water bath capable of maintaining a constant temperature (e.g., 50°C)

  • Vortex mixer

  • Pipettes and tips

  • Syringe filters (0.22 µm)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in 50 mM sodium acetate buffer (pH 5.0). Prepare a series of dilutions from the stock solution to achieve a range of final substrate concentrations for the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

  • Enzyme Preparation: Prepare a stock solution of the purified cellulase enzyme in 50 mM sodium acetate buffer (pH 5.0) to a known concentration (e.g., 1 mg/mL). The optimal enzyme concentration should be determined empirically to ensure linear product formation over the desired reaction time.

  • Enzymatic Reaction:

    • For each substrate concentration, set up a reaction tube containing the respective this compound dilution.

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding a small, fixed volume of the enzyme solution to each tube. The final reaction volume should be consistent for all assays (e.g., 100 µL).

    • Incubate the reactions at the set temperature for a fixed period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of product formation.

    • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).

  • Product Quantification by HPLC:

    • Prepare standards for the expected hydrolysis products (cellobiose and glucose) of known concentrations.

    • Filter the reaction mixtures and standards through 0.22 µm syringe filters.

    • Analyze the samples and standards by HPLC using a carbohydrate analysis column. An isocratic elution with deionized water at a constant flow rate and column temperature is typically used.

    • Quantify the concentration of the product (cellobiose) formed in each reaction based on the peak areas and the standard curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration in terms of µmol of product formed per minute per mg of enzyme.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Determine the Kм and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin). Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Visualizing the Hydrolysis Pathway

The enzymatic hydrolysis of this compound by a typical exoglucanase (cellobiohydrolase) proceeds by cleaving cellobiose (B7769950) units from the non-reducing end of the oligosaccharide chain.

Cellotetraose_Hydrolysis cluster_reaction This compound Hydrolysis This compound This compound (G4) Enzyme Cellulase (Exoglucanase) This compound->Enzyme Substrate Binding Cellobiose1 Cellobiose (G2) Cellobiose2 Cellobiose (G2) Enzyme->Cellobiose1 Product Release 1 Enzyme->Cellobiose2 Product Release 2

Caption: Enzymatic hydrolysis of this compound to two molecules of cellobiose by an exoglucanase.

Logical Workflow for Benchmarking

The process of benchmarking a new cellulase enzyme follows a logical progression from initial characterization to detailed kinetic analysis.

Benchmarking_Workflow cluster_workflow Enzyme Benchmarking Workflow A Obtain/Purify New Cellulase Enzyme B Determine Protein Concentration A->B C Preliminary Activity Screen (e.g., DNS assay with CMC) B->C D Select this compound as Substrate C->D E Optimize Assay Conditions (pH, Temperature, Time) D->E F Perform Kinetic Assay with Varying This compound Concentrations E->F G Quantify Hydrolysis Products (HPLC) F->G H Calculate Vmax and Km G->H I Compare with Existing Cellulase Data H->I

Caption: A stepwise workflow for the comprehensive benchmarking of a new cellulase enzyme.

References

Safety Operating Guide

Proper Disposal of Cellotetraose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Cellotetraose, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is not classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment.

Immediate Safety Precautions

Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves[2]. In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[1]. Ensure adequate ventilation in the handling area.

Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or in solution) and institutional as well as local regulations. Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations for complete and accurate classification[1].

Step-by-Step Disposal Guidance:

  • Assess the Waste Stream: Determine if the this compound waste is in solid form or dissolved in a solvent.

  • Solid this compound Waste:

    • Collect uncontaminated, solid this compound waste in a clearly labeled, sealed container.

    • This non-hazardous solid waste may often be disposed of in a sanitary landfill[3].

    • Do not place directly into standard laboratory trash bins that are handled by custodial staff. Instead, dispose of it directly into designated dumpsters for non-hazardous solid waste, in accordance with institutional procedures[3].

  • This compound in Aqueous Solution:

    • For solutions of this compound in water without any other hazardous chemicals, disposal down the sanitary sewer with a large amount of water is often permissible[4].

    • It is critical to obtain approval from your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain[3].

  • This compound in Solvent Solution:

    • If this compound is dissolved in a hazardous solvent, the mixture must be treated as hazardous waste.

    • Collect the solution in a designated, properly labeled hazardous waste container. The label should identify all constituents of the solution.

    • Arrange for disposal through your institution's hazardous waste management program.

  • Contaminated Materials:

    • Any materials such as gloves, weigh boats, or pipette tips that have come into contact with this compound should be evaluated.

    • If these materials are not contaminated with any hazardous substances, they can be disposed of as regular laboratory waste. If they are contaminated with hazardous chemicals, they must be disposed of as hazardous waste.

  • Empty Containers:

    • For containers that held only this compound, deface or remove the label to indicate that the container is empty and no longer contains the chemical[3].

    • Dispose of the empty container in the regular trash or recycling, in accordance with your facility's guidelines.

Quantitative Data Summary

PropertyValue
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard[1]
Physical State Solid
Combustibility Combustible Solid[2]
Recommended PPE Eyeshields, Gloves[2]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste assess_waste Assess Waste Stream start->assess_waste is_solid Pure Solid? assess_waste->is_solid Solid in_solution In Solution? assess_waste->in_solution Liquid solid_disposal Collect in labeled container for non-hazardous solid waste. Dispose via institutional guidelines (e.g., designated dumpster). is_solid->solid_disposal is_aqueous Aqueous Solution (No other hazardous chemicals)? in_solution->is_aqueous in_solvent Hazardous Solvent? is_aqueous->in_solvent No aqueous_disposal With EHS approval, dispose down sanitary sewer with copious amounts of water. is_aqueous->aqueous_disposal Yes solvent_disposal Collect in labeled container for hazardous chemical waste. Dispose via institutional hazardous waste program. in_solvent->solvent_disposal Yes end_solid End solid_disposal->end_solid end_aqueous End aqueous_disposal->end_aqueous end_solvent End solvent_disposal->end_solvent

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cellotetraose, a non-hazardous, hygroscopic oligosaccharide. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure research environment.

Personal Protective Equipment (PPE) and Engineering Controls

While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is crucial to prevent potential irritation and contamination.[1] The following table summarizes the recommended personal protective equipment and engineering controls.

Protection TypeRecommended Equipment/ControlStandard/SpecificationPurpose
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166To prevent eye contact with airborne powder.[1]
Skin Protection Appropriate protective gloves (e.g., nitrile) and lab coat or other protective clothingEN 374To prevent skin exposure.[1][2]
Respiratory Protection Not required under normal use conditions. If dust is generated, a NIOSH-approved N95 or P1 particle filter respirator is recommended.NIOSH (US) or EN 143, 14387 (EU)To prevent inhalation of dust particles.[1][3][4]
Engineering Controls Work in a well-ventilated area. Use of a fume hood is recommended when handling large quantities or if dust is generated.-To minimize inhalation of airborne particles.[1][2]

Procedural Guidance for Handling and Disposal

Follow these step-by-step instructions for the safe handling, storage, and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a freezer, under an inert atmosphere if possible.[1]

  • Keep the container tightly closed in a dry and well-ventilated area to protect it from moisture, as it is hygroscopic.[1]

2. Handling and Use:

  • Ensure adequate ventilation in the work area.

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid the formation of dust during handling.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the powder.[1]

  • After handling, wash hands thoroughly.

3. Accidental Release Measures:

  • In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • Avoid generating dust during cleanup.

  • Ensure the cleanup area is well-ventilated.

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with local, regional, and national regulations for non-hazardous chemical waste.[1]

  • Do not empty the substance into drains.[1]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and ensure complete and accurate classification.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive this compound inspect Inspect Container receive->inspect storage Store in Freezer, Dry & Well-Ventilated Area inspect->storage don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->don_ppe weigh_handle Weigh/Handle in Ventilated Area don_ppe->weigh_handle avoid_dust Avoid Dust Formation weigh_handle->avoid_dust use_in_exp Use in Experiment avoid_dust->use_in_exp clean_spills Clean Spills (Sweep, Containerize) use_in_exp->clean_spills dispose_waste Dispose of Waste per Institutional & Local Regulations clean_spills->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Workflow for Safe Handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。